molecular formula C13H21N B1373534 [1-(2-Methylphenyl)ethyl](2-methylpropyl)amine CAS No. 1019579-25-9

[1-(2-Methylphenyl)ethyl](2-methylpropyl)amine

Cat. No.: B1373534
CAS No.: 1019579-25-9
M. Wt: 191.31 g/mol
InChI Key: ITXYTLKSDOKGEB-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)ethyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXYTLKSDOKGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Methylphenyl)ethylamine, a chiral amine with significant applications in pharmaceutical and chemical synthesis. This document moves beyond a simple listing of parameters to offer insights into the causality behind these properties and the experimental methodologies used for their determination, ensuring a thorough understanding for research and development applications.

Chemical Identity and Structure

1-(2-Methylphenyl)ethylamine, also known as 1-(o-tolyl)ethylamine, is a primary amine characterized by an ethylamine group attached to the first carbon of the side chain of a toluene molecule. The presence of a chiral center at the α-carbon results in two stereoisomers: (R)-1-(2-Methylphenyl)ethylamine and (S)-1-(2-Methylphenyl)ethylamine.

IdentifierInformation
IUPAC Name 1-(2-Methylphenyl)ethan-1-amine
Synonyms 1-(o-tolyl)ethylamine, α-Methyl-2-methylbenzylamine
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol [1][2]
CAS Number Racemic: 70135-23-4
(R)-enantiomer: Not definitively found
(S)-enantiomer: Not definitively found
SMILES CC(N)c1ccccc1C

Note: While a CAS number for the racemic mixture has been identified, dedicated CAS numbers for the individual enantiomers were not definitively found in the searched resources.

The molecular structure is depicted below:

Chemical Structure of 1-(2-Methylphenyl)ethylamine Figure 1: Chemical Structure of 1-(2-Methylphenyl)ethylamine.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are all crucial parameters in drug development.

PropertyValueExperimental MethodSignificance in Drug Development
Boiling Point ~211-212 °C (at 760 mmHg)DistillationInfluences purification methods and stability at elevated temperatures.
Density ~0.926 g/mL at 25 °CPycnometry or Oscillating U-tubeImportant for formulation development and dosage calculations.
pKa Estimated ~9.2Potentiometric titrationDetermines the degree of ionization at physiological pH, affecting solubility, receptor binding, and membrane permeability.
LogP Calculated ~2.1Shake-flask method or HPLCIndicates the lipophilicity of the compound, which is a key factor in predicting its absorption and distribution in the body.
Solubility Sparingly soluble in water; Soluble in organic solvents.Visual inspection or UV-Vis SpectroscopyAffects formulation options and bioavailability.

Note: Some of the above data are based on closely related isomers due to the limited availability of specific data for 1-(2-Methylphenyl)ethylamine. These values should be considered as estimates and require experimental verification.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 1-(2-Methylphenyl)ethylamine is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons of the ethyl group, the protons of the methyl group on the phenyl ring, and the amine protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For primary amines, the amine protons often appear as a broad singlet.[3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the chiral α-carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(2-Methylphenyl)ethylamine is expected to exhibit characteristic absorption bands:

  • N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibrations of a primary amine. The broadening is due to hydrogen bonding.[4][5]

  • C-H stretch (aromatic and aliphatic): Absorptions in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch: An absorption band in the 1020-1220 cm⁻¹ range.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 1-(2-Methylphenyl)ethylamine would be expected to show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would likely involve the loss of a methyl group or cleavage of the C-C bond adjacent to the amine, leading to characteristic fragment ions.[6]

Safety and Handling

Due to the limited specific safety data for 1-(2-Methylphenyl)ethylamine, information from closely related compounds and general principles for handling amines should be followed.

  • Hazards: Amines are often corrosive and can cause severe skin burns and eye damage.[1][7] They may also be harmful if swallowed or inhaled.

  • GHS Pictograms (Predicted):

    • Corrosive

    • Irritant/Harmful

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.

Experimental Protocols

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus. The substance is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

Determination of pKa via Potentiometric Titration
  • Prepare a standard solution of the amine in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter as the acid is added.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Logical Relationships and Workflows

The following diagram illustrates the workflow for the physicochemical characterization of 1-(2-Methylphenyl)ethylamine.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application & Safety Synthesis Synthesis of 1-(2-Methylphenyl)ethylamine Purification Purification (e.g., Distillation) Synthesis->Purification Identity Structural Confirmation (NMR, IR, MS) Purification->Identity Characterize Structure Safety Safety Assessment (SDS) Purification->Safety Assess Hazards Purity Purity Assessment (GC, HPLC) Identity->Purity Confirm Purity Properties Property Determination (BP, Density, pKa, LogP, Solubility) Purity->Properties Measure Properties Application Drug Development & Chemical Synthesis Properties->Application Inform Application Safety->Application

Caption: Workflow for the synthesis, characterization, and application of 1-(2-Methylphenyl)ethylamine.

Conclusion

1-(2-Methylphenyl)ethylamine is a chiral amine with significant potential in synthetic chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization. While specific experimental data for this compound is not widely available in the public domain, this guide provides a comprehensive overview based on the properties of closely related analogues and established chemical principles. It is strongly recommended that experimental verification of these properties be conducted for any critical application.

References

  • PubChem. (n.d.). 2-Methylphenethylamine. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methylphenethylamine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Bis(2,4-dimethoxybenzyl)amine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). 2-(p-Tolyl)ethylamine. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP. Retrieved January 23, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved January 23, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, September 7). Why does ethylamine have two infra-red spectra? Are both correct?. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). p-Methylphenethylamine. Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(p-Tolyl)ethylamine (CAS 3261-62-9). Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). LC–MS-MS mass spectrum of ETH. Retrieved January 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methamphetamine (CAS 537-46-2). Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Ethylamine. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine, a secondary amine with potential applications in pharmaceutical and chemical research. The document is intended for an audience of researchers, scientists, and professionals in drug development. It will explore and compare three primary synthetic strategies: reductive amination, amide reduction, and direct alkylation. Each pathway is critically evaluated for its efficiency, scalability, and practicality in a laboratory setting. Detailed, step-by-step protocols, mechanistic insights, and comparative data are presented to enable informed decisions in the synthesis of the target molecule.

Introduction: The Target Molecule

2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine is a secondary amine characterized by an isobutyl group and a 1-(2-methylphenyl)ethyl group attached to the nitrogen atom. The presence of a chiral center at the benzylic position suggests that its biological activity may be stereospecific, a crucial consideration in drug design and development. The ortho-methyl substitution on the phenyl ring can influence the molecule's conformation and its interaction with biological targets. Understanding efficient and reliable synthetic routes is paramount for accessing this compound for further investigation.

This guide will focus on retrosynthetic analysis to deconstruct the target molecule and propose logical and experimentally viable synthetic routes. The primary bond disconnection for consideration is the C-N bond, leading to three main synthetic strategies.

Retrosynthetic Analysis and Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals three plausible disconnection points, each corresponding to a distinct synthetic approach:

G cluster_0 Disconnection Approaches target 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine reductive_amination Reductive Amination target->reductive_amination C-N bond formation (single step) amide_reduction Amide Reduction target->amide_reduction C-N bond formation (two steps) alkylation Direct Alkylation target->alkylation C-N bond formation (direct)

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to the exploration of the following synthetic pathways:

  • Pathway 1: Reductive Amination. This is a convergent and highly efficient one-pot reaction involving the condensation of 1-(2-methylphenyl)ethanone with isobutylamine to form an imine intermediate, which is then reduced in situ to the target amine.

  • Pathway 2: Amide Synthesis followed by Reduction. This two-step approach involves the acylation of 1-(2-methylphenyl)ethanamine with isobutyryl chloride to form an amide intermediate, N-[1-(2-methylphenyl)ethyl]isobutyramide, which is subsequently reduced to the desired secondary amine.

  • Pathway 3: Direct Alkylation. This pathway involves the direct reaction of 1-(2-methylphenyl)ethyl halide with isobutylamine. While conceptually simple, this method can be prone to side reactions.

The following sections will provide a detailed examination of each of these pathways.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency.[1][2][3][4] This method combines the formation of a C=N bond and its reduction in a single synthetic operation.

Mechanistic Rationale

The reaction proceeds via the initial formation of a hemiaminal from the reaction of 1-(2-methylphenyl)ethanone and isobutylamine. The hemiaminal then dehydrates to form an imine (Schiff base). A reducing agent present in the reaction mixture then selectively reduces the imine to the final secondary amine.

A key aspect of this pathway is the choice of the reducing agent. While various reducing agents can be employed, sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this transformation.[5][6][7] It is a mild and selective reducing agent that readily reduces protonated imines but is slow to reduce ketones, thus minimizing the formation of the corresponding alcohol as a byproduct.[8]

G ketone 1-(2-methylphenyl)ethanone imine Imine Intermediate ketone->imine + Isobutylamine - H2O amine Isobutylamine amine->imine product Target Amine imine->product + [H] reductant NaBH(OAc)3 reductant->imine

Caption: Reductive amination pathway.

Experimental Protocol

Materials:

  • 1-(2-methylphenyl)ethanone

  • Isobutylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(2-methylphenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) is added isobutylamine (1.2 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture to facilitate imine formation.

  • The reaction mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine.

Advantages and Disadvantages
Advantages Disadvantages
One-pot reaction, high atom economy.The reducing agent, NaBH(OAc)₃, is moisture-sensitive.
Mild reaction conditions.Potential for over-alkylation is low but possible.
High yields and selectivity.Requires anhydrous conditions for optimal results.
Commercially available starting materials.

Pathway 2: Amide Synthesis and Reduction

This two-step pathway provides a reliable and often high-yielding route to the target secondary amine. It involves the formation of a stable amide intermediate, which is then reduced.

Mechanistic Rationale

Step 1: Amide Formation

The synthesis begins with the nucleophilic acyl substitution reaction between 1-(2-methylphenyl)ethanamine and an acylating agent, typically isobutyryl chloride. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.

Step 2: Amide Reduction

The resulting amide, N-[1-(2-methylphenyl)ethyl]isobutyramide, is then reduced to the target amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[9][10][11] The reaction proceeds by nucleophilic attack of the hydride on the amide carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride.

G amine_start 1-(2-methylphenyl)ethanamine amide N-[1-(2-methylphenyl)ethyl]isobutyramide amine_start->amide + Isobutyryl Chloride - HCl acyl_chloride Isobutyryl Chloride acyl_chloride->amide product Target Amine amide->product + [H] lialh4 LiAlH4 lialh4->amide

Caption: Amide synthesis and reduction pathway.

Experimental Protocol

Step A: Synthesis of N-[1-(2-methylphenyl)ethyl]isobutyramide

Materials:

  • 1-(2-methylphenyl)ethanamine

  • Isobutyryl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-(2-methylphenyl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, cooled to 0 °C, is added isobutyryl chloride (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC.

  • The reaction is quenched with water.

  • The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step B: Reduction of N-[1-(2-methylphenyl)ethyl]isobutyramide

Materials:

  • N-[1-(2-methylphenyl)ethyl]isobutyramide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • A solution of N-[1-(2-methylphenyl)ethyl]isobutyramide (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux and stirred for 4-8 hours, monitoring for completion by TLC.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water (x mL per g of LiAlH₄), followed by 15% aqueous NaOH (x mL per g of LiAlH₄), and finally water (3x mL per g of LiAlH₄).

  • The resulting granular precipitate is filtered off and washed with THF.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to give the target amine.

Advantages and Disadvantages
Advantages Disadvantages
Generally high-yielding and reliable.Two-step process.
Amide intermediate is often crystalline and easily purified.Use of highly reactive and pyrophoric LiAlH₄ requires careful handling.
Avoids over-alkylation issues.The workup procedure for LiAlH₄ reductions can be challenging.

Pathway 3: Direct Alkylation

Direct N-alkylation is a classical method for amine synthesis, involving the reaction of an amine with an alkyl halide.

Mechanistic Rationale

This pathway involves the nucleophilic attack of the nitrogen atom of isobutylamine on the electrophilic carbon of a 1-(2-methylphenyl)ethyl halide (e.g., chloride or bromide). The reaction is an Sₙ2 substitution. A base is typically required to scavenge the hydrohalic acid byproduct.

A significant drawback of this method is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a significant byproduct. The steric hindrance from the isobutyl and 1-(2-methylphenyl)ethyl groups may somewhat mitigate this, but it remains a concern.

G alkyl_halide 1-(2-methylphenyl)ethyl halide product Target Amine alkyl_halide->product + Isobutylamine amine Isobutylamine amine->product tertiary_amine Tertiary Amine (Byproduct) product->tertiary_amine + Alkyl Halide

Caption: Direct alkylation pathway.

Experimental Protocol

Materials:

  • 1-(2-methylphenyl)ethyl chloride (or bromide)

  • Isobutylamine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • To a mixture of 1-(2-methylphenyl)ethyl chloride (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile is added isobutylamine (1.5 eq).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours, with progress monitored by TLC.

  • After cooling, the inorganic salts are filtered off.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product mixture is then purified by column chromatography to separate the desired secondary amine from the starting materials and any tertiary amine byproduct.

Advantages and Disadvantages
Advantages Disadvantages
Conceptually straightforward.Prone to over-alkylation, leading to mixtures of products.
Can be performed with readily available reagents.May require forcing conditions (high temperatures, long reaction times).
Purification can be challenging due to the similar polarities of the products.

Comparative Analysis of Synthetic Pathways

Pathway Number of Steps Key Reagents Typical Yields Purity/Selectivity Scalability Safety/Handling
Reductive Amination 1NaBH(OAc)₃Good to ExcellentHighGoodNaBH(OAc)₃ is moisture-sensitive.
Amide Reduction 2LiAlH₄Good to ExcellentHighGoodLiAlH₄ is pyrophoric; requires inert atmosphere and careful quenching.
Direct Alkylation 1Alkyl Halide, BasePoor to ModerateLow to ModerateModerateAlkyl halides can be lachrymatory. Potential for runaway reactions.

Conclusion and Recommendations

For the laboratory-scale synthesis of 2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine, reductive amination (Pathway 1) stands out as the most efficient and recommended route. Its one-pot nature, mild reaction conditions, and high selectivity make it an attractive choice for producing the target molecule with good purity and yield.

The amide synthesis and reduction pathway (Pathway 2) serves as a robust and reliable alternative, particularly if the starting amine, 1-(2-methylphenyl)ethanamine, is readily available or if issues arise with the reductive amination. While it involves an additional step, the purification of the intermediate amide can be advantageous.

Direct alkylation (Pathway 3) is generally the least favorable option due to the high propensity for over-alkylation and the resulting purification challenges. This route should only be considered if the other pathways are not feasible.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, purity, and the availability of starting materials and reagents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
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  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018). ChemistrySelect, 3(29), 8475-8479. [Link]

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  • Singh, J., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. [Link]

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  • Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., & Stocker, B. L. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

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An In-depth Technical Guide to 1-(2-Methylphenyl)ethylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The information provided herein pertains to 1-(2-Methylphenyl)ethylamine and its structural isomers. The specific substance associated with CAS number 1019579-25-9 could not be definitively identified in publicly available scientific literature and chemical databases. This guide is intended for research, scientific, and drug development professionals and is based on available data for structurally related phenethylamine derivatives.

Introduction

1-(2-Methylphenyl)ethylamine is a substituted phenethylamine, a class of organic compounds characterized by a phenyl ring attached to an amino group via a two-carbon sidechain.[1] This structural motif is prevalent in a vast array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous pharmaceuticals and research chemicals.[2][3] The position of the methyl group on the phenyl ring (ortho-, meta-, or para-) significantly influences the compound's physicochemical properties and pharmacological activity. As a chiral amine, 1-(2-Methylphenyl)ethylamine can exist as two enantiomers, (R) and (S), which may exhibit different biological effects. These compounds are of considerable interest to researchers in medicinal chemistry and drug development as versatile building blocks for the synthesis of more complex molecules and as pharmacologically active agents in their own right.[4]

Physicochemical Properties

The physicochemical properties of methylphenethylamine isomers are crucial for their handling, formulation, and biological activity. Below is a summary of key properties for the closely related p-methylphenethylamine.

PropertyValueSource(s)
Molecular Formula C9H13N[5]
Molecular Weight 135.21 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[6]
Boiling Point Not available
Density Not available
Solubility Soluble in ethanol[6]
pKa Not available
LogP Not available

Synthesis and Purification

The synthesis of 1-(2-Methylphenyl)ethylamine can be achieved through various established methods for amine synthesis. A common and efficient approach is the reductive amination of the corresponding ketone, 2-methylacetophenone.[7][8][9]

Reductive Amination of 2-Methylacetophenone

This two-step one-pot reaction involves the formation of an imine intermediate from 2-methylacetophenone and an amine source, followed by reduction to the desired ethylamine.[10]

Experimental Protocol:

  • Imine Formation: 2-Methylacetophenone is reacted with a suitable amine source, such as ammonia or ammonium formate, in an appropriate solvent. The reaction is typically carried out under conditions that facilitate the removal of water to drive the equilibrium towards imine formation.

  • Reduction: A reducing agent is introduced to the reaction mixture to reduce the imine to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanobohydride (NaBH3CN), or catalytic hydrogenation.[9]

  • Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 1-(2-Methylphenyl)ethylamine.

Caption: A general workflow for the synthesis of 1-(2-Methylphenyl)ethylamine via reductive amination.

G cluster_synthesis Synthesis A 2-Methylacetophenone C Imine Formation A->C B Amine Source (e.g., NH3, NH4OAc) B->C E Reduction C->E D Reducing Agent (e.g., NaBH4, H2/Pd) D->E F Crude 1-(2-Methylphenyl)ethylamine E->F

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. For chiral amines, purification may also involve the separation of enantiomers.

  • Distillation: For liquid amines, fractional distillation under reduced pressure can be an effective method for purification.

  • Crystallization of Diastereomeric Salts: A common method for resolving racemic mixtures of chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[11] The resulting diastereomers often have different solubilities, allowing for their separation by crystallization.[11][12] The desired enantiomer can then be recovered by treating the purified diastereomeric salt with a base.[13]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can also be employed for the analytical and preparative separation of enantiomers.[14]

Applications in Research and Drug Development

Substituted phenethylamines are a cornerstone of medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Their applications span neuroscience, metabolic disorders, and beyond.

Central Nervous System (CNS) Active Agents

Many substituted phenethylamines exhibit stimulant, entactogenic, or hallucinogenic properties by modulating the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[3][15] They can act as releasing agents or reuptake inhibitors at monoamine transporters.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

1-(2-Methylphenyl)ethylamine and its isomers are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that is activated by trace amines.[16][17] TAAR1 is expressed in brain regions associated with monoaminergic systems and in various peripheral tissues.[18][19] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission, making it a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[16][19][20]

Caption: Simplified TAAR1 signaling pathway upon agonist binding.

G cluster_pathway TAAR1 Signaling A 1-(2-Methylphenyl)ethylamine (Agonist) B TAAR1 Receptor A->B Binds to C G-protein Activation (Gs) B->C Activates D Adenylate Cyclase C->D Stimulates E cAMP Production D->E Catalyzes F Downstream Cellular Responses (e.g., modulation of dopamine signaling) E->F Leads to

Chiral Building Blocks in Asymmetric Synthesis

Enantiomerically pure 1-(2-Methylphenyl)ethylamine can serve as a valuable chiral auxiliary or building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[21] The amine functionality provides a handle for further chemical transformations, while the chiral center can direct the stereochemical outcome of subsequent reactions.

Safety and Handling

Substituted phenethylamines should be handled with care by trained personnel in a well-ventilated laboratory setting.[6][22][23] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Classification

The following GHS hazard classifications are for the related compound p-methylphenethylamine and should be considered as a reference.[5]

Hazard ClassHazard Statement
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Precautionary Statements (General):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

1-(2-Methylphenyl)ethylamine and its isomers are versatile chemical entities with significant potential in medicinal chemistry and drug development. Their synthesis is accessible through established chemical transformations, and their rich pharmacology, particularly as TAAR1 agonists, makes them compelling subjects for further investigation. As with all research chemicals, proper safety precautions must be observed during their handling and use. Further research into the specific properties and biological activities of the individual enantiomers of 1-(2-Methylphenyl)ethylamine will undoubtedly unveil new opportunities for therapeutic innovation.

References

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  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Wikipedia contributors. (2023, December 12). TAAR1. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76751, p-Methylphenethylamine. PubChem. Retrieved from [Link]

  • Various authors. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [Link]

  • Gotor-Fernández, V., et al. (n.d.). Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate. [Link]

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  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046–1049. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Miller, G. M. (2011). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology, 6(2), 291–301. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol... Retrieved from [Link]

  • Li, F., et al. (2015). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Atlantis Press. [Link]

  • ResearchGate. (2025, August 5). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Amphetamine. Wikipedia. [Link]

  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • ACS Publications. (2022, February 18). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]

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  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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  • Wikipedia contributors. (2023, December 2). Chiral resolution. Wikipedia. [Link]

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  • Automated Topology Builder. (n.d.). 2-(4-Methylphenyl)ethanamine. Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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A Predictive Spectroscopic and Structural Analysis of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Research and Development

Introduction and Structural Framework

1-(2-Methylphenyl)ethylamine, also known as 1-(o-tolyl)ethylamine, possesses the chemical formula C₉H₁₃N. Its structure is characterized by an ethylamine backbone attached to a toluene ring at the benzylic position, creating a chiral center. This chirality is a critical feature, making the molecule a valuable building block in asymmetric synthesis. The precise characterization of such molecules is paramount for ensuring enantiomeric purity and predicting chemical behavior.

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. However, for 1-(2-Methylphenyl)ethylamine (CAS 618-45-1), there is a notable scarcity of curated, publicly accessible experimental spectra. Often, searches yield data for its structural isomer, 2-(2-methylphenyl)ethylamine[1]. This guide provides a foundational spectroscopic profile based on established chemical principles, empowering researchers to identify and verify this compound.

Molecular Structure and Analytical Numbering:

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme will be used for the carbon and hydrogen atoms of 1-(2-Methylphenyl)ethylamine.

Caption: Labeled structure of 1-(2-Methylphenyl)ethylamine.

Mass Spectrometry (MS)

Rationale and Approach

Electron Ionization Mass Spectrometry (EI-MS) is the chosen method for its ability to generate a reproducible and detailed fragmentation pattern, which serves as a molecular fingerprint. The primary objectives are to confirm the molecular weight of the compound (135.21 g/mol ) and to identify characteristic fragments that elucidate its structure, distinguishing it from isomers.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution of 1-(2-Methylphenyl)ethylamine (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation: Inject 1 µL of the sample solution into a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 80°C, ramping to 250°C at 10°C/min to ensure analyte elution and separation from solvent and impurities.

  • Ionization: As the analyte elutes from the GC column, introduce it into the mass spectrometer's ion source. Ionize the molecules using a standard electron energy of 70 eV. This high energy level is crucial for inducing consistent and predictable fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from 40 to 200 amu to capture the molecular ion and all significant fragment ions.

Predicted Spectrum and Fragmentation Analysis

The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 135. The most significant fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond, which is the bond between the two carbons of the ethylamine side chain. For 1-(2-Methylphenyl)ethylamine, however, the most favorable cleavage is at the benzylic C-C bond (C6-C7 bond), which is energetically favored.

Primary Fragmentation Pathway: The most abundant fragment is expected from the loss of a methyl radical (•CH₃) from the molecular ion. This benzylic cleavage results in a stable iminium cation.

  • [M - 15]⁺: Loss of the β-methyl group (C8) results in the formation of the [C₈H₁₀N]⁺ ion at m/z = 120 . This is predicted to be the base peak due to the stability of the resulting benzylic iminium cation.

Other Expected Fragments:

  • [M]⁺: The molecular ion at m/z = 135 may be observed, though potentially with low intensity.

  • m/z = 91: Loss of the entire ethylamine side chain could lead to the formation of a tolyl cation, which may rearrange to the highly stable tropylium ion, a common fragment for alkylbenzenes.

Fragmentation M Molecular Ion [C₉H₁₃N]⁺ m/z = 135 F120 Base Peak [C₈H₁₀N]⁺ m/z = 120 M->F120 - •CH₃ (Benzylic Cleavage) F91 Tropylium Ion [C₇H₇]⁺ m/z = 91 M->F91 - •C₂H₄N

Caption: Predicted EI-MS fragmentation of 1-(2-Methylphenyl)ethylamine.

Table 1: Predicted Mass Spectrometry Data

m/z Value Predicted Identity Significance
135 [M]⁺ Molecular Ion
120 [M - CH₃]⁺ Base Peak ; indicates benzylic cleavage

| 91 | [C₇H₇]⁺ | Tropylium ion; characteristic of alkylbenzenes |

Infrared (IR) Spectroscopy

Rationale and Approach

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups within the molecule. For 1-(2-Methylphenyl)ethylamine, this technique is essential for confirming the presence of the primary amine (-NH₂) and the ortho-substituted aromatic ring. The analysis focuses on characteristic vibrational frequencies (stretches and bends) of the bonds within these groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Given that the compound is a liquid at room temperature, ATR-FTIR is the most direct and efficient method, requiring minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Application: Place a single drop of neat 1-(2-Methylphenyl)ethylamine directly onto the surface of the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.

Predicted Spectral Interpretation

The IR spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Key Predicted Absorptions:

  • N-H Stretch: Primary amines exhibit two distinct stretching bands due to symmetric and asymmetric vibrations. These are expected as a medium-intensity doublet in the 3400–3250 cm⁻¹ region. The broadness of these peaks can indicate the degree of intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: A sharp, medium-intensity peak is expected just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Peaks corresponding to the methyl and methine groups will appear just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹).

  • N-H Bend (Scissoring): A characteristic medium-to-strong absorption is predicted in the 1650–1580 cm⁻¹ range.

  • Aromatic C=C Stretch: One or two sharp peaks of variable intensity are expected between 1600–1450 cm⁻¹ .

  • Aromatic C-H Out-of-Plane Bend: The substitution pattern on the benzene ring gives rise to a strong absorption in the fingerprint region. For an ortho-disubstituted ring, a strong band is expected around 770–735 cm⁻¹ .

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Predicted Intensity
3400–3250 N-H Asymmetric & Symmetric Stretch Primary Amine Medium (Doublet)
3100–3000 C-H Stretch Aromatic Ring Medium, Sharp
2960–2850 C-H Stretch Aliphatic (CH, CH₃) Medium-Strong
1650–1580 N-H Bend (Scissoring) Primary Amine Medium-Strong
1600–1450 C=C Stretch Aromatic Ring Medium, Sharp

| 770–735 | C-H Out-of-Plane Bend | Ortho Substitution | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale and Approach

NMR spectroscopy provides the most detailed structural map of the molecule by probing the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. It is the definitive technique for confirming the connectivity of atoms, verifying the ortho-substitution pattern, and distinguishing between isomers.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Methylphenyl)ethylamine in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Allow the sample temperature to equilibrate. The instrument should be tuned and the magnetic field shimmed to ensure high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 2 seconds to allow for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is standard.

Predicted ¹H NMR Spectrum Interpretation

The molecule's asymmetry means all protons are chemically unique, though the aromatic protons may overlap.

  • Aromatic Protons (H3, H4, H5, H6): Expected as a complex multiplet in the δ 7.1–7.4 ppm region, integrating to 4H. The ortho-substitution pattern will create a distinct splitting pattern compared to meta or para isomers.

  • Methine Proton (Hα): This proton is adjacent to the chiral center, the aromatic ring, and the β-methyl group. It will be split by the three β-protons into a quartet. Its position is downfield due to the adjacent ring and nitrogen. Expected around δ 4.1–4.3 ppm (1H, quartet).

  • Ring Methyl Protons (H9): These three protons are attached to the aromatic ring and will appear as a sharp singlet. Expected around δ 2.3–2.4 ppm (3H, singlet).

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace water. The chemical shift is highly variable. Expected around δ 1.5–2.5 ppm (2H, broad singlet).

  • β-Methyl Protons (Hβ): These three protons are coupled to the single α-proton, resulting in a doublet. Expected around δ 1.4–1.5 ppm (3H, doublet).

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H3-H6 ~ 7.1 – 7.4 Multiplet 4H Aromatic protons
~ 4.1 – 4.3 Quartet (q) 1H Benzylic methine CH
H9 ~ 2.3 – 2.4 Singlet (s) 3H Ring -CH₃
-NH₂ ~ 1.5 – 2.5 Broad Singlet (br s) 2H Amine protons

| Hβ | ~ 1.4 – 1.5 | Doublet (d) | 3H | β-methyl -CH₃ |

Predicted ¹³C NMR Spectrum Interpretation

Due to the lack of symmetry, all nine carbon atoms are chemically distinct and should produce nine unique signals in the proton-decoupled spectrum.

  • Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (δ 120–145 ppm ). The two carbons directly attached to other groups (C1 and C2, known as ipso-carbons) will have distinct shifts. C1 (attached to the ethylamine group) is expected around δ 143-145 ppm, while C2 (attached to the methyl group) is expected around δ 135-137 ppm. The other four aromatic carbons (C3, C4, C5, C6) will appear between δ 121-131 ppm.

  • Methine Carbon (Cα): The benzylic carbon attached to the nitrogen is expected around δ 50–55 ppm .

  • β-Methyl Carbon (Cβ): The terminal methyl carbon of the ethylamine side chain is expected in the aliphatic region, around δ 23–26 ppm .

  • Ring Methyl Carbon (C9): The methyl carbon attached to the aromatic ring is expected further upfield, around δ 18–20 ppm .

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
C1 ~ 143 – 145 Aromatic C (ipso, attached to Cα)
C2 ~ 135 – 137 Aromatic C (ipso, attached to C9)
C3-C6 ~ 121 – 131 4x Aromatic CH carbons
~ 50 – 55 Benzylic methine CH
~ 23 – 26 β-methyl -CH₃

| C9 | ~ 18 – 20 | Ring -CH₃ |

Integrated Spectroscopic Workflow

The confident structural elucidation of a compound like 1-(2-Methylphenyl)ethylamine relies not on a single technique, but on the integration of data from all methods. The workflow below illustrates a self-validating system where each result corroborates the others.

Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation cluster_2 Final Confirmation Sample Sample Preparation (Neat Liquid & CDCl₃ Solution) MS GC-MS Analysis Sample->MS IR ATR-FTIR Analysis Sample->IR NMR ¹H & ¹³C NMR Analysis Sample->NMR Eval_MS Confirm MW = 135 Identify Base Peak m/z 120 MS->Eval_MS Eval_IR Confirm -NH₂ & o-Subst. (3350, 1600, 750 cm⁻¹) Eval_NMR Confirm Connectivity (Aromatic, CH-CH₃, o-CH₃) IR->Eval_IR NMR->Eval_NMR Confirm Structure Verified: 1-(2-Methylphenyl)ethylamine Eval_MS->Confirm Eval_IR->Confirm Eval_NMR->Confirm

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 1-(2-Methylphenyl)ethylamine. The predicted data for mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy are grounded in fundamental chemical principles and supported by data from analogous structures. The detailed protocols and interpretations herein serve as a robust reference for researchers in synthetic chemistry and drug development, enabling them to confidently identify this specific chiral amine and distinguish it from its isomers. This framework underscores the power of predictive analysis in instances where verified experimental data is sparse.

References

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  • NIST Chemistry WebBook. Phenol, 3-(1-methylethyl)-. National Institute of Standards and Technology. [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) for Ethylamine. [Link]

  • SpectraBase. DL-alpha-methylphenethylamine, sulfate (2:1) FTIR Spectrum. Wiley. [Link]

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An In-depth Technical Guide to the Predicted NMR Spectrum of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)ethylamine is a chiral primary amine with applications in synthetic chemistry and as a building block in the development of pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its characterization, purity assessment, and for monitoring its transformations in chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 1-(2-Methylphenyl)ethylamine, offers a comprehensive experimental protocol for its acquisition, and discusses the NMR spectroscopic implications of its chirality.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(2-Methylphenyl)ethylamine in a standard deuterated solvent like CDCl₃ is expected to exhibit several distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Table 1: Predicted ¹H NMR Data for 1-(2-Methylphenyl)ethylamine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10-7.30Multiplet4HAromatic protons (Ar-H)
~4.15Quartet1HMethine proton (-CH-)
~2.35Singlet3HMethyl protons (-CH₃)
~1.50Broad Singlet2HAmine protons (-NH₂)
~1.40Doublet3HMethyl protons (-CH(NH₂)CH₃)
Analysis of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (Ar-H, ~7.10-7.30 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region. Their chemical shifts are influenced by the electron-donating nature of the alkyl substituents. The ortho-disubstitution pattern leads to a complex splitting pattern due to differing ortho, meta, and para coupling constants.

  • Methine Proton (-CH-, ~4.15 ppm): This proton is a quartet due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent nitrogen atom.

  • Aromatic Methyl Protons (-CH₃, ~2.35 ppm): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is in the typical range for benzylic protons.

  • Amine Protons (-NH₂, ~1.50 ppm): The two protons of the primary amine group typically appear as a broad singlet.[1] This is due to rapid chemical exchange with other amine protons or trace amounts of water, which averages out the coupling to the adjacent methine proton.[1] The exact chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature.[1]

  • Ethylamine Methyl Protons (-CH(NH₂)CH₃, ~1.40 ppm): These three protons appear as a doublet due to coupling with the adjacent methine proton (n+1 = 1+1 = 2). The typical three-bond (³J) coupling constant for such an arrangement is around 6-8 Hz.[2][3]

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of 1-(2-Methylphenyl)ethylamine will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(2-Methylphenyl)ethylamine

Chemical Shift (ppm)Assignment
~145.0Quaternary aromatic carbon (C-Ar)
~135.0Quaternary aromatic carbon (C-Ar)
~130.0Aromatic CH
~126.5Aromatic CH
~126.0Aromatic CH
~125.0Aromatic CH
~50.0Methine carbon (-CH-)
~24.0Ethylamine methyl carbon (-CH₃)
~19.0Aromatic methyl carbon (-CH₃)
Analysis of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (~125.0-145.0 ppm): The six carbons of the benzene ring will appear in the aromatic region of the spectrum. The two quaternary carbons, being bonded to other carbons, will have distinct chemical shifts from the four protonated aromatic carbons. The ortho-methyl and ethylamine substituents will influence the chemical shifts of the aromatic carbons based on their electronic effects and proximity.

  • Methine Carbon (-CH-, ~50.0 ppm): The carbon of the methine group is significantly deshielded by the adjacent electronegative nitrogen atom, resulting in a downfield chemical shift.

  • Ethylamine Methyl Carbon (-CH₃, ~24.0 ppm): This methyl carbon is in a typical aliphatic region.

  • Aromatic Methyl Carbon (-CH₃, ~19.0 ppm): The methyl group attached to the aromatic ring will also appear in the aliphatic region.

Molecular Structure and Key NMR Correlations

Figure 1: Structure of 1-(2-Methylphenyl)ethylamine with predicted ¹H NMR chemical shifts.

Experimental Protocol for NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring the NMR spectrum of 1-(2-Methylphenyl)ethylamine.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-(2-Methylphenyl)ethylamine for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4][5] Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. Instrument Setup and Data Acquisition
  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for routine analysis.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a ¹H spectrum.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (~0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (¹H and/or ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Figure 2: Workflow for NMR spectrum acquisition and processing.

Chirality and NMR Spectroscopy

1-(2-Methylphenyl)ethylamine possesses a chiral center at the methine carbon. This has important implications for its NMR spectrum, particularly when dealing with enantiomeric mixtures or when the molecule is placed in a chiral environment.

Diastereotopicity

In a chiral molecule like 1-(2-Methylphenyl)ethylamine, the two protons of a methylene (-CH₂) group or the two methyl groups of an isopropyl group can become diastereotopic. This means they are chemically non-equivalent and can have different chemical shifts and couplings. While there are no methylene groups in this specific molecule, this concept is crucial for understanding the NMR of more complex chiral molecules.

Use of Chiral Shift Reagents

Enantiomers are chemically identical and therefore have identical NMR spectra in an achiral solvent. To distinguish between the (R) and (S) enantiomers of 1-(2-Methylphenyl)ethylamine, a chiral shift reagent can be used. These are typically lanthanide complexes that are themselves chiral.

Mechanism of Action:

  • The chiral amine (the analyte) acts as a Lewis base and coordinates to the Lewis acidic lanthanide center of the chiral shift reagent.

  • This coordination forms two transient diastereomeric complexes: [(R)-amine]-[(chiral reagent)] and [(S)-amine]-[(chiral reagent)].

  • Diastereomers have different physical properties, including different NMR spectra.

  • The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons of the coordinated amine.

  • Because the two diastereomeric complexes are different, the induced shifts for the protons of the (R)- and (S)-enantiomers will be different. This results in the resolution of signals for the two enantiomers in the NMR spectrum.

Experimental Considerations for Using a Chiral Shift Reagent:

  • Choice of Reagent: A common chiral shift reagent for amines is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), often abbreviated as Eu(hfc)₃.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the racemic or enantiomerically enriched 1-(2-Methylphenyl)ethylamine.

    • Add a small, known amount of the chiral shift reagent to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Observe the splitting of signals that were singlets, doublets, or quartets in the original spectrum into two separate sets of signals, one for each enantiomer.

    • The ratio of the integrals of the resolved signals corresponds to the enantiomeric ratio of the sample.

Conclusion

The predicted ¹H and ¹³C NMR spectra of 1-(2-Methylphenyl)ethylamine provide a valuable roadmap for the structural verification of this compound. By understanding the principles behind chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently acquire and interpret the NMR data for this important chiral amine. Furthermore, the use of chiral shift reagents allows for the determination of enantiomeric purity, a critical parameter in the development of chiral drugs and other advanced materials.

References

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The Therapeutic Potential of Substituted Phenethylamines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds with a rich history in medicinal chemistry. From established therapeutics for ADHD and depression to cutting-edge applications in psychedelic-assisted therapy, this chemical scaffold continues to be a fertile ground for drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and preclinical evaluation strategies for developing novel therapeutics derived from the phenethylamine core. It is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities and unlock the full therapeutic potential of this remarkable class of molecules. We will explore the causal relationships behind experimental choices in preclinical evaluation, detail key protocols for in vitro and in vivo characterization, and discuss the current regulatory landscape and future directions in the field.

Introduction: The Phenethylamine Scaffold - A Universe of Therapeutic Possibilities

The 2-phenylethylamine structure, a simple phenyl ring attached to an ethylamine side chain, is the foundational backbone for a wide array of endogenous neurotransmitters, including dopamine and norepinephrine. Chemical modifications to this core structure—substitutions on the aromatic ring, the ethyl sidechain, or the terminal amine—give rise to a vast chemical space with a remarkable spectrum of pharmacological activities.[1][2] These compounds can be broadly categorized based on their primary mechanism and resulting psychoactive or physiological effects, ranging from central nervous system stimulants and anorectics to antidepressants and potent psychedelic agents.[3][4]

Historically, the therapeutic journey of substituted phenethylamines began with the development of amphetamine for use as a decongestant and later as a stimulant. This was followed by the discovery of monoamine oxidase inhibitors (MAOIs) like phenelzine for depression.[5] More recently, a renaissance in psychedelic research has brought compounds like 3,4-methylenedioxymethamphetamine (MDMA) to the forefront for their potential in treating post-traumatic stress disorder (PTSD).[6][7] This guide will dissect the pharmacological underpinnings of these diverse applications and provide a technical framework for the rational design and evaluation of new chemical entities based on this versatile scaffold.

Core Pharmacology: Modulating the Monoamine Synapse

The majority of therapeutically relevant substituted phenethylamines exert their effects by modulating the synaptic concentrations of the monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4] Their primary molecular targets are the presynaptic plasma membrane transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and specific G-protein coupled receptors (GPCRs), most notably the serotonin 2A receptor (5-HT2A).

A critical mechanistic distinction lies in whether a compound acts as a transporter substrate (a releasing agent) or a transporter inhibitor (a reuptake inhibitor) .

  • Releasing Agents (e.g., Amphetamine, MDMA): These compounds are substrates for the monoamine transporters. They are transported into the presynaptic terminal, where they disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and induce a reversal of the plasma membrane transporter's direction of flow.[8] This results in a rapid, non-vesicular efflux of neurotransmitters into the synapse.

  • Reuptake Inhibitors (e.g., Cocaine, Methylphenidate): These compounds act as competitive antagonists at the transporter, blocking the reuptake of neurotransmitters from the synaptic cleft and thereby prolonging their action.

This distinction is fundamental to a compound's pharmacological profile, influencing its potency, duration of action, and potential for abuse.

Simultaneously, substitutions on the phenethylamine scaffold can impart high affinity for specific receptors. The most therapeutically explored of these is the 5-HT2A receptor , the primary target for classic psychedelic phenethylamines like 2,5-dimethoxy-4-iodoamphetamine (DOI).[9] Agonism at this receptor is linked to the profound alterations in perception, cognition, and mood that characterize the psychedelic experience, as well as the induction of neuronal plasticity.[10][11]

Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

Understanding the SAR of substituted phenethylamines is paramount for designing compounds with desired selectivity and therapeutic effects.

  • SAR at Monoamine Transporters: The interaction with DAT, NET, and SERT is highly sensitive to specific structural modifications. For instance, studies on DAT inhibitors have shown that substitutions on the phenyl ring can dramatically reduce inhibitory activity, while the nature of the amine substituent dictates potency.[12][13] Quantitative structure-activity relationship (QSAR) models have been developed to predict the reuptake inhibition of serotonin, dopamine, and norepinephrine based on molecular descriptors, providing a powerful tool for in silico screening.[14]

  • SAR at the 5-HT2A Receptor: Affinity for the 5-HT2A receptor is strongly influenced by substitutions on the phenyl ring, particularly at the 2 and 5 positions with methoxy groups.[9][15] The substituent at the 4-position is also critical; nonpolar groups like halogens and small alkyl chains tend to increase affinity and confer agonist properties.[16] Constraining the conformation of the ethylamine side chain has also been a key strategy in developing selective 5-HT2A ligands.[17]

The interplay between transporter and receptor activity defines the compound's overall profile. For example, MDMA's potent serotonin-releasing properties combined with its effects on dopamine and norepinephrine contribute to its unique entactogenic and therapeutic effects.[6][18][19]

Preclinical Evaluation: A Self-Validating Workflow

A logical and rigorous preclinical evaluation workflow is essential to characterize novel phenethylamine derivatives and predict their therapeutic potential and liabilities. The choice of assays is dictated by the initial structural design and the intended therapeutic target.

In Vitro Characterization: Target Engagement and Functional Activity

The initial step is to determine a compound's affinity and functional activity at its primary molecular targets. This is typically achieved through a tiered screening approach.

Tier 1: Receptor and Transporter Binding Assays

The goal is to determine the binding affinity (Ki) of the test compound for a panel of relevant receptors and transporters. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

  • Rationale: This assay is critical for identifying compounds with potential psychedelic or psychoplastogenic activity. It quantifies how tightly a compound binds to the receptor, which is a primary determinant of its potency.

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).[1] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[20]

    • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a known concentration of a specific radioligand (e.g., [3H]ketanserin, an antagonist), and varying concentrations of the unlabeled test compound.[1][21]

    • Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[21]

    • Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C filters).[1][20] The filters trap the membranes with the bound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Tier 2: Functional Assays

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or has no functional effect. For transporter-active compounds, it's essential to distinguish between reuptake inhibition and release.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Assay

  • Objective: To determine if a compound inhibits dopamine uptake and to calculate its potency (IC50).

  • Rationale: This assay is fundamental for characterizing stimulant properties. By measuring the inhibition of dopamine transport into cells, it provides a functional readout of a compound's interaction with DAT. This is a key predictor of abuse potential and therapeutic efficacy for conditions like ADHD.

  • Methodology:

    • Cell Culture: A suitable cell line endogenously or recombinantly expressing DAT is used, such as SH-SY5Y neuroblastoma cells or HEK293-DAT cells.[22] Cells are plated in 96- or 384-well plates and allowed to form a confluent monolayer.[23]

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

    • Substrate Addition: A labeled substrate, typically [3H]dopamine or a fluorescent dopamine analog, is added to the wells to initiate the uptake reaction.[23]

    • Incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.

    • Termination and Lysis/Wash: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate. For radiolabeled substrates, cells are lysed, and intracellular radioactivity is measured by scintillation counting. For fluorescent substrates, an external masking dye can be added, and the intracellular fluorescence is read on a plate reader.[23]

    • Data Analysis: The amount of uptake is plotted against the concentration of the test compound to determine the IC50 value.

In Vivo Characterization: Behavioral Pharmacology

In vivo models are essential for understanding how a compound's in vitro profile translates to a complex physiological and behavioral response.

Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay

  • Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which serves as a behavioral proxy for hallucinogenic potential in humans.

  • Rationale: The HTR is a rapid, side-to-side head movement in rodents that is reliably induced by 5-HT2A receptor agonists, including classic psychedelics.[2][4][9] Its frequency correlates with the hallucinogenic potency of compounds in humans, making it a crucial screening tool for developing both psychedelic therapies and non-hallucinogenic psychoplastogens.

  • Methodology:

    • Animal Acclimation: Mice (e.g., C57BL/6J strain) are acclimated to the testing environment (e.g., a clean cage or open field) for a period before drug administration.

    • Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (IP) injection.

    • Observation Period: After a set pre-treatment time, the number of head twitches is counted by a trained observer, either live or from video recordings, over a defined period (e.g., 30-60 minutes).[9] Automated systems using machine learning (e.g., DeepLabCut) or magnetometer coils can also be used for high-throughput quantification.[4][24]

    • Data Analysis: The number of head twitches is compared between the vehicle and drug-treated groups. A dose-response curve can be generated to determine the potency (ED50) of the compound to induce the HTR.

Visualization of the Preclinical Workflow

The following diagram illustrates the logical flow of the preclinical evaluation process for a novel phenethylamine derivative.

Preclinical_Workflow cluster_2 Therapeutic Potential Assessment binding Tier 1: Radioligand Binding Assays (Determine Ki at DAT, SERT, NET, 5-HT2A, etc.) functional Tier 2: Functional Assays (Uptake/Release, Calcium Flux, etc.) binding->functional htr Head-Twitch Response (HTR) (Assesses 5-HT2A agonism/psychedelic potential) functional->htr If 5-HT2A agonist locomotor Locomotor Activity (Assesses stimulant/sedative effects) functional->locomotor If DAT/NET active drug_discrim Drug Discrimination (Assesses subjective effects) htr->drug_discrim locomotor->drug_discrim lead_opt Lead Optimization (SAR-guided chemical modification) drug_discrim->lead_opt Refine profile lead_opt->binding Iterate tox Safety/Toxicity Studies lead_opt->tox Advance lead candidate

Caption: Preclinical evaluation workflow for substituted phenethylamines.

Key Therapeutic Applications and Their Mechanisms

Psychedelic-Assisted Therapy: MDMA for PTSD

MDMA-assisted therapy is emerging as a breakthrough treatment for severe PTSD.[25] Phase 3 clinical trials have demonstrated significant reductions in PTSD symptoms.[22]

  • Mechanism of Action: MDMA is a potent releasing agent of serotonin, and to a lesser extent, norepinephrine and dopamine.[6][18] The massive release of serotonin is thought to be central to its therapeutic effects, which include reduced fear and defensiveness, increased empathy and introspection, and an enhanced therapeutic alliance. This neurochemical state is believed to create a "window of tolerance" where patients can safely revisit and process traumatic memories.

  • Clinical Data: In a recent Phase 3 trial, 71.2% of participants who received MDMA-assisted therapy no longer met the diagnostic criteria for PTSD after 18 weeks, compared to 47.6% in the placebo-with-therapy group.[23]

Clinical Trial Outcome: MDMA for PTSD MDMA-Assisted Therapy Group Placebo with Therapy Group
Remission Rate (No longer meeting PTSD criteria) 71.2%47.6%
Primary Endpoint Significant reduction in CAPS-5 Total Severity ScoreLess significant reduction

Data from a Phase 3 clinical trial published in Nature Medicine.[23]

Appetite Suppression: Phentermine for Obesity

Phentermine has been used for the short-term management of obesity for decades.[26]

  • Mechanism of Action: Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine and, to a lesser extent, dopamine and serotonin.[27] This increase in catecholamines in the hypothalamus, a key brain region for appetite regulation, leads to a suppression of hunger.[27]

  • Clinical Use: It is approved for use for up to 12 weeks, often in combination with diet and exercise, for individuals with a high BMI.[28] Combination therapies, such as phentermine/topiramate, are approved for long-term use and can lead to a mean weight loss of up to 9% of initial body weight at one year.[10][13]

Antidepressants: Phenelzine for Treatment-Resistant Depression

Phenelzine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[5]

  • Mechanism of Action: Phenelzine covalently binds to and inhibits both MAO-A and MAO-B enzymes.[5][29] These enzymes are responsible for breaking down monoamine neurotransmitters in the presynaptic terminal. By inhibiting their action, phenelzine increases the synaptic availability of serotonin, norepinephrine, and dopamine, which is believed to mediate its antidepressant effects.[11][21][30] It also increases levels of GABA in the brain.[21]

Future Directions: Psychoplastogens and Regulatory Challenges

The field is rapidly evolving, with two key areas shaping the future of phenethylamine therapeutics.

Psychoplastogens: Inducing Neural Plasticity

A groundbreaking concept is the development of "psychoplastogens"—compounds that promote rapid and sustained neural plasticity.[29] Psychedelics are the archetypal psychoplastogens, inducing changes in dendritic complexity and synaptic density, primarily through 5-HT2A receptor activation.[8][11]

  • Therapeutic Rationale: Many neuropsychiatric disorders, including depression and PTSD, are associated with a deficit in neural plasticity. Psychoplastogens offer a novel therapeutic strategy by reopening critical periods of brain plasticity, allowing for the "rewiring" of pathological circuits, especially when combined with psychotherapy.[8]

  • The Next Generation: A major goal of current research is to develop non-hallucinogenic psychoplastogens. This involves designing molecules that can activate the plasticity-promoting intracellular signaling pathways downstream of the 5-HT2A receptor without triggering the effects that lead to hallucinations.

Psychoplastogen_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron phen Phenethylamine (e.g., Psychedelic) receptor 5-HT2A Receptor phen->receptor Agonist Binding g_protein Gq/11 Activation receptor->g_protein signaling Intracellular Signaling (e.g., mTOR, ERK) g_protein->signaling gene_exp Gene Expression (e.g., BDNF) signaling->gene_exp plasticity Structural Plasticity (↑ Dendritic Spines, ↑ Synaptogenesis) gene_exp->plasticity

Caption: Simplified 5-HT2A receptor signaling cascade leading to neuroplasticity.

Navigating the Regulatory Landscape

The development of phenethylamine-based therapeutics, particularly psychedelics, faces unique regulatory hurdles. Many of these compounds are classified as Schedule I substances, which imposes strict requirements for research.[27][31]

In June 2023, the U.S. FDA issued its first draft guidance on clinical trials with psychedelic drugs.[3][5][7][31] This guidance highlights key challenges, including:

  • Abuse Potential: A thorough evaluation of abuse potential is required for any new drug application.[31]

  • Trial Design: The psychoactive nature of these drugs presents challenges to maintaining the blind in clinical trials, requiring careful consideration of placebo controls and trial design.

  • Psychotherapy Component: The FDA recognizes that many psychedelic treatments are being developed as combination therapies with psychotherapy, which adds complexity to the evaluation of efficacy.

Conclusion

The substituted phenethylamine scaffold is a cornerstone of neuropharmacology, providing compounds that have profoundly impacted the treatment of various CNS disorders. The current resurgence of research, driven by the promise of psychedelic-assisted therapy and the novel concept of psychoplastogens, signals a new era of discovery. For drug development professionals, a deep understanding of the intricate structure-activity relationships, the specific mechanisms of monoamine modulation, and the rigorous application of a validated preclinical workflow are essential. By leveraging this knowledge, the scientific community can continue to design and develop innovative phenethylamine-based therapeutics that address significant unmet medical needs in psychiatry and beyond.

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Structure elucidation of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Methylphenyl)ethylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 1-(2-Methylphenyl)ethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the strategic rationale behind the application of modern analytical techniques. The methodology presented herein is crafted as a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment.

Strategic Overview: A Multi-Technique Approach

The unambiguous determination of a molecular structure is a cornerstone of chemical research and development. For a chiral amine like 1-(2-Methylphenyl)ethylamine, a compound with applications as a synthetic building block, a multi-faceted analytical strategy is not just recommended, but essential. No single technique can provide all the necessary information. Instead, we employ a synergistic workflow where each analysis provides a unique piece of the structural puzzle. Mass spectrometry (MS) will establish the molecular formula, Infrared (IR) spectroscopy will identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments will map the precise atomic connectivity.

The logical flow of this process is designed for maximum efficiency and certainty, as illustrated in the workflow diagram below.

G cluster_start Initial Analysis cluster_mass_spec Molecular Formula Determination cluster_ir_spec Functional Group Identification cluster_nmr_spec Connectivity Mapping cluster_final Final Confirmation A Sample: 1-(2-Methylphenyl)ethylamine B High-Resolution Mass Spectrometry (HRMS) A->B Step 1 D FTIR Spectroscopy A->D Step 2 F 1D NMR (¹H, ¹³C) A->F Step 3 C Result: C9H13N Molecular Weight: 135.1048 B->C I Final Structure Confirmed C->I Data Integration E Result: Presence of N-H, Aromatic C-H, Alkyl C-H D->E E->I Data Integration G 2D NMR (COSY, HSQC) F->G Step 4 H Result: Full H-C Framework Confirmed G->H H->I Data Integration

Figure 1: A strategic workflow for the structure elucidation of 1-(2-Methylphenyl)ethylamine.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Rationale: The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, which provides nominal mass, HRMS measures mass-to-charge ratios to four or more decimal places. This high precision allows for the calculation of a unique elemental composition, effectively distinguishing between isomers and isobars. For this analysis, Electrospray Ionization (ESI) is an ideal soft ionization technique that typically preserves the molecule as the protonated species, [M+H]⁺.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of 1-(2-Methylphenyl)ethylamine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Data Interpretation & Validation

The expected molecular formula for 1-(2-Methylphenyl)ethylamine is C₉H₁₃N. The precise mass of the protonated molecule ([C₉H₁₄N]⁺) is calculated and compared against the experimentally observed value.

ParameterTheoretical ValueObserved Value (Example)Deviation (ppm)
Molecular FormulaC₉H₁₃N--
Exact Mass (M)135.1048--
[M+H]⁺ Ion136.1121136.1119-1.5

A deviation of less than 5 ppm provides high confidence in the assigned molecular formula. A key fragment often observed corresponds to the loss of the methyl group from the ethylamine side chain, leading to the benzylic cation.

Fragment IonStructureTheoretical m/z
[M-CH₃]⁺C₈H₁₀N⁺120.0808

This fragmentation pattern further supports the proposed structure by confirming the presence of a labile methyl group.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: With the molecular formula established, the next step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides this information by detecting the vibrational frequencies of chemical bonds. For 1-(2-Methylphenyl)ethylamine, we expect to see characteristic absorptions for the primary amine (N-H), the aromatic ring, and the aliphatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation & Validation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. The presence of key absorption bands validates the assignments made from the mass spectrometry data.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H StretchPrimary Amine (-NH₂)3300-3500Two weak-to-medium bands
C-H Stretch (Aromatic)Ar-H3000-3100Medium, sharp bands
C-H Stretch (Aliphatic)C-H (sp³)2850-3000Strong, sharp bands
C=C Stretch (Aromatic)Aromatic Ring1450-1600Medium-to-strong bands
N-H BendPrimary Amine (-NH₂)1550-1650Medium band

The observation of two distinct N-H stretching bands is a definitive indicator of a primary amine (-NH₂), a crucial piece of the structural puzzle.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments allows for the unambiguous assignment of every atom's position and its relationship to its neighbors. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules as it is chemically inert and has a well-defined residual solvent peak for referencing.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with broadband proton decoupling to produce a spectrum of singlets for each unique carbon. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Data Interpretation & Validation

¹H NMR Spectrum: The proton NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H7.1-7.3Multiplet4HProtons on the aromatic ring.
CH-NH₂~4.1Quartet (q)1HMethine proton coupled to the adjacent CH₃ group.
Ar-CH₃~2.4Singlet (s)3HMethyl group attached to the aromatic ring, no adjacent protons.
NH₂~1.5Broad Singlet (br s)2HAmine protons; often broad and exchangeable.
CH₃~1.4Doublet (d)3HMethyl group coupled to the adjacent CH methine proton.

¹³C NMR Spectrum: The carbon NMR shows the number of unique carbon environments.

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C (quaternary)~145, ~135
Aromatic CH~130, ~126, ~125, ~124
CH-NH₂~50
CH₃ (ethyl)~24
Ar-CH₃~19

2D NMR: Confirming Connectivity

The 2D spectra provide the final, irrefutable proof of the atomic connections. The diagram below illustrates the key correlations that would be observed.

G cluster_structure 1-(2-Methylphenyl)ethylamine Structure cluster_cosy Key COSY (¹H-¹H) Correlations cluster_hsqc Key HSQC (¹H-¹³C) Correlations mol Structure Image Here H_CH CH Proton (~4.1 ppm) H_CH3 CH3 Protons (~1.4 ppm) H_CH->H_CH3 J-coupling H_CH_hsqc CH Proton (~4.1 ppm) C_CH_hsqc CH Carbon (~50 ppm) H_CH_hsqc->C_CH_hsqc Direct bond H_CH3_hsqc CH3 Protons (~1.4 ppm) C_CH3_hsqc CH3 Carbon (~24 ppm) H_CH3_hsqc->C_CH3_hsqc Direct bond H_ArCH3_hsqc Ar-CH3 Protons (~2.4 ppm) C_ArCH3_hsqc Ar-CH3 Carbon (~19 ppm) H_ArCH3_hsqc->C_ArCH3_hsqc Direct bond

Figure 2: Key 2D NMR correlations for unambiguous structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A critical cross-peak will be observed between the methine proton (CH at ~4.1 ppm) and the methyl protons of the ethyl group (CH₃ at ~1.4 ppm), confirming the ethylamine fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will show a cross-peak between the methine proton at ~4.1 ppm and its carbon at ~50 ppm, and between the methyl protons at ~1.4 ppm and their carbon at ~24 ppm, solidifying the assignments.

Conclusion: A Self-Validating Structural Assignment

The structure of 1-(2-Methylphenyl)ethylamine is definitively confirmed through the systematic integration of orthogonal analytical techniques.

  • HRMS established the correct elemental composition of C₉H₁₃N.

  • FTIR confirmed the presence of the required functional groups: a primary amine, an aromatic ring, and aliphatic carbons.

  • 1D and 2D NMR provided the final, unambiguous map of the atomic connectivity, confirming the 1-phenylethylamine core and the specific 2-position (ortho) of the methyl group on the aromatic ring.

Each piece of data cross-validates the others, creating a robust and trustworthy structural assignment that meets the rigorous standards of chemical and pharmaceutical development.

References

  • Spectral Database for Organic Compounds (SDBS): 1-(2-Methylphenyl)ethylamine. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 85444: 1-(o-Tolyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A foundational textbook covering the principles and interpretation of MS, IR, and NMR spectroscopy. Cengage Learning. [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)ethylamine, a chiral aromatic amine, represents a significant scaffold in medicinal chemistry and chiral synthesis. As a substituted phenethylamine, its structural and conformational properties are of paramount importance in understanding its interactions with biological targets and its utility as a chiral auxiliary or building block.[1] The presence of a methyl group at the ortho position of the phenyl ring introduces distinct steric and electronic effects that profoundly influence its three-dimensional structure and, consequently, its chemical and biological activity.[2] This guide provides a comprehensive analysis of the molecular structure and conformational landscape of 1-(2-methylphenyl)ethylamine, offering insights for its application in drug design and development.

Molecular Structure and Physicochemical Properties

A comprehensive understanding of its structural parameters is essential for computational modeling and structure-activity relationship (SAR) studies.[5] Although a definitive crystal structure for 1-(2-methylphenyl)ethylamine is not publicly available, typical bond lengths and angles can be inferred from related structures and computational models.

ParameterTypical ValueNotes
Bond Lengths (Å)
C-N1.47Single bond between the chiral carbon and the nitrogen atom.
Cα-Cβ (ethyl)1.54Standard sp³-sp³ carbon-carbon bond length.
Cα-C(aromatic)1.52Single bond connecting the chiral center to the phenyl ring.
C-C (aromatic)1.39Average bond length within the benzene ring.
C-H1.09Standard carbon-hydrogen bond length.
**Bond Angles (°) **
C-Cα-N109.5Approximate tetrahedral geometry around the chiral carbon.
Cα-N-H109.5Approximate tetrahedral geometry around the nitrogen atom.
H-N-H107Typical bond angle in an amine.

Conformational Analysis: The Influence of the Ortho-Methyl Group

The conformational flexibility of 1-(2-methylphenyl)ethylamine is primarily dictated by the rotation around two key single bonds: the Cα-C(aromatic) bond and the Cα-Cβ bond. The ortho-methyl group imposes significant steric hindrance, which restricts the rotation around the Cα-C(aromatic) bond and influences the preferred orientation of the ethylamine side chain relative to the phenyl ring.

This steric clash leads to a higher energy barrier for rotation compared to its para- and meta-isomers, resulting in a more defined set of low-energy conformations. The conformational preferences can be analyzed through computational methods such as molecular mechanics or quantum chemistry calculations.[6]

The relative orientation of the amino group and the methyl group on the ethyl side chain with respect to the phenyl ring defines the key conformers. These are often described by the dihedral angle between the C-N bond and the plane of the phenyl ring. The staggered conformations are generally more stable than the eclipsed conformations.

G cluster_0 Conformational Isomers of 1-(2-Methylphenyl)ethylamine Gauche_1 Gauche 1 Anti Anti Gauche_1->Anti Rotation Gauche_2 Gauche 2 Gauche_2->Gauche_1 Rotation Anti->Gauche_2 Rotation G cluster_0 Computational Conformational Analysis Workflow Build Build 3D Structure Search Conformational Search (Molecular Mechanics) Build->Search Optimize Geometry Optimization (DFT) Search->Optimize Analyze Population Analysis Optimize->Analyze Compare Compare with Experimental Data Analyze->Compare

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular structure and conformational preferences of 1-(2-methylphenyl)ethylamine are intricately linked to its function as a chiral building block and its potential applications in drug discovery. The ortho-methyl group plays a crucial role in defining its three-dimensional shape, which in turn governs its interactions with other molecules. A thorough understanding of these structural nuances, obtained through a combination of experimental and computational methods, is essential for rationally designing and developing new chemical entities with desired biological activities. This guide provides a foundational understanding for researchers and scientists working with this important chiral amine.

References

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

  • Neves, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(3), 329.
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  • PubChem. (n.d.). p-Methylphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

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  • Bader, M. M., et al. (2024). Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile.
  • PubChem. (n.d.). (S)-1-(p-tolyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Molecules, 29(5), 1008.
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  • Kim, Y., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(6), 569–577.
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  • ResearchGate. (2024, October 12). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Retrieved from [Link]

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The Solubility Profile of 1-(2-Methylphenyl)ethylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(2-Methylphenyl)ethylamine, a key chiral amine intermediate in the pharmaceutical and fine chemical industries. The document elucidates the physicochemical principles governing its solubility in a range of common organic solvents. While specific quantitative solubility data is not broadly published, this guide establishes a framework for predicting solubility based on solvent properties and the molecular structure of the analyte. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of solubility is presented, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the solubility behavior of this critical compound to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Critical Role of Solubility in the Application of 1-(2-Methylphenyl)ethylamine

1-(2-Methylphenyl)ethylamine is a chiral primary amine of significant interest in organic synthesis, particularly as a resolving agent and a building block for asymmetric synthesis.[1] Its efficacy in these applications is intrinsically linked to its solubility in various organic media. Proper solvent selection is paramount for:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is fundamental to achieving optimal reaction rates and maximizing product yield.

  • Purification and Crystallization: The differential solubility of the desired product and impurities in various solvents is the cornerstone of purification techniques such as recrystallization.

  • Chiral Resolution: In diastereomeric salt resolution, the solubility difference between the diastereomeric salts in a given solvent is the critical factor that enables their separation.[2]

  • Formulation and Drug Delivery: For pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is crucial for developing effective formulation and delivery systems.

This guide will delve into the molecular characteristics of 1-(2-Methylphenyl)ethylamine that dictate its solubility and provide a practical framework for its experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The molecular structure of 1-(2-Methylphenyl)ethylamine, featuring both a nonpolar aromatic ring and a polar primary amine group, allows for a versatile solubility profile.

Key Physicochemical Properties of 1-(2-Methylphenyl)ethylamine:

PropertyValueSource
Molecular FormulaC₉H₁₃N[3]
Molecular Weight135.21 g/mol [3]
XLogP32.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count1[3]
Polar Surface Area26 Ų[3]

The XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that 1-(2-Methylphenyl)ethylamine will exhibit appreciable solubility in a range of organic solvents. The presence of a primary amine group allows it to act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar apathetic solvents.

Based on these properties, a qualitative prediction of solubility in common organic solvents can be made:

Table 1: Predicted Qualitative Solubility of 1-(2-Methylphenyl)ethylamine

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe primary amine group can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighDipole-dipole interactions between the polar amine group and the polar functional groups of the solvents will drive solubility.
Nonpolar Aromatic TolueneModerateThe phenyl ring of the solute will have favorable π-π stacking interactions with the aromatic solvent.
Nonpolar Aliphatic Hexane, HeptaneLow to ModerateWhile the nonpolar regions of the molecule will interact via van der Waals forces, the polar amine group will be less effectively solvated, limiting overall solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-(2-Methylphenyl)ethylamine in an organic solvent of interest. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the solute.

Materials and Equipment
  • 1-(2-Methylphenyl)ethylamine (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a stock solution of known concentration B Create a calibration curve using the stock solution A->B for quantification I Determine the concentration from the calibration curve B->I C Add excess 1-(2-Methylphenyl)ethylamine to a known volume of solvent D Equilibrate the mixture at a constant temperature with agitation C->D to create a saturated solution E Allow the solution to settle D->E to separate undissolved solid F Filter an aliquot of the supernatant E->F to remove particulates G Dilute the filtered aliquot to a known volume F->G for accurate measurement H Analyze the diluted sample by HPLC or GC H->I and compare to standards J Calculate the solubility I->J factoring in dilution

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of 1-(2-Methylphenyl)ethylamine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

    • Analyze these standards using a validated HPLC or GC method to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation and Equilibration:

    • In a series of vials, add an excess amount of 1-(2-Methylphenyl)ethylamine to a precisely known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered aliquot with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or GC method used for the calibration standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of 1-(2-Methylphenyl)ethylamine in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Conclusion

References

  • Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylphenethylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • University of Technology. (n.d.). Exp 3 Identification of amine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8). Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylphenethylamine. Retrieved from [Link]

  • SciRP.org. (n.d.). Optimizing the Utilization of Carbon Dioxide for Enhanced Oil Recovery in Matured Reservoirs Using the Petroleum Expert Suite. Retrieved from [Link]

  • Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

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Review of literature on N-substituted phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Substituted Phenethylamine Derivatives: Synthesis, Pharmacology, and Analytical Strategies

Introduction: The Ubiquitous Phenethylamine Scaffold

The 2-phenethylamine framework is a foundational structural motif in neuropharmacology and medicinal chemistry.[1][2] This simple arrangement, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is the backbone for a vast array of biologically active molecules.[3][4] Endogenously, this scaffold is represented by critical catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, which regulate essential physiological and cognitive processes, including voluntary movement, mood, and stress responses.[1][4][5]

N-substituted phenethylamine derivatives are compounds where one or both hydrogen atoms on the terminal amino group are replaced by other functional groups.[3] These substitutions dramatically alter the molecule's physicochemical and biological properties, giving rise to a wide spectrum of pharmacological activities.[5] This chemical diversity has led to their development as central nervous system stimulants, hallucinogens, entactogens, antidepressants, appetite suppressants, and bronchodilators.[3][6] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), pharmacology, and analysis of these significant compounds, aimed at researchers and drug development professionals.

Core Synthesis Strategy: Reductive Amination

A prevalent and efficient method for synthesizing N-substituted phenethylamines, particularly secondary amines, is through reductive amination. This two-step, one-pot process involves the reaction of a primary phenethylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine. The choice of starting materials allows for extensive diversification of the N-substituent.

Experimental Protocol: Synthesis of N-Benzyl Phenethylamine Derivatives

The following protocol is adapted from established methods for synthesizing secondary amines from phenethylamine hydrochlorides and various aldehydes.[7] This self-validating system proceeds from a stable salt, forms the imine in situ, and uses a mild reducing agent, ensuring high yields and purity.

Causality: Using the phenethylamine as a hydrochloride salt enhances stability and handling. The addition of a base like triethylamine (Et₃N) is crucial to liberate the free amine, which is necessary for the initial nucleophilic attack on the aldehyde's carbonyl carbon. Sodium borohydride (NaBH₄) is an ideal reducing agent for this step as it is selective for the imine double bond and does not reduce the aromatic ring or other common functional groups under these conditions.

  • Imine Formation:

    • Suspend the primary phenethylamine hydrochloride (1.0 mmol) and the desired aldehyde (1.1 equiv) in ethanol (10 mL).

    • Add triethylamine (1.0 equiv) to the suspension to neutralize the hydrochloride salt and free the amine.

    • Stir the reaction mixture at room temperature. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to 3 hours.[7]

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the mixture.

    • Continue stirring for an additional 30 minutes.[7]

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Partition the resulting residue between dichloromethane (CH₂Cl₂) and water (30 mL, 1:1 v/v).[7]

    • Isolate the organic layer. Extract the aqueous layer twice more with CH₂Cl₂ (2 x 15 mL).[7]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[7]

    • Purify the crude product by flash chromatography.[7]

  • Salt Formation (Optional):

    • For improved stability and handling, dissolve the purified free base in ethanol (2 mL).

    • Add ethanolic HCl (1M, 2 mL) and dilute with diethyl ether (Et₂O) until crystallization occurs.[7]

    • Collect the resulting hydrochloride salt by filtration and dry under reduced pressure.[7]

G cluster_reactants Starting Materials cluster_reduction Reduction PhenEA Phenethylamine HCl Imine_Formation Step 1: Imine Formation (in Ethanol) PhenEA->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation Base Triethylamine (Et3N) Base->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction_Step Step 2: Reduction Imine->Reduction_Step Reducer Sodium Borohydride (NaBH4) Reducer->Reduction_Step Final_Product N-Substituted Phenethylamine Reduction_Step->Final_Product

Caption: General workflow for the synthesis of N-substituted phenethylamines via reductive amination.

Pharmacology and Mechanism of Action

Most N-substituted phenethylamines exert their effects by modulating monoamine neurotransmitter systems, primarily targeting serotonin (5-HT), dopamine (DA), and norepinephrine (NE) pathways.[3][6] Their mechanisms are diverse and depend heavily on their specific structural substitutions.

  • Serotonin Receptor Agonism: A significant class of these derivatives, particularly those with hallucinogenic properties like the "2C" family and the N-benzyl phenethylamines (NBOMes), act as potent agonists at serotonin 5-HT₂ receptor subtypes, especially 5-HT₂A and 5-HT₂C.[1][6] Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is central to their psychedelic effects.

  • Monoamine Releasers and Reuptake Inhibitors: Other derivatives, such as amphetamine (α-methylphenethylamine) and its N-substituted analogs, function as central nervous system stimulants.[5] They primarily act by promoting the release of dopamine and norepinephrine from presynaptic terminals and inhibiting their reuptake by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5]

  • Other Targets: The therapeutic versatility of this scaffold is further demonstrated by its interaction with other biological targets. For instance, certain phenethylamine-based sulfamides and monothiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH homeostasis and various metabolic processes, with applications in treating glaucoma and cancer.[1]

G Agonist N-Substituted Phenethylamine (e.g., NBOMe) Receptor 5-HT₂A Receptor (GPCR) Agonist->Receptor:f0 Binds & Activates G_Protein Gq/11 Protein Receptor:f1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Psychedelic Effects & Neuronal Excitation Ca_Release->Response PKC->Response

Caption: Simplified 5-HT₂A receptor signaling pathway activated by an agonist N-substituted phenethylamine.

Structure-Activity Relationships (SAR)

The pharmacological profile of a phenethylamine derivative is exquisitely sensitive to the nature and position of its substituents. Understanding these relationships is paramount for designing compounds with desired potency, selectivity, and therapeutic effects.

  • Ring Substitution: Substitutions on the phenyl ring are a primary determinant of activity. For example, methoxy groups at the 2- and 5-positions, often combined with a halogen or alkyl group at the 4-position, are characteristic of the "2C" family of hallucinogens.[4][6]

  • Sidechain Substitution: An α-methyl group (as seen in amphetamine) typically increases stimulant properties and metabolic stability by inhibiting monoamine oxidase (MAO). A β-keto group defines the cathinone class, while β-hydroxy or β-methoxy groups can significantly reduce or alter activity.[3][8] For instance, unlike amphetamine, β-methoxy phenethylamine shows no anorectic activity unless a CF₃ group is also present on the benzene ring.[8]

  • N-Substitution: Historically, simple N-alkylation (e.g., methyl, ethyl) was thought to diminish 5-HT₂A activity.[7] A pivotal discovery was that N-benzyl substitution, particularly with a 2-methoxybenzyl group (forming the NBOMe series), dramatically increases both binding affinity and functional potency at the 5-HT₂A receptor.[1][7][9] Further exploration has shown that N-(2-hydroxybenzyl) substitution can yield even higher functional potency and selectivity for the 5-HT₂A receptor over the 5-HT₂C subtype.[7]

Table 1: SAR of N-Benzyl Phenethylamines at 5-HT₂A Receptors

The following data, compiled from functional and binding assays, illustrates the profound impact of N-substitution on 5-HT₂A receptor interaction.[7][9]

Compound ID (Parent Phenethylamine)N-Substituent5-HT₂A Binding Affinity (Ki, nM)5-HT₂A Functional Potency (EC₅₀, nM)Selectivity (5-HT₂C/5-HT₂A Ki)
1 (2C-H)2-Hydroxybenzyl (1b )1.30.074 41
6 (2C-TFM)2-Hydroxybenzyl (6b )1.10.81100
8 (2C-Br)2-Hydroxybenzyl (8b )0.29 0.1422
1 (2C-H)2-Methoxybenzyl (1a )2.90.8012
8 (2C-Br)2-Methoxybenzyl (8a )0.440.3216

Data extracted from Braden et al. (2014).[7][9] The data clearly shows that the 2-hydroxybenzyl substituent (compounds ending in 'b') generally confers higher functional potency than the 2-methoxybenzyl substituent. Compound 1b emerges as exceptionally potent, while 6b demonstrates remarkable selectivity for the 5-HT₂A receptor.[7][9]

Analytical Methodologies

The structural diversity and frequent emergence of new derivatives necessitate robust analytical techniques for their unequivocal identification and quantification in various matrices, from seized materials to biological samples.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with electron impact (EI) mass spectrometry is a standard for identifying many phenethylamine derivatives. The fragmentation patterns provide a chemical fingerprint, though structural isomers can sometimes be challenging to differentiate.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (MS/MS), using techniques like Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ), is a powerful tool.[10][12][13] LC-QTOF-MS provides high-resolution mass accuracy, allowing for the determination of elemental composition for both the parent ion and its fragments, which is invaluable for elucidating the structures of novel compounds.[10] LC-QQQ-MS offers exceptional sensitivity and selectivity for quantification, making it ideal for analysis in complex biological matrices.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for absolute structure elucidation, providing definitive information about the connectivity and spatial arrangement of atoms within a molecule.[13]

The validation of these analytical methods is crucial, especially in clinical and forensic toxicology, to ensure accurate identification of substances in biological specimens.[11]

Conclusion and Future Perspectives

N-substituted phenethylamines represent a vast and enduring chemical space with profound implications for neuroscience and medicine.[1] From their roles as endogenous neurotransmitters to their applications as pharmaceuticals and their challenges as designer drugs, this class of compounds continues to be a fertile ground for research.[1][4] Future work will undoubtedly focus on designing ligands with greater subtype selectivity to minimize off-target effects and develop novel therapeutics for psychiatric and neurological disorders.[14] The continuous evolution of synthetic strategies and the advancement of high-resolution analytical techniques will be critical in navigating this complex and dynamic field.

References

  • Magalhaes, P., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • Grokipedia. Substituted phenethylamine. Grokipedia. [Link]

  • Wikipedia. Substituted phenethylamine. Wikipedia. [Link]

  • Braden, M. R., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]

  • UNODC. Details for Phenethylamines. United Nations Office on Drugs and Crime. [Link]

  • Blue Ridge Poison Center. (2024). ToxTalks: Phenethylamines. University of Virginia School of Medicine. [Link]

  • Magalhaes, P., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Google Patents. (1994). Process for producing substituted phenethylamine derivatives.
  • Caspar, A. T., et al. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Arillotta, D., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. [Link]

  • Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung. [Link]

  • Wahlström, R., et al. Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Royal Society of Chemistry. [Link]

  • Braden, M. R., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. PubMed. [Link]

  • Chimalakonda, K. C., et al. (2016). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]

  • Kim, S. W., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 1-(2-Methylphenyl)ethylamine. As a substituted phenethylamine derivative, this compound shares structural similarities with molecules that have significant biological activity, making it a valuable intermediate in pharmaceutical and chemical synthesis.[1] However, its chemical nature as a corrosive and toxic amine necessitates a rigorous and informed approach to its handling to ensure personnel safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, grounding every protocol in established principles of chemical safety.

Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. 1-(2-Methylphenyl)ethylamine is an aromatic amine, and its physical characteristics dictate its behavior under laboratory conditions. While specific data for the 1-(2-methylphenyl) isomer is sparse, data from closely related isomers and analogs, such as the N-methylated version and other methylphenethylamines, provide a reliable basis for safety assessments.[2][3][4] The amine group renders the molecule basic and corrosive, while the organic structure makes it a combustible liquid.

Table 1: Physicochemical Properties of 1-(2-Methylphenyl)ethylamine and Related Compounds

PropertyValueSource
Molecular Formula C₉H₁₃N[4]
Molecular Weight 135.21 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~208°C (for 4-methyl isomer)[5][6]
Density ~0.93 - 0.96 g/cm³[1][4]
Flash Point 82°C (179°F) (for 4-methyl isomer)[6]
Solubility Miscible in water (as ethylamine)[7]

Hazard Identification and GHS Classification

1-(2-Methylphenyl)ethylamine is classified as a hazardous substance. Its primary dangers stem from its corrosivity, toxicity, and combustibility. The amine functional group is a strong base, capable of causing severe chemical burns upon contact with skin and eyes.[3][8] Inhalation of its vapors can lead to respiratory tract irritation.[2]

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSource
Flammable LiquidsCategory 4H227: Combustible liquid[2][9][10]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][11]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[6][12]
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage[2][3][8][11]
Serious Eye DamageCategory 1H318: Causes serious eye damage[8][9][12]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[11][12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][11]

Expert Analysis of Hazards:

  • Corrosivity (H314): The primary hazard arises from the basicity of the ethylamine moiety. On contact with tissue, it can cause rapid hydrolysis of fats and proteins, leading to deep, painful, and slow-healing chemical burns. This necessitates the use of robust chemical-resistant gloves and full eye/face protection.

  • Toxicity (H302, H312): The compound is harmful if ingested or absorbed through the skin. Systemic effects following exposure may include symptoms common to amine overexposure, such as headache, dizziness, nausea, and vomiting.[11]

  • Combustibility (H227): As a combustible liquid, it has a relatively high flash point but will ignite if exposed to an ignition source at or above that temperature. Therefore, it must be kept away from open flames, hot surfaces, and sparks.[10][11]

Core Principles of Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with 1-(2-Methylphenyl)ethylamine.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

  • Chemical Fume Hood: All work involving the handling of 1-(2-Methylphenyl)ethylamine must be performed in a properly functioning chemical fume hood.[11] This is critical to prevent the inhalation of vapors, which can cause respiratory irritation.[2][7]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[13]

Administrative Controls: Standardizing Safety

These are the work practices that reduce the likelihood of exposure.

  • Designated Areas: Clearly designate specific areas within the lab for the storage and handling of corrosive amines.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

  • Training: All personnel must be trained on the specific hazards of this chemical and the emergency procedures to follow in case of a spill or exposure.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.[14]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Transfer Chemical Inside Fume Hood B->C D Keep Container Tightly Closed C->D E Clean Work Area D->E F Dispose of Contaminated Waste Properly E->F G Doff PPE Correctly F->G H End of Process G->H Wash Hands Thoroughly

Caption: Standard workflow for safely handling 1-(2-Methylphenyl)ethylamine.

Standard Operating Procedures

Personal Protective Equipment (PPE) Protocol
  • Eye/Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes, which can cause severe eye damage.[8][9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. For incidental contact (splashes), nitrile gloves are acceptable. For extended contact or handling larger volumes, heavy-duty butyl or neoprene gloves are recommended.[15] Always inspect gloves for tears or holes before use.

    • Lab Coat: A chemically resistant lab coat or apron must be worn.[7]

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood. If there is a potential for exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

General Handling and Dispensing Protocol
  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[16]

  • Perform all manipulations within a chemical fume hood with the sash at the lowest practical height.[11]

  • Ground all equipment when transferring large quantities to prevent static discharge.[8][9]

  • Dispense the liquid carefully to avoid splashing and aerosol generation.

  • Keep containers tightly sealed when not in use to prevent vapor release.[8]

  • After handling, wash hands and any exposed skin thoroughly.[10][12]

Storage Protocol
  • Store in a cool, dry, well-ventilated area designated for corrosive materials.[9][11]

  • Keep containers tightly closed and upright to prevent leakage.[8]

  • Store away from incompatible materials such as strong acids and oxidizing agents.[7]

  • Ensure the storage area is secured and accessible only to authorized personnel ("Store locked up").[11][12]

  • Keep away from heat, sparks, and open flames.[10][11]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Management

In the event of a spill, immediate and decisive action is required.

G A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Remove Ignition Sources B->C D Don Emergency PPE (Respirator, Heavy Gloves) C->D E Contain Spill with Inert Absorbent (Sand, Vermiculite) D->E F Collect Absorbed Material into a Labeled Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste as Hazardous Material G->H I Ventilate Area H->I

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Spill Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7][13]

  • Control Vapors and Ignition Sources: Remove all sources of ignition.[11][17] If safe to do so, increase ventilation to the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[12]

  • Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[11] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[11]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Disposal: Dispose of the waste container according to institutional and local hazardous waste regulations.[11]

First Aid Measures

Time is critical. Immediate first aid can significantly reduce the severity of an injury.[16]

G A Exposure Occurs B Exposure Route? A->B C Inhalation B->C Inhalation D Skin Contact B->D Skin E Eye Contact B->E Eye F Ingestion B->F Ingestion G Move to Fresh Air. Keep at rest. Administer Oxygen if needed. C->G H Immediately Remove Clothing. Flush Skin with Water for at least 15 minutes. D->H I Flush Eyes with Water for at least 15 minutes. Remove Contact Lenses. E->I J Rinse Mouth. DO NOT Induce Vomiting. F->J K Seek Immediate Medical Attention G->K H->K I->K J->K

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific and technical guide to the asymmetric synthesis of chiral 1-(2-methylphenyl)ethylamine, a key chiral building block in the pharmaceutical industry. We will explore and compare multiple strategic approaches, including biocatalytic asymmetric synthesis using ω-transaminases, asymmetric reductive amination, and enzymatic kinetic resolution. This guide is designed to provide not only step-by-step protocols but also the underlying scientific principles and rationale to empower researchers in optimizing their synthetic routes.

Introduction: The Significance of Chiral Amines

Chiral amines, such as 1-(2-methylphenyl)ethylamine, are foundational components in a vast array of biologically active molecules and pharmaceuticals.[1] The specific stereochemistry of these amines is often critical to their pharmacological activity, with different enantiomers exhibiting distinct therapeutic effects or toxicities.[2] Consequently, the development of efficient, scalable, and highly enantioselective synthetic methods is a paramount objective in medicinal and process chemistry.[3] 1-(2-Methylphenyl)ethylamine, with its characteristic ortho-methyl substitution, presents unique steric challenges that necessitate carefully optimized synthetic strategies.

This guide will focus on three primary, industrially relevant methodologies for the asymmetric synthesis of this target molecule, providing both theoretical grounding and practical, actionable protocols.

Strategic Overview: A Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy depends on several factors, including desired enantiopurity, yield, scalability, cost, and environmental impact. Below is a comparative overview of the methods detailed in this application note.

Synthetic Strategy Key Advantages Potential Challenges Typical Enantiomeric Excess (ee)
Biocatalytic Asymmetric Synthesis (ω-Transaminase) High enantioselectivity, mild reaction conditions, environmentally benign ("green chemistry").[4]Substrate scope limitations, potential product inhibition, equilibrium considerations.[5]>99%
Asymmetric Reductive Amination Broad substrate scope, high potential for scalability, one-pot procedures are common.[6]Requires expensive chiral ligands/catalysts, potential for side reactions, may require high pressures.[3]90-99%
Enzymatic Kinetic Resolution High enantioselectivity for specific substrates, robust and well-understood technology.[7]Theoretical maximum yield of 50% for the desired enantiomer, requires separation of product from unreacted starting material.[8]>99% (for both resolved components)

Method 1: Biocatalytic Asymmetric Synthesis via ω-Transaminase

Biocatalysis using ω-transaminases (ω-TAs) represents a state-of-the-art approach for the synthesis of chiral amines.[9] These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine with exceptional enantioselectivity.[10]

Mechanistic Principle

The reaction proceeds via a pyridoxal-5'-phosphate (PLP) dependent mechanism. The prochiral ketone, 2'-methylacetophenone, enters the enzyme's active site and reacts with the PLP-bound amino group of the enzyme (in its pyridoxamine phosphate form), forming an external aldimine. Subsequent protonation and hydrolysis release the chiral amine product and regenerate the pyridoxal phosphate cofactor, which is then recharged by an amine donor.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Conversion cluster_workup Workup & Isolation cluster_analysis Analysis P1 Buffer Preparation (e.g., KPi, pH 8.0) R1 Combine all components in reaction vessel P1->R1 P2 Substrate Solution (2'-Methylacetophenone in DMSO) P2->R1 P3 Enzyme & Cofactor (ω-Transaminase, PLP) P3->R1 P4 Amine Donor (Isopropylamine) P4->R1 R2 Incubate with agitation (e.g., 30-45°C, 18-24h) R1->R2 W1 Adjust pH to >10 (e.g., with NaOH) R2->W1 W2 Extract with organic solvent (e.g., MTBE) W1->W2 W3 Dry organic phase (e.g., Na2SO4) W2->W3 W4 Concentrate in vacuo W3->W4 A1 Determine Conversion (GC or HPLC) W4->A1 A2 Determine Enantiomeric Excess (Chiral GC or HPLC) W4->A2

Caption: Workflow for ω-Transaminase mediated synthesis.

Detailed Protocol

Causality Note: The use of a co-solvent like DMSO is often necessary to improve the solubility of the hydrophobic ketone substrate in the aqueous buffer, which is essential for efficient enzyme activity.[11] The choice of pH and temperature is critical for optimal enzyme performance and stability.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.

  • Reaction Mixture Assembly:

    • To the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add a suitable ω-transaminase (e.g., ATA-025 or an engineered variant) to a final concentration of 5-10% (w/v).[11]

    • Add isopropylamine (as the amine donor) to a final concentration of 0.5-1.0 M.

    • In a separate vial, dissolve 2'-methylacetophenone in DMSO. Add this solution to the reaction mixture to achieve a final substrate concentration of 50 g/L and a final DMSO concentration of 10% (v/v).[11]

  • Incubation: Seal the reaction vessel and incubate at 40-45°C with agitation (e.g., 200 rpm) for 18-24 hours.[11]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH of the mixture to >10 using 5M NaOH to ensure the product amine is in its free base form.

    • Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) (3 x volume of aqueous phase).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methylphenyl)ethylamine.

  • Analysis:

    • Determine the reaction conversion by GC or RP-HPLC analysis.

    • Determine the enantiomeric excess (ee) by chiral GC or chiral HPLC. A chiral purity of ≥98.5% can be expected.[11]

Method 2: Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a powerful and direct method for synthesizing chiral amines from ketones.[6] This one-pot process involves the in-situ formation of an imine from 2'-methylacetophenone and an ammonia source, followed by enantioselective reduction using a chiral catalyst.[3]

Mechanistic Principle

The reaction begins with the condensation of 2'-methylacetophenone and an amine source (like ammonia or ammonium formate) to form an imine, often in equilibrium with the starting materials.[3][12] A chiral transition metal complex, typically featuring Iridium or Rhodium with a chiral diphosphine ligand, then coordinates to the imine.[6] A hydride source (e.g., H₂ gas or a transfer hydrogenation agent) delivers a hydride to one face of the C=N double bond, guided by the chiral environment of the catalyst, to produce the amine with high enantioselectivity.

Logical Diagram

G Ketone 2'-Methylacetophenone Imine Imine Intermediate (in situ) Ketone->Imine AmineSource Amine Source (e.g., NH4OAc) AmineSource->Imine Product Chiral Amine Product Imine->Product Asymmetric Reduction Catalyst Chiral Catalyst [Ir(I)-Ligand] Catalyst->Product Reductant Reductant (H2 gas) Reductant->Product

Caption: Key components in Asymmetric Reductive Amination.

Detailed Protocol

Causality Note: The choice of a chiral ligand is paramount as it dictates the stereochemical outcome of the reduction. The solvent can also play a crucial role in catalyst activity and enantioselectivity. High-pressure hydrogen is used to ensure sufficient hydride availability for the reduction.

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with a chiral catalyst system, for example, an Iridium-based catalyst with a chiral diphosphine ligand (e.g., (R)-BINAP or a related ligand).

  • Reaction Setup:

    • Add 2'-methylacetophenone (1.0 equiv).

    • Add an amine source, such as ammonium acetate (NH₄OAc) (1.5 equiv).

    • Add a suitable solvent, such as methanol or toluene.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the reactor several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 20-80 bar).

    • Stir the reaction mixture at a set temperature (e.g., 40-60°C) for 12-24 hours.

  • Work-up and Isolation:

    • Carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove ammonium salts.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification and Analysis:

    • Purify the crude amine by column chromatography or distillation if necessary.

    • Analyze for yield and enantiomeric excess by chiral GC or HPLC.

Method 3: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a classic and highly effective method for separating a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the starting material at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure starting material and the enantiopure product.[2] Lipases are commonly used for the resolution of racemic amines via enantioselective acylation.[7]

Mechanistic Principle

A lipase, in the presence of an acyl donor (e.g., ethyl acetate), selectively catalyzes the acylation of one enantiomer of the racemic 1-(2-methylphenyl)ethylamine. For example, the (R)-enantiomer might be a better substrate for the enzyme and is converted to the corresponding (R)-N-acetyl amine, while the (S)-enantiomer remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize the enantiopurity of both the remaining amine and the newly formed amide.

Experimental Workflow

G Start Racemic Amine (R/S)-1-(2-Methylphenyl)ethylamine Reaction Enzymatic Acylation (Stop at ~50% conversion) Start->Reaction Reagents Lipase (e.g., CaLB) + Acyl Donor (Ethyl Acetate) + Solvent (Toluene) Reagents->Reaction Separation Separation Step (e.g., Acid/Base Extraction) Reaction->Separation Product1 (S)-Amine (Unreacted) Separation->Product1 Product2 (R)-N-Acetyl Amine (Product) Separation->Product2 Hydrolysis Optional Hydrolysis Product2->Hydrolysis FinalProduct (R)-Amine Hydrolysis->FinalProduct

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol

Causality Note: The choice of lipase is critical as different lipases exhibit different enantioselectivities for a given substrate.[13] The reaction is monitored closely and stopped near 50% conversion because proceeding further would decrease the enantiomeric excess of the remaining starting material.

  • Reaction Setup:

    • To a flask, add racemic 1-(2-methylphenyl)ethylamine (1.0 equiv).

    • Add a suitable organic solvent, such as toluene or MTBE.

    • Add an acyl donor, such as ethyl acetate (0.6 equiv).

    • Add the lipase (e.g., immobilized Candida antarctica lipase B, CaLB) (typically 10-20 mg/mmol of substrate).

  • Incubation:

    • Stir the suspension at a controlled temperature (e.g., 40°C).

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion rate.

  • Termination and Separation (at ~50% conversion):

    • Filter off the immobilized enzyme (which can often be washed and reused).

    • Concentrate the filtrate.

    • Dissolve the residue in a suitable solvent like diethyl ether.

    • Extract with an acidic solution (e.g., 1M HCl). The unreacted (S)-amine will move to the aqueous layer as its hydrochloride salt, while the (R)-N-acetyl amine remains in the organic layer.

  • Isolation:

    • For the (S)-Amine: Basify the aqueous layer with NaOH to pH >10 and extract with diethyl ether. Dry the organic layer and concentrate to obtain the enantiopure (S)-amine.

    • For the (R)-Amide: Dry and concentrate the original organic layer to obtain the enantiopure (R)-amide. This can be hydrolyzed back to the (R)-amine if desired, using acidic or basic conditions.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered amine and the amide product using chiral GC or HPLC.

Conclusion

The asymmetric synthesis of 1-(2-methylphenyl)ethylamine can be successfully achieved through several robust methodologies.

  • Biocatalytic synthesis with ω-transaminases offers an elegant and highly selective route, aligning with the principles of green chemistry.

  • Asymmetric reductive amination provides a more direct, one-pot conversion from the ketone, which is highly advantageous for large-scale production, provided an effective catalyst system is identified.

  • Enzymatic kinetic resolution remains a powerful and reliable method for producing material of the highest enantiopurity, although it is inherently limited to a 50% theoretical yield for a single enantiomer from the racemate.

The optimal choice of method will depend on the specific requirements of the research or development program, balancing factors of enantioselectivity, yield, cost, scalability, and environmental impact.

References

  • Willoughby, C. A., & Buchwald, S. L. (Year). Catalytic Asymmetric Hydrogenation of Imines with a Chiral Titanocene Catalyst: Kinetic and Mechanistic Investigations. Journal of the American Chemical Society. [Link]

  • Khatik, A. M., et al. (2022). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and ‘What If studies’. Biocatalysis and Biotransformation, 41(4), 335-349. [Link]

  • Manchado, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Sharma, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254. [Link]

  • Manchado, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • Blaser, H. -U., et al. (2004). Asymmetric reductive amination of ketones.
  • Itsuno, S., et al. (2005). Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst. Organic & Biomolecular Chemistry, 3(17), 3069-3073. [Link]

  • Berglund, P., & Hedenström, E. (1997). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol. Biocatalysis and Biotransformation, 15(3), 183-200. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). IntechOpen. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2011). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald Publication Server. [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (n.d.). CNKI. [Link]

  • Gotor-Fernández, V., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Green Asymmetric Reduction of Methylacetophenone. (2019). ResearchGate. [Link]

  • Bakhtar, M. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

  • Zhang, X., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry, 3(1), 227-236. [Link]

  • Rodrigues, C. J. C., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 329. [Link]

  • Sharma, M., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254. [Link]

  • Asymmetric Synthesis and Biotransformation. (n.d.). ResearchGate. [Link]

  • Li, Y., & Xiao, J. (2011). Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Angewandte Chemie International Edition, 50(44), 10489-10492. [Link]

  • Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. Topics in Current Chemistry, 343, 85-124. [Link]

  • Girek, T., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 12(11), 1435. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1337. [Link]

  • Bella, M., et al. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 20(10), 2953-2957. [Link]

  • Forró, E., & Fülöp, F. (2014). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry, 25(1), 60-67. [Link]

Sources

Application Note: A Comprehensive Protocol for the Purification of 1-(2-Methylphenyl)ethylamine by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 1-(2-Methylphenyl)ethylamine, a key chiral intermediate in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for both achiral (flash chromatography) and chiral separations (High-Performance Liquid Chromatography). Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, empowering the user to adapt and troubleshoot the purification process effectively. Emphasis is placed on overcoming the common challenges associated with the chromatography of basic amines, ensuring high purity and enantiomeric excess of the final product.

Introduction

1-(2-Methylphenyl)ethylamine is a primary chiral amine of significant interest in the pharmaceutical industry, often serving as a building block for more complex molecular entities. The stereochemistry at its chiral center is frequently crucial for the biological activity and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable methods for both the purification of the racemic mixture and the separation of its enantiomers are of paramount importance.

This guide addresses the inherent difficulties in the chromatographic purification of basic amines like 1-(2-Methylphenyl)ethylamine. The basicity of the amine functional group can lead to strong interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in poor peak shape, tailing, and in some cases, irreversible adsorption.[1][2] We will detail strategies to mitigate these effects, including the use of mobile phase additives and alternative stationary phases.

This application note is structured to provide a comprehensive workflow, from initial achiral purification of a crude reaction mixture to the final chiral separation of the enantiomers.

Physicochemical Properties of 1-(2-Methylphenyl)ethylamine

A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing a successful purification strategy.

PropertyValueSource
Molecular FormulaC₉H₁₃NPubChem
Molecular Weight135.21 g/mol PubChem
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 205-207 °C
pKa (predicted)~9.5-10.0 (for the conjugate acid)
UV AbsorbanceAromatic absorbance expected around 260-270 nm

Potential Impurities in the Synthesis of 1-(2-Methylphenyl)ethylamine

The nature and quantity of impurities will depend on the synthetic route employed. Common synthetic pathways, such as reductive amination of 2-methylacetophenone, may yield the following by-products:

  • Unreacted starting materials: 2-methylacetophenone

  • Over-alkylation products: N-ethyl-1-(2-methylphenyl)ethylamine

  • Reductive side-products: 1-(2-methylphenyl)ethanol

  • Isomeric impurities: Positional isomers if the starting material is not pure.

Part 1: Achiral Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient technique for the initial purification of the crude 1-(2-Methylphenyl)ethylamine from non-basic and less polar impurities. The primary challenge in the normal-phase chromatography of amines on silica gel is the interaction with acidic silanol groups. To counteract this, a basic modifier is added to the mobile phase.[2]

Principle of Separation

In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is non-polar. More polar compounds will have a stronger affinity for the stationary phase and thus elute later. The basic amine, 1-(2-Methylphenyl)ethylamine, is quite polar and would typically show strong retention and peak tailing on silica. The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase neutralizes the acidic silanol groups, leading to a more symmetrical peak shape and predictable elution.[2]

Experimental Protocol

1. Materials and Reagents:

  • Crude 1-(2-Methylphenyl)ethylamine
  • Silica gel (60 Å, 40-63 µm particle size)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Triethylamine (TEA, ≥99.5%)
  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

2. Mobile Phase Selection (TLC Analysis):

  • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Develop a TLC method to determine the optimal mobile phase composition. A good starting point is a mixture of hexane and ethyl acetate.
  • Add 0.5-1% (v/v) of triethylamine to the mobile phase to improve the spot shape.
  • Aim for an Rf value of 0.2-0.4 for the desired product. A typical mobile phase might be Hexane:Ethyl Acetate:TEA (80:20:1).

3. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Once packed, do not allow the column to run dry.

4. Sample Loading:

  • Dissolve the crude 1-(2-Methylphenyl)ethylamine in a minimal amount of the mobile phase.
  • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
  • Carefully load the sample onto the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the chosen mobile phase, maintaining a constant flow rate.
  • Collect fractions and monitor the elution by TLC.
  • Combine the fractions containing the pure product.

6. Post-Purification Work-up:

  • Evaporate the solvent from the combined fractions under reduced pressure.
  • To remove residual triethylamine, the residue can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Part 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For the separation of the (R)- and (S)-enantiomers of 1-(2-Methylphenyl)ethylamine, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral amines.[3][4]

Principle of Chiral Separation

Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For aromatic amines like 1-(2-Methylphenyl)ethylamine, interactions such as hydrogen bonding, π-π stacking, and steric hindrance with the chiral stationary phase are crucial for enantiorecognition. The use of mobile phase additives can significantly influence these interactions and improve resolution.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • Chiral stationary phase: A polysaccharide-based column such as a Chiralpak® or Lux® column is recommended. For primary amines, amylose or cellulose-based CSPs often provide good selectivity.[3][4]
  • Racemic 1-(2-Methylphenyl)ethylamine (purified by flash chromatography)
  • Hexane (HPLC grade)
  • Isopropanol (IPA, HPLC grade) or Ethanol (HPLC grade)
  • Triethylamine (TEA, ≥99.5%) or Diethylamine (DEA, ≥99.5%)

2. Method Development:

  • Column Selection: Start with a widely applicable polysaccharide-based CSP, for example, one based on amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: For normal-phase chiral separations, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A good starting point is a mobile phase of Hexane:Isopropanol (90:10).

  • Mobile Phase Additive: To improve peak shape and resolution, add a small amount of a basic modifier. Triethylamine or diethylamine at a concentration of 0.1% (v/v) is recommended.

  • Flow Rate: A typical analytical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength where the aromatic ring absorbs, typically around 260-270 nm.

  • Optimization: Adjust the ratio of hexane to alcohol to optimize the retention time and resolution. Increasing the alcohol content will generally decrease the retention time.

3. Preparative Chiral HPLC (if required):

Once an analytical method with good separation is established, it can be scaled up to a preparative scale.

  • Column: Use a larger-diameter column with the same stationary phase.

  • Sample Loading: The amount of sample that can be loaded will depend on the column dimensions and the resolution of the enantiomers. Perform loading studies to determine the maximum sample load without compromising purity.

  • Fraction Collection: Collect the eluting enantiomers in separate fractions.

  • Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm their enantiomeric purity.

  • Solvent Removal: Evaporate the mobile phase from the collected fractions to obtain the purified enantiomers.

Visualization of the Purification Workflow

PurificationWorkflow cluster_achiral Part 1: Achiral Purification cluster_chiral Part 2: Chiral Separation crude Crude 1-(2-Methylphenyl)ethylamine tlc TLC Method Development (Hexane:EtOAc:TEA) crude->tlc Optimize Mobile Phase flash Flash Column Chromatography (Silica Gel) crude->flash tlc->flash Apply Optimized Conditions achiral_product Purified Racemic Product flash->achiral_product Collect & Combine Fractions hplc_dev Analytical Chiral HPLC Method Development achiral_product->hplc_dev Develop Separation prep_hplc Preparative Chiral HPLC achiral_product->prep_hplc hplc_dev->prep_hplc Scale-up Method enantiomers Separated (R)- and (S)-Enantiomers prep_hplc->enantiomers Collect Enantiopure Fractions

Caption: Workflow for the purification of 1-(2-Methylphenyl)ethylamine.

Troubleshooting

ProblemPossible CauseSuggested Solution
Flash Chromatography:
Poor separationInappropriate mobile phaseRe-optimize the mobile phase using TLC. Consider a shallower solvent gradient.
Tailing peaksStrong interaction with silicaEnsure sufficient triethylamine (0.5-1%) is present in the mobile phase.
Product does not eluteProduct is too polar for the chosen mobile phaseIncrease the polarity of the mobile phase (increase the percentage of ethyl acetate).
Chiral HPLC:
No separation of enantiomersIncorrect chiral stationary phaseScreen different types of chiral columns (e.g., cellulose-based vs. amylose-based).
Inappropriate mobile phaseVary the alcohol modifier (isopropanol vs. ethanol) and its concentration.
Poor peak shapeSecondary interactions with the stationary phaseEnsure the presence of a basic additive (0.1% TEA or DEA) in the mobile phase.
Long retention timesMobile phase is too weakIncrease the percentage of the alcohol modifier in the mobile phase.

Conclusion

The successful purification of 1-(2-Methylphenyl)ethylamine relies on a systematic chromatographic approach that addresses the challenges associated with its basic nature. The two-stage process detailed in this application note, commencing with an achiral flash chromatography step to remove bulk impurities, followed by a refined chiral HPLC separation, provides a robust pathway to obtaining this valuable intermediate in high purity and enantiomeric excess. The principles and methodologies presented herein are not only applicable to the target molecule but can also serve as a foundational guide for the purification of other chiral aromatic amines.

References

  • Armspach, D., et al. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Biotage. (n.d.). Amine Purification on Silica. [Link]

  • Chiral Technologies. (n.d.). A Guide to Chiral Stationary Phase Selection. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063868, 2-Methylphenethylamine. PubChem. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Determination of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 1-(2-Methylphenyl)ethylamine. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in research and drug development settings. The method development was guided by the physicochemical properties of the analyte and adheres to the principles outlined in major pharmacopeias and regulatory guidelines.

Introduction

1-(2-Methylphenyl)ethylamine is a primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from any process-related impurities or degradation products.

The development of a reliable HPLC method necessitates a thorough understanding of the analyte's chemical properties. 1-(2-Methylphenyl)ethylamine possesses a basic amino group and a UV-active phenyl ring. The basicity of the molecule, largely influenced by the ethylamine moiety, dictates the need for careful pH control of the mobile phase to ensure good peak shape and reproducible retention. A close structural analog, 1-phenylethylamine, has a predicted pKa of approximately 9.04, which provides a strong basis for selecting an appropriate mobile phase pH.[1] The phenyl ring, a chromophore, allows for sensitive detection using a UV spectrophotometer.

This document provides a detailed protocol for the HPLC analysis of 1-(2-Methylphenyl)ethylamine, including the rationale for the selection of chromatographic parameters and a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

Chromatographic Method Development

The primary objective was to develop a simple, isocratic reversed-phase HPLC method capable of separating 1-(2-Methylphenyl)ethylamine from its potential impurities, particularly the starting material for its common synthesis route, 2-methylacetophenone. The synthesis of phenylethylamines often involves the reductive amination of the corresponding acetophenone, making the ketone a likely process-related impurity.[2]

Selection of Stationary Phase

A C18 (octadecyl) stationary phase was selected due to its wide applicability and proven utility in the separation of moderately polar to nonpolar compounds. The hydrophobic nature of the C18 chains provides effective retention for the aromatic ring of 1-(2-Methylphenyl)ethylamine. A column with a 5 µm particle size and dimensions of 4.6 x 150 mm was chosen as a standard for robust performance and good efficiency.

Selection of Mobile Phase

Given the basic nature of the analyte (estimated pKa ~9.04), operating at a neutral or high pH would result in an uncharged species, potentially leading to poor retention and peak shape on a C18 column. Conversely, a low pH mobile phase will protonate the primary amine, resulting in a positively charged species. This protonated amine will exhibit good solubility in the aqueous-organic mobile phase and is less likely to interact with residual silanols on the silica backbone of the stationary phase, thus minimizing peak tailing.

A phosphate buffer at a pH of 3.0 was chosen to ensure complete protonation of the analyte. Acetonitrile was selected as the organic modifier due to its low UV cutoff and compatibility with the buffer system. An isocratic elution was deemed sufficient for the separation of the main peak from the likely impurities.

Selection of Detection Wavelength

The phenyl ring in 1-(2-Methylphenyl)ethylamine is the primary chromophore. Aromatic compounds of this nature typically exhibit maximum absorbance in the range of 254-265 nm. A detection wavelength of 260 nm was selected as a starting point to ensure high sensitivity for the analyte and its potential aromatic impurities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • 1-(2-Methylphenyl)ethylamine reference standard (>99.5% purity)

    • 2-Methylacetophenone

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) / Acetonitrile (60:40, v/v). To prepare the buffer, dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water, and adjust the pH to 3.0 with phosphoric acid. The mobile phase is then prepared by mixing 600 mL of the buffer with 400 mL of acetonitrile. The solution should be filtered and degassed before use.

  • Diluent: Mobile phase.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(2-Methylphenyl)ethylamine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 1-(2-Methylphenyl)ethylamine sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Specificity Solution: Prepare a solution containing 100 µg/mL of 1-(2-Methylphenyl)ethylamine and 10 µg/mL of 2-methylacetophenone in the diluent.

HPLC Parameters
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, focusing on specificity, linearity, range, accuracy, precision, and robustness.[2] The validation was performed in accordance with the principles outlined in the USP General Chapter <621> and the European Pharmacopoeia chapter 2.2.46.[3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters to be tested include retention time, tailing factor, and theoretical plates for the 1-(2-Methylphenyl)ethylamine peak.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. The specificity of the method was evaluated by injecting the diluent, the standard solution, the sample solution, and the specificity solution containing the potential impurity, 2-methylacetophenone. The chromatograms were examined for any interference at the retention time of 1-(2-Methylphenyl)ethylamine and to ensure baseline resolution between the analyte and the impurity.

Linearity and Range

The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. Linearity was evaluated by preparing a series of at least five concentrations of the 1-(2-Methylphenyl)ethylamine reference standard over the range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three preparations at each level. The percentage recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst. The %RSD between the two sets of data was calculated.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness was evaluated by introducing small variations in the mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The effect on the system suitability parameters was observed.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the purity analysis of 1-(2-Methylphenyl)ethylamine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solution (100 µg/mL) sst_injections System Suitability Injections (n=6 of Standard) prep_standard->sst_injections prep_sample Prepare Sample Solution (100 µg/mL) sample_injections Inject Blank, Standard, and Sample prep_sample->sample_injections prep_mobile_phase Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system hplc_system->sst_injections sst_injections->sample_injections check_sst Verify System Suitability Criteria sst_injections->check_sst integrate_peaks Integrate Chromatograms sample_injections->integrate_peaks check_sst->integrate_peaks Proceed if Pass calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: HPLC analysis workflow for 1-(2-Methylphenyl)ethylamine purity.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the purity determination of 1-(2-Methylphenyl)ethylamine. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been validated to meet the stringent requirements of the pharmaceutical industry. The provided protocols for method execution and validation serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important chemical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • United States Pharmacopeia. <621> Chromatography. Information available at [Link]

  • PubChem. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 1-(2-Methylphenyl)ethylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Methylphenyl)ethylamine as a versatile chiral building block in modern organic synthesis. Moving beyond a simple catalog of reactions, we delve into the strategic rationale behind its application, offering detailed, field-proven protocols for its use as a chiral auxiliary, a precursor to high-value chiral ligands, and a key intermediate in the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique stereochemical and structural properties of this valuable amine.

Introduction: The Value Proposition of 1-(2-Methylphenyl)ethylamine

Chiral amines are foundational to asymmetric synthesis, serving as cornerstones in the construction of enantiomerically pure molecules, particularly within the pharmaceutical industry.[1] 1-(2-Methylphenyl)ethylamine, a derivative of the widely used 1-phenylethylamine (α-PEA), offers a distinct steric and electronic profile that chemists can exploit to achieve high levels of stereocontrol.[2] The presence of the ortho-methyl group on the phenyl ring introduces specific steric hindrance that can significantly enhance facial selectivity in reactions at or near the chiral center, a feature that distinguishes it from its unsubstituted counterpart.

This guide will demonstrate its utility in three primary roles:

  • As a Chiral Auxiliary: A removable chiral director that guides the stereochemical outcome of a reaction.[3]

  • As a Precursor to Chiral Ligands: Forming the backbone of ligands essential for asymmetric transition-metal catalysis.[4]

  • As a Foundational Intermediate: A starting point for the synthesis of complex, often biologically active, target molecules.

Physicochemical Properties

A clear understanding of the physical properties of a building block is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.

PropertyValueSource
IUPAC Name 1-(2-methylphenyl)ethan-1-aminePubChem
Molecular Formula C₉H₁₃N[5]
Molecular Weight 135.21 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 208.6 ± 9.0 °C at 760 mmHg[6]
CAS Number 3886-69-9 (racemic)-
(R)-enantiomer CAS 10420-53-8-
(S)-enantiomer CAS 10420-54-9-
Safety & Handling

1-(2-Methylphenyl)ethylamine and its derivatives are classified as corrosive and irritants.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[7]

Core Application I: As a Removable Chiral Auxiliary

The core principle of a chiral auxiliary is to temporarily install a chiral, enantiopure fragment onto a prochiral substrate.[3][8] This auxiliary then directs a subsequent bond-forming reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. Finally, the auxiliary is cleaved, revealing the enantiomerically enriched product and allowing for the potential recovery of the auxiliary.

The workflow for employing 1-(2-Methylphenyl)ethylamine as a chiral auxiliary typically involves the formation of an amide, subsequent stereoselective functionalization at the α-carbon, and finally, hydrolytic or reductive cleavage of the auxiliary.

chiral_auxiliary_workflow cluster_0 Workflow for Chiral Auxiliary Use Prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) Amide Diastereomerically Pure Amide Prochiral->Amide Amide Coupling Amine 1-(2-Methylphenyl)ethylamine (Chiral Auxiliary) Amine->Amide Alkylation Stereoselective Reaction (e.g., Enolate Alkylation) Amide->Alkylation 1. Base (e.g., LDA) 2. Electrophile (R-X) Product_Attached Functionalized Product (Auxiliary Attached) Alkylation->Product_Attached Cleavage Auxiliary Cleavage Product_Attached->Cleavage e.g., Acid Hydrolysis Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for using 1-(2-Methylphenyl)ethylamine as a chiral auxiliary.

Protocol 1: Diastereoselective Alkylation of an Amide Derivative

This protocol outlines a representative procedure for the asymmetric alkylation of a propionamide derivative of (R)-1-(2-methylphenyl)ethylamine. The ortho-methyl group helps create a rigid conformational bias in the enolate intermediate, leading to high facial selectivity.

Principle: An amide is formed between the chiral amine and propionyl chloride. This amide is then deprotonated to form a chiral enolate, which reacts with an electrophile (benzyl bromide). The steric bulk of the auxiliary directs the incoming electrophile to the less hindered face, yielding one diastereomer preferentially.

Materials:

  • (R)-1-(2-Methylphenyl)ethylamine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

  • Hydrochloric acid (6M)

Step-by-Step Methodology:

Part A: Synthesis of the Chiral Amide

  • Dissolve (R)-1-(2-Methylphenyl)ethylamine (1.35 g, 10.0 mmol) and triethylamine (1.53 mL, 11.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (0.96 g, 10.5 mmol) dropwise via syringe over 10 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC (thin-layer chromatography).

  • Quench the reaction by adding 20 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Part B: Diastereoselective Alkylation

  • Dissolve the purified amide (1.91 g, 10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (5.5 mL, 11.0 mmol, 2M) dropwise. The solution may change color, indicating enolate formation. Stir for 1 hour at -78 °C.

    • Causality: Low temperature is crucial to maintain the kinetic stability of the enolate and prevent side reactions, maximizing diastereoselectivity.

  • Add benzyl bromide (1.88 g, 11.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl (15 mL) at -78 °C and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by column chromatography.

Part C: Auxiliary Cleavage

  • Reflux the purified alkylated amide (2.81 g, 10.0 mmol) in 6M HCl (30 mL) for 12-18 hours.

  • Cool the solution to room temperature. The cleaved amine auxiliary will be in the aqueous layer as its hydrochloride salt.

  • Extract the desired carboxylic acid product with diethyl ether (3 x 25 mL).

  • The aqueous layer can be basified with NaOH to recover the chiral amine auxiliary.

Core Application II: Synthesis of Chiral Ligands

Chiral ligands are paramount in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that forces a reaction to proceed enantioselectively.[9] 1-(2-Methylphenyl)ethylamine is an excellent starting material for various ligand classes, including Schiff bases (salen-type) and phosphine-amine ligands.

ligand_synthesis cluster_1 Synthesis of a Chiral Schiff Base (Salen-type) Ligand Amine 1-(2-Methylphenyl)ethylamine Imine Chiral Imine Intermediate Amine->Imine Aldehyde Salicylaldehyde Aldehyde->Imine Condensation (-H₂O) Ligand Chiral Ligand Imine->Ligand Further Reaction/ Dimerization (if applicable) Catalyst Active Chiral Catalyst Ligand->Catalyst Metal Metal Precursor (e.g., Ni(OAc)₂) Metal->Catalyst Coordination

Caption: Reaction scheme for the synthesis of a chiral Schiff base ligand and subsequent catalyst formation.

Protocol 2: Synthesis of a Chiral N-Salicylidene-1-(2-methylphenyl)ethylamine Ligand

Principle: This protocol describes the condensation reaction between the primary amine of 1-(2-methylphenyl)ethylamine and the aldehyde of salicylaldehyde to form a chiral Schiff base (imine). This ligand can then be used to form active catalysts for various asymmetric reactions.

Materials:

  • (S)-1-(2-Methylphenyl)ethylamine

  • Salicylaldehyde

  • Ethanol (absolute)

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Add (S)-1-(2-Methylphenyl)ethylamine (1.35 g, 10.0 mmol) to the solution at room temperature.

  • Stir the mixture at room temperature. A color change to bright yellow is typically observed.

  • Heat the reaction mixture to reflux for 2 hours to ensure the complete formation of the imine.

    • Self-Validation: The reaction can be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, less polar product spot. The formation of the imine C=N bond can be confirmed by IR spectroscopy (a characteristic stretch around 1630 cm⁻¹).

  • After reflux, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product is often a yellow oil or solid.

  • Redissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or hexanes) and cool to induce crystallization. Alternatively, purification can be achieved via column chromatography.

  • Isolate the purified solid ligand by filtration, wash with cold solvent, and dry under vacuum.

Expected Results: This procedure typically affords the chiral Schiff base ligand in high yield (>90%). The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Outcome
Yield > 90%
Appearance Yellow crystalline solid
¹H NMR Shows characteristic imine proton (CH=N) ~8.5 ppm
IR (cm⁻¹) ~1630 (C=N stretch)

Core Application III: Intermediate in Pharmaceutical Synthesis

The 2-arylethylamine scaffold is a privileged structure in medicinal chemistry, present in numerous neurotransmitters and drugs targeting the central nervous system (CNS).[1][10][11] The chiral center and aromatic ring of 1-(2-methylphenyl)ethylamine make it a valuable starting point for drug discovery programs. A fundamental step in elaborating this scaffold is N-acylation, which introduces diverse functionality and builds molecular complexity.[12]

acylation_scheme cluster_2 N-Acylation Reaction Scheme Amine 1-(2-Methylphenyl)ethylamine Amide N-Acylated Product Amine->Amide Acyl_Source Acylating Agent (e.g., Acetyl Chloride) Acyl_Source->Amide Nucleophilic Acyl Substitution Base Base (e.g., Pyridine) Base->Amide Acid Scavenger

Caption: General scheme for the N-acylation of 1-(2-Methylphenyl)ethylamine.

Protocol 3: N-Acetylation of 1-(2-Methylphenyl)ethylamine

Principle: This protocol details the straightforward N-acetylation of the primary amine using acetyl chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. This method is broadly applicable for coupling various carboxylic acid derivatives to the amine.[13]

Materials:

  • 1-(2-Methylphenyl)ethylamine (racemic or enantiopure)

  • Acetyl chloride

  • Pyridine, anhydrous

  • Diethyl ether, anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous NaCl (brine)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1-(2-methylphenyl)ethylamine (1.35 g, 10.0 mmol) in anhydrous diethyl ether (30 mL).

  • Add anhydrous pyridine (0.89 g, 0.91 mL, 11.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve acetyl chloride (0.82 g, 0.75 mL, 10.5 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the stirred amine solution over 20 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Causality: The slow, dropwise addition at 0 °C helps to control the exothermic nature of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Pour the reaction mixture into a separatory funnel containing 30 mL of water.

  • Separate the ether layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude N-acetylated product.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Conclusion

1-(2-Methylphenyl)ethylamine is more than just a simple chiral amine; it is a strategic tool for introducing stereochemistry and building molecular complexity. The ortho-methyl substituent provides a unique steric handle that can be exploited to achieve high diastereoselectivity in auxiliary-based reactions and to fine-tune the chiral pocket of metal-based catalysts. The protocols detailed herein provide a practical foundation for researchers to confidently employ this building block in their synthetic campaigns, from fundamental transformations to the assembly of sophisticated chiral ligands and pharmaceutical intermediates.

References

  • Manchado, A., García-González, Á., Nieto, C. T., Díez, D., & Garrido, N. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link][10][11]

  • Oreate AI. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Oreate AI Blog. [Link][6]

  • National Center for Biotechnology Information. (n.d.). 2-Methylphenethylamine. PubChem Compound Database. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. PubChem Compound Database. Retrieved from [Link][7]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link][1][14]

  • Google Patents. (n.d.). Process for the preparation of phenethylamine derivatives.
  • Gajewy, J., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4899. [Link][2]

  • Sonawane, R. B., Rasal, N. K., & Jagtap, S. V. (2017). Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. Organic Letters, 19(8), 2078–2081. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. Science, 386(6719), 209-215. [Link][9]

  • Wang, S., et al. (2019). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 24(15), 2795. [Link][4]

  • ResearchGate. (2025). {Bis[N,N′-(2-alkyl-6-para-methylphenyl)phenyl)imino]acenaphthene}dibromonickel catalysts. [Link]

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link][13]

  • Google Patents. (n.d.). Asymmetric synthesis of phenylisopropylamines.
  • ResearchGate. (n.d.). Synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][3]

  • Feng, X., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 46(9), 1513-1515. [Link]

  • Minge, D. M., & Curran, D. P. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link][12]

Sources

The Strategic Application of 1-(2-Methylphenyl)ethylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenethylamine Scaffold and the Role of Ortho-Methyl Substitution

The 2-phenethylamine framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuropharmacologically active compounds, including endogenous neurotransmitters like dopamine and norepinephrine.[1][2] Its inherent ability to cross the blood-brain barrier and interact with key central nervous system (CNS) targets has made it a privileged scaffold in drug design. Modifications to this core structure, through substitution on the phenyl ring, side chain, or amino group, can dramatically alter a compound's potency, selectivity, and metabolic stability.[3]

This guide focuses on a specific, synthetically valuable derivative: 1-(2-Methylphenyl)ethylamine . The introduction of a methyl group at the ortho position of the phenyl ring introduces steric hindrance that can profoundly influence ligand-receptor interactions and metabolic pathways. This strategic modification can lead to compounds with unique pharmacological profiles, potentially offering altered selectivity for monoamine transporters or receptor subtypes compared to their unsubstituted or isomeric counterparts. While not as extensively documented in marketed pharmaceuticals as other phenethylamine analogs, 1-(2-Methylphenyl)ethylamine serves as a critical building block for creating novel chemical entities for CNS research, particularly in the exploration of psychoactive agents and modulators of monoaminergic systems.[4][5]

This document provides detailed protocols for the synthesis, chiral resolution, and derivatization of 1-(2-Methylphenyl)ethylamine, offering researchers a practical guide to leveraging this versatile intermediate in drug discovery programs.

Part 1: Synthesis of Racemic 1-(2-Methylphenyl)ethylamine via the Leuckart Reaction

The Leuckart reaction is a classic and robust method for the reductive amination of ketones, providing a direct route to the corresponding amine.[6][7] This protocol details the synthesis of racemic 1-(2-Methylphenyl)ethylamine from 2'-methylacetophenone.

Causality Behind Experimental Choices:
  • Reagents: Formamide serves as both the amine source and the reducing agent in this one-pot reaction.[8] The reaction proceeds through the formation of an intermediate formamide, which is subsequently hydrolyzed to yield the primary amine.

  • Temperature Control: The reaction requires high temperatures (typically 160-185°C) to drive the condensation and reduction steps.[8] Careful temperature management is crucial to ensure complete reaction while minimizing thermal decomposition and side-product formation.

  • Hydrolysis: The intermediate, N-[1-(2-methylphenyl)ethyl]formamide, is stable and must be hydrolyzed under acidic conditions (using concentrated HCl) to liberate the free amine.

Experimental Workflow Diagram:

G cluster_0 Step 1: Leuckart Reaction cluster_1 Step 2: Acid Hydrolysis cluster_2 Step 3: Work-up A 2'-Methylacetophenone C Heat (160-185°C) A->C B Formamide B->C D N-[1-(2-methylphenyl)ethyl]formamide (Intermediate) C->D Reductive Amination E Intermediate (D) F Conc. HCl, Reflux E->F G Racemic 1-(2-Methylphenyl)ethylamine • HCl Salt F->G H Amine Salt (G) I Basification (e.g., NaOH) H->I J Extraction (e.g., Diethyl Ether) I->J K Purification (Distillation) J->K L Racemic 1-(2-Methylphenyl)ethylamine (Free Base) K->L G RacemicAmine Racemic 1-(2-Methylphenyl)ethylamine DiastereomericSalts Mixture of Diastereomeric Salts (in solution) RacemicAmine->DiastereomericSalts TartaricAcid L-(+)-Tartaric Acid in Methanol TartaricAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt (Crystals) Crystallization->LessSolubleSalt SolubleSalt More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->SolubleSalt BaseTreatment Basification (NaOH) LessSolubleSalt->BaseTreatment Extraction Extraction BaseTreatment->Extraction PureEnantiomer Enantiomerically Enriched 1-(2-Methylphenyl)ethylamine Extraction->PureEnantiomer G Amine 1-(2-Methylphenyl)ethylamine (chiral or racemic) Reaction Stir at 0°C to RT Amine->Reaction AcylChloride Acyl Chloride (R-COCl) AcylChloride->Reaction Base Triethylamine in DCM Base->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Column Chromatography or Crystallization Workup->Purification Product N-[1-(2-methylphenyl)ethyl]amide Purification->Product

Sources

Application Note: A Scalable and Robust Synthesis of 1-(2-Methylphenyl)ethylamine via Leuckart Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the scaled-up synthesis of 1-(2-Methylphenyl)ethylamine, a key intermediate in pharmaceutical and agrochemical research. The protocol detailed herein utilizes the Leuckart reaction, a classic and cost-effective method for reductive amination.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach from reaction mechanism to final product characterization. It emphasizes process safety, scalability, and analytical validation to ensure a robust and reproducible synthesis.

Synthesis Strategy and Mechanistic Overview

Rationale for Route Selection

The synthesis of primary amines from ketones is a cornerstone of organic chemistry.[3] While various methods exist, including catalytic hydrogenation and direct amination with reducing agents like sodium borohydride, the Leuckart reaction was selected for this scale-up protocol.[3][4][5] The primary advantages of the Leuckart reaction in a process chemistry context are:

  • Cost-Effectiveness: It employs inexpensive and readily available reagents: 2'-methylacetophenone, and ammonium formate or formamide.[1][6]

  • Operational Simplicity: The reaction is typically a one-pot synthesis, which simplifies the experimental setup and reduces transfer losses.[6]

  • High Throughput: The Leuckart reaction is well-suited for producing large quantities of amines.[7][8]

The reaction proceeds by the reductive amination of a ketone, in this case, 2'-methylacetophenone.[1] Ammonium formate serves as both the nitrogen source and the reducing agent.[1][3]

Reaction Mechanism

The Leuckart reaction mechanism involves two main stages: the formation of an imine intermediate followed by its reduction.[2][7]

  • Imine Formation: Ammonium formate is in equilibrium with ammonia and formic acid.[1] Ammonia reacts with the carbonyl group of 2'-methylacetophenone to form a carbinolamine intermediate. This intermediate then dehydrates to form the corresponding imine.

  • Reduction: The formate ion from formic acid acts as a hydride donor, reducing the iminium ion to the final primary amine.[6][9] This process generates carbon dioxide as a byproduct.[2]

Leuckart_Mechanism ketone 2'-Methylacetophenone step1 Condensation - H2O ketone->step1 nh4_formate Ammonium Formate (NH4HCO2) nh4_formate->step1 imine Imine intermediate step2 Hydride Transfer (from Formate) imine->step2 amine_formate Formyl Amine step3 Hydrolysis amine_formate->step3 final_amine 1-(2-Methylphenyl)ethylamine step1->imine step2->amine_formate step3->final_amine

Caption: Mechanism of the Leuckart Reaction.

Process Hazard Analysis and Safety Precautions

Scaling up chemical reactions requires a thorough understanding of potential hazards. The following table outlines the primary risks associated with the reagents used in this synthesis.

ReagentPrimary HazardsRecommended Safety Precautions
2'-Methylacetophenone Combustible liquid, skin and eye irritant.Work in a well-ventilated fume hood. Wear safety glasses, lab coat, and chemical-resistant gloves.
Ammonium Formate Skin and eye irritant.Avoid inhalation of dust. Wear appropriate PPE.
Formic Acid (in situ) Corrosive, causes severe skin burns and eye damage.Handle with extreme care. Use in a fume hood.
Hydrochloric Acid (HCl) Corrosive, respiratory irritant.Use with adequate ventilation and appropriate PPE.
Sodium Hydroxide (NaOH) Corrosive, causes severe burns.Handle with care, avoiding contact with skin and eyes.

Thermal Hazard: The Leuckart reaction requires high temperatures (typically 160-185°C), and can be exothermic.[7] Careful temperature control is crucial to prevent runaway reactions. The use of a heating mantle with a thermocouple and a temperature controller is mandatory for safe operation at scale.

Experimental Protocol for Scaled-Up Synthesis (100g Scale)

Materials and Equipment
  • Reagents:

    • 2'-Methylacetophenone (≥98%)

    • Ammonium formate (≥99%)

    • Toluene (ACS grade)

    • Deionized water

    • Hydrochloric acid (37%)

    • Sodium hydroxide (pellets)

    • Anhydrous magnesium sulfate

  • Equipment:

    • 1 L three-neck round-bottom flask

    • Heating mantle with a thermocouple and temperature controller

    • Mechanical stirrer

    • Reflux condenser

    • Dean-Stark trap

    • Separatory funnel (2 L)

    • Rotary evaporator

    • Vacuum distillation apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermocouple, add 2'-methylacetophenone (100 g, 0.745 mol) and ammonium formate (141 g, 2.235 mol, 3.0 eq).

    • Add 250 mL of toluene to the flask.

  • Reaction Execution:

    • Begin stirring the mixture and heat to reflux (approximately 160-185°C). Water will begin to collect in the Dean-Stark trap as the reaction progresses.

    • Maintain the reaction at reflux for 8-12 hours, or until the collection of water in the Dean-Stark trap ceases.

    • In-Process Control (IPC): Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry) to ensure complete consumption of the starting ketone.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly add 500 mL of deionized water to the flask.

    • Transfer the mixture to a 2 L separatory funnel. Add an additional 200 mL of toluene and shake well.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2 x 250 mL of deionized water and 1 x 250 mL of brine.

  • Acid-Base Extraction for Purification:

    • Combine the organic layers and extract the amine by adding 1 M hydrochloric acid (3 x 200 mL).[10] The amine will move into the aqueous layer as its hydrochloride salt.

    • Combine the acidic aqueous layers and wash with 100 mL of toluene to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly basify to pH >12 by adding 50% (w/v) aqueous sodium hydroxide. The free amine will separate as an oil.

    • Extract the product into toluene (3 x 200 mL).

  • Final Product Isolation and Purification:

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield 1-(2-Methylphenyl)ethylamine as a colorless to pale yellow oil.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR (CDCl₃)δ (ppm): 7.10-7.30 (m, 4H, Ar-H), 4.15 (q, 1H, CH), 2.35 (s, 3H, Ar-CH₃), 1.55 (s, 2H, NH₂), 1.40 (d, 3H, CH-CH₃).
¹³C NMR (CDCl₃)δ (ppm): 144.5, 134.0, 130.3, 126.5, 126.2, 125.8, 50.5, 25.0, 19.0.
GC-MS Molecular Ion (M⁺) at m/z = 135.[11]
Purity (by GC) ≥98%

Workflow and Data Summary

Synthesis_Workflow start Reactants: - 2'-Methylacetophenone - Ammonium Formate - Toluene reaction Leuckart Reaction (Reflux, 8-12h) start->reaction workup Aqueous Work-up reaction->workup extraction Acid-Base Extraction workup->extraction purification Vacuum Distillation extraction->purification analysis Analytical Characterization (NMR, GC-MS) purification->analysis product Final Product: 1-(2-Methylphenyl)ethylamine analysis->product

Caption: Overall experimental workflow.

Expected Yield and Process Parameters
ParameterExpected Value
Scale 100 g of 2'-Methylacetophenone
Typical Yield 75-85%
Purity (Post-distillation) >98%
Reaction Time 8-12 hours
Overall Process Time ~24 hours

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is maintained at a vigorous reflux. Extend the reaction time and monitor by GC-MS.
Low Yield Inefficient extraction; product loss during work-up.Ensure complete extraction from the aqueous layer by performing multiple extractions. Check pH during basification.
Product Contamination Incomplete removal of starting material or byproducts.Ensure efficient washing of the organic layer and careful vacuum distillation.
Emulsion during Extraction Presence of fine particulates or high concentration.Add brine to the separatory funnel to help break the emulsion.

References

  • Kavanagh, P., et al. (n.d.). 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone. School of Chemistry - Trinity College Dublin. Retrieved from [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Methylphenethylamine. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

Sources

Title: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(2-Methylphenyl)ethylamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(2-Methylphenyl)ethylamine. As a member of the phenethylamine class, accurate measurement of this compound in complex biological matrices is critical for various research and development applications. This guide follows a logical, science-driven workflow, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization, sample preparation, and full method validation according to established international guidelines. We delve into the scientific rationale behind each decision, providing researchers with not only a step-by-step protocol but also a foundational understanding for adapting this method to their specific needs.

Introduction: The Analytical Challenge

1-(2-Methylphenyl)ethylamine, also known as 2-Methylphenethylamine, is a primary amine and a structural analog of other phenethylamines, a class of compounds with significant physiological activity.[1] The reliable quantification of such small molecules in complex biological fluids like plasma or urine is essential for pharmacokinetic studies, drug metabolism research, and toxicology screenings.[2][3] The primary analytical challenges include achieving a low limit of quantification (LLOQ), ensuring selectivity against endogenous matrix components, and maintaining accuracy and precision over the course of a study.[4]

LC-MS/MS is the gold standard for these applications due to its superior sensitivity and selectivity, which arises from the combination of physical separation by liquid chromatography and mass-based detection using multiple reaction monitoring (MRM).[2] This document serves as a detailed protocol and rationale for developing such a method from first principles.

Analyte & Internal Standard Characterization

A fundamental understanding of the analyte's physicochemical properties is the cornerstone of logical method development.

2.1. 1-(2-Methylphenyl)ethylamine (Analyte)

The key properties of the analyte inform our starting parameters for both chromatography and mass spectrometry.

PropertyValueSourceRationale for Method Development
Chemical Structure PubChemThe primary amine group is basic and will readily accept a proton, making it ideal for positive mode electrospray ionization (ESI+).
Molecular Formula C₉H₁₃N[5][6]Used to calculate the exact and monoisotopic mass.
Monoisotopic Mass 135.105 Da[5]This is the target mass for the precursor ion in MS analysis ([M+H]⁺ ≈ 136.1 Da).
XLogP3 2.1[5]A moderately non-polar value, suggesting good retention on a reversed-phase column like a C18.

2.2. Internal Standard (IS) Selection

The use of an internal standard is crucial for correcting variability during sample processing and analysis.[7] While a stable isotope-labeled (SIL) version of the analyte is the ideal choice, a structural analog is often more accessible and cost-effective for initial development.[8] For this method, we propose 1-(4-Methylphenyl)ethylamine as a suitable analog IS. It shares the core structure and functional groups, ensuring similar extraction and ionization behavior, but has a different retention time and mass, preventing interference.

Property (IS)ValueSourceRationale for Selection
Chemical Structure Oreate AIStructural isomer with identical mass but different substitution pattern, leading to chromatographic separation.
Molecular Formula C₉H₁₃N[9]Identical to the analyte.
Monoisotopic Mass 135.105 Da[9]Precursor ion will be the same, but fragmentation and retention time will differ.
Boiling Point ~208.6 °C[9]Similar physical properties suggest comparable behavior during sample preparation.

Mass Spectrometry Method Development

The goal of MS method development is to find a unique and stable precursor-to-product ion transition (MRM) for both the analyte and the internal standard, maximizing signal intensity.

3.1. Ionization and Precursor Ion Selection

Given the basic nature of the primary amine, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The ESI process transfers ions from solution to the gaseous phase for MS analysis.[10] In an acidic mobile phase, the analyte will be protonated, forming the molecular ion [M+H]⁺.

  • Analyte/IS Precursor Ion: 135.1 (nominal mass) + 1.0 (proton) = 136.1 m/z

Protocol 1: Analyte Infusion and Tuning

  • Prepare a 1 µg/mL solution of 1-(2-Methylphenyl)ethylamine in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Perform a Q1 scan to confirm the presence and isolation of the precursor ion at m/z 136.1.

  • Optimize source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the intensity of the precursor ion signal.

3.2. Product Ion Selection (MS/MS)

After isolating the precursor ion in Q1, it is fragmented in the collision cell (Q2) to produce product ions, which are then scanned in Q3.

Protocol 2: Product Ion Scan and MRM Optimization

  • While infusing the analyte solution (Protocol 1), switch the MS to a Product Ion Scan mode, selecting m/z 136.1 as the precursor.

  • Ramp the collision energy (CE) to observe the fragmentation pattern. For phenethylamines, a characteristic loss of the amine group is expected. The major fragment is often the tropylium-like ion resulting from the benzyl moiety.

  • Identify the most intense and stable product ions. For 1-(2-Methylphenyl)ethylamine, a likely significant fragment is m/z 121.1, corresponding to the loss of ammonia (NH₃).

  • Create MRM transitions using the precursor and the most abundant product ions.

  • Optimize the collision energy (CE) and declustering potential (DP) for each MRM transition to achieve maximum signal intensity.

  • Repeat steps 1-5 for the internal standard, 1-(4-Methylphenyl)ethylamine.

Table 1: Optimized MS/MS Parameters (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)
1-(2-Methylphenyl)ethylamine (Quantifier) 136.1121.11006015
1-(2-Methylphenyl)ethylamine (Qualifier) 136.191.11006025
1-(4-Methylphenyl)ethylamine (IS) 136.1121.11006018

Rationale: A quantifier ion is used for concentration measurement, while a qualifier ion is monitored to confirm identity by maintaining a consistent intensity ratio with the quantifier.

Liquid Chromatography Method Development

The LC method separates the analyte and IS from each other and from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[11]

4.1. Column and Mobile Phase Selection

  • Column: Based on the analyte's moderate polarity (XLogP3 = 2.1), a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is an excellent starting point.[12] A Phenyl-Hexyl column could also be considered to leverage pi-pi interactions with the analyte's aromatic ring.[13]

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. Formic acid is critical for maintaining an acidic pH to ensure the analyte remains protonated for ESI+ detection and to improve peak shape.[12]

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile is generally preferred for its lower viscosity and higher elution strength in reversed-phase chromatography.

Protocol 3: Chromatographic Optimization

  • Equilibrate the selected column with a low percentage of organic mobile phase (e.g., 5% B).

  • Inject a 5 µL sample of the analyte and IS mixture.

  • Start with a generic gradient, such as 5% to 95% B over 3-5 minutes.[12]

  • Adjust the gradient slope and duration to achieve a retention time between 2-4 minutes, ensuring a sharp, symmetrical peak shape.

  • Ensure baseline separation between 1-(2-Methylphenyl)ethylamine and the IS, 1-(4-Methylphenyl)ethylamine. The ortho- and para- isomers should have sufficient chromatographic resolution.

  • Optimize the column temperature (e.g., 40 °C) to improve peak shape and reduce viscosity.

  • Set an appropriate flow rate for the column dimensions (e.g., 0.4-0.5 mL/min for a 2.1 mm ID column).

Table 2: Optimized LC Conditions (Example)

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (95-5% B), 4.1-5.0 min (5% B)

Sample Preparation

Sample preparation is a critical step to remove matrix interferences (e.g., proteins, phospholipids) that can cause ion suppression and damage the analytical column.[14] For this application, protein precipitation is a simple, fast, and effective technique.

Protocol 4: Protein Precipitation

  • Pipette 50 µL of biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 1-(4-Methylphenyl)ethylamine in methanol).

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The 3:1 ratio of organic solvent to sample is a common starting point.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Workflow Visualization

The overall analytical workflow can be summarized in the following diagram.

LC-MS/MS Workflow for 1-(2-Methylphenyl)ethylamine Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike Internal Standard (1-(4-Methylphenyl)ethylamine) Sample->Spike Add IS Precip 3. Protein Precipitation (Cold Acetonitrile) Spike->Precip Add Solvent Centrifuge 4. Centrifugation (10,000 x g, 10 min) Precip->Centrifuge Pellet Proteins Supernatant 5. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant Isolate Extract LCMS 6. LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject Data 7. Data Processing (Integration & Quantification) LCMS->Data Generate Data

Sources

Application Note: Robust and Enantioselective GC-MS Analysis of 1-(2-Methylphenyl)ethylamine Following Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the analysis of 1-(2-Methylphenyl)ethylamine, a primary amine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of primary amines, which often leads to poor chromatographic performance, a chemical derivatization step is essential.[1][2] This guide focuses on two effective derivatization strategies: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The causality behind experimental choices, step-by-step protocols, and expected outcomes are discussed to ensure scientific integrity and reproducibility. Furthermore, this note addresses the critical aspect of enantiomeric resolution for chiral amines, providing a pathway for accurate stereoisomeric analysis.

Introduction: The Rationale for Derivatization

1-(2-Methylphenyl)ethylamine is a chiral primary amine. Direct analysis of such compounds by gas chromatography is frequently hampered by several factors:

  • High Polarity: The primary amine group (-NH2) is highly polar, leading to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner. This results in poor peak shape, including significant tailing, and reduced analytical accuracy.[1][2]

  • Low Volatility: The hydrogen bonding capability of the amine group reduces the compound's volatility, making it difficult to transition into the gas phase without thermal decomposition at typical GC operating temperatures.[1][3][4]

  • Thermal Instability: Many primary amines are susceptible to degradation in the hot GC injector, leading to inaccurate quantification and the appearance of artifact peaks.[3]

Derivatization is a chemical modification process that addresses these challenges by converting the polar amine into a less polar, more volatile, and more thermally stable derivative.[1][5] This is achieved by replacing the active hydrogen atoms on the amino group with a non-polar functional group.[1][5] The benefits are manifold:

  • Increased Volatility & Thermal Stability: Derivatives have lower boiling points and are less prone to thermal breakdown.[1][6]

  • Improved Peak Shape: Reduced interaction with the GC system leads to sharper, more symmetrical peaks, enhancing resolution and quantification.[1]

  • Enhanced Sensitivity: The introduction of specific groups, particularly those containing fluorine atoms, can significantly improve sensitivity, especially with detectors like the Electron Capture Detector (ECD) or by producing characteristic mass fragments in MS.[1][4]

  • Enantiomeric Resolution: The use of a chiral derivatizing agent allows for the separation of enantiomers on a standard achiral GC column by forming diastereomers.[1]

This guide details two robust derivatization methods: Acylation and Silylation .

Derivatization Strategies: A Tale of Two Chemistries

The choice between acylation and silylation depends on the specific analytical goals, available instrumentation, and sample matrix.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation introduces an acyl group (-COR) to the primary amine, forming a stable amide.[1] Trifluoroacetic anhydride (TFAA) is a highly reactive and popular reagent for this purpose.[7][8]

Reaction Principle: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This leads to the formation of a stable N-(1-(2-methylphenyl)ethyl)-2,2,2-trifluoroacetamide derivative and trifluoroacetic acid as a byproduct.[1]

Why TFAA?

  • High Reactivity: The reaction is typically fast and quantitative.[9]

  • Enhanced Volatility: The resulting trifluoroacetylated derivative is significantly more volatile than the parent amine.[10]

  • Excellent MS Fragmentation: The trifluoroacetyl group provides distinct and high-mass fragments, aiding in structural confirmation and quantification.[5][11]

  • ECD Compatibility: The fluorine atoms provide a strong signal for Electron Capture Detection, enabling trace-level analysis.[4]

Silylation with MSTFA

Silylation involves replacing the active hydrogens of the amine group with a trimethylsilyl (TMS) group.[1][12] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is one of the most versatile and widely used silylating reagents.[3]

Reaction Principle: The lone pair of electrons on the nitrogen atom attacks the silicon atom of the MSTFA reagent. This nucleophilic attack results in the displacement of N-methyltrifluoroacetamide and the formation of the TMS-derivatized amine.[1][4]

Why MSTFA?

  • Versatility: MSTFA effectively derivatizes a wide range of functional groups including amines, alcohols, and carboxylic acids.[3]

  • Volatile Byproducts: The primary byproduct, N-methyltrifluoroacetamide, is highly volatile and typically does not interfere with the chromatography of the analyte of interest.[3]

  • Non-Corrosive: Unlike some other silylating reagents, MSTFA does not produce corrosive byproducts like HCl, which can damage the GC column.[3][13]

  • Mild Reaction Conditions: Derivatization can often be achieved at relatively low temperatures.[6]

Experimental Protocols

Materials and Reagents
Item Specification Supplier Example
1-(2-Methylphenyl)ethylamine≥98% puritySigma-Aldrich
Trifluoroacetic Anhydride (TFAA)Derivatization grade, ≥99%Sigma-Aldrich
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization grade, ≥98.5%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateHPLC grade, ≥99.9%Fisher Scientific
Reaction Vials2 mL, with PTFE-lined screw capsAgilent Technologies
Heating Block / Water BathCapable of maintaining ±1°CVWR
GC-MS Systeme.g., Agilent 8890 GC / 5977B MSAgilent Technologies
GC Column (Achiral)e.g., HP-5ms (30m x 0.25mm, 0.25µm)Agilent Technologies
GC Column (Chiral)e.g., Astec® CHIRALDEX™ B-PMSigma-Aldrich

Safety Precaution: Derivatization reagents like TFAA are corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is dry to prevent reagent hydrolysis.[4]

Protocol 1: Acylation with TFAA

This protocol is designed for robust derivatization, leading to a stable product suitable for both quantitative analysis and enantiomeric separation (if a chiral column is used).

Workflow Diagram:

TFAA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start: 1-(2-Methylphenyl)ethylamine in Solvent evap Evaporate Solvent to Dryness (N2 Stream) start->evap add_solvent Add Anhydrous Ethyl Acetate evap->add_solvent add_tfaa Add TFAA Reagent add_solvent->add_tfaa heat Heat at 60°C for 20 min add_tfaa->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS System cool->inject end End inject->end

Caption: Workflow for TFAA acylation of 1-(2-Methylphenyl)ethylamine.

Step-by-Step Procedure:

  • Sample Preparation:

    • Pipette a known volume of the sample solution containing 1-(2-Methylphenyl)ethylamine into a 2 mL reaction vial.

    • If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen gas. This is critical as moisture will consume the reagent.[4]

  • Reagent Addition:

    • Add 100 µL of anhydrous ethyl acetate to the dried sample residue to redissolve it.

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Reaction:

    • Immediately cap the vial tightly with a PTFE-lined cap.

    • Vortex the mixture for 10 seconds.

    • Place the vial in a heating block or water bath set to 60°C for 20 minutes to ensure complete reaction.[1]

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for analysis. Inject 1 µL of the derivatized solution directly into the GC-MS system.

Protocol 2: Silylation with MSTFA

This protocol offers a milder alternative, producing volatile byproducts that are less likely to interfere with chromatographic analysis.

Workflow Diagram:

MSTFA_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis start Start: 1-(2-Methylphenyl)ethylamine in Solvent evap Evaporate Solvent to Dryness (N2 Stream) start->evap add_mstfa Add MSTFA Reagent evap->add_mstfa add_pyr Add Pyridine (Catalyst) add_mstfa->add_pyr heat Heat at 70°C for 15 min add_pyr->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS System cool->inject end End inject->end

Caption: Workflow for MSTFA silylation of 1-(2-Methylphenyl)ethylamine.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare the sample in a 2 mL reaction vial as described in Protocol 1, ensuring it is completely dry. Silylating reagents are extremely sensitive to moisture.[1]

  • Reagent Addition:

    • Add 100 µL of MSTFA to the vial.

    • Add 20 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion.[6]

  • Reaction:

    • Tightly cap the vial and vortex for 10 seconds.

    • Heat the vial at 70°C for 15 minutes.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Analysis Parameters

The following parameters serve as a validated starting point and should be optimized for your specific instrumentation and analytical needs.

Parameter Achiral Analysis (e.g., HP-5ms) Chiral Analysis (e.g., Astec® CHIRALDEX™ B-PM)
Injector Temp 250°C230°C
Injection Mode Splitless (1 min purge)Split (50:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.0 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 min100°C (hold 2 min), ramp to 180°C @ 2°C/min, hold 10 min
MS Transfer Line 280°C250°C
MS Source Temp 230°C230°C
MS Quad Temp 150°C150°C
Ionization Mode Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Scan Range 40 - 450 amu40 - 450 amu

Rationale for Parameter Choices:

  • Achiral Analysis: A standard non-polar column like an HP-5ms provides excellent separation for general quantification. The faster temperature ramp is suitable for screening.

  • Chiral Analysis: A chiral column, often based on derivatized cyclodextrins, is required to resolve the enantiomers.[10][14] A slower temperature ramp is crucial to achieve the necessary resolution between the diastereomeric derivatives. A split injection is often preferred to obtain sharp peaks for closely eluting enantiomers.

Expected Results and Discussion

Chromatographic Performance: Upon derivatization, a significant improvement in peak shape is expected. The underivatized amine, if it elutes at all, will present as a broad, tailing peak. In contrast, both the TFAA and MSTFA derivatives will produce sharp, symmetrical Gaussian peaks, allowing for accurate integration and quantification. The TFAA derivative of amphetamine, a structurally similar compound, has been shown to produce a much larger, narrower, and more symmetric peak compared to its underivatized form.[5]

Mass Spectra: The mass spectra of the derivatives will be characteristic and provide definitive identification.

  • TFAA Derivative: Expect a clear molecular ion (M+) and prominent fragment ions resulting from cleavage alpha to the nitrogen and fragmentation of the trifluoroacetyl group. For the related compound amphetamine, key fragments of the TFA derivative include m/z 140, 118, and 91.[5]

  • MSTFA Derivative: The TMS derivative will also show a molecular ion and characteristic fragments, including a prominent ion at m/z 73 [Si(CH3)3]+. The mass shift after derivatization can confirm the number of active hydrogens that have been replaced.

Enantiomeric Separation: When using a chiral column with the derivatized sample, baseline or near-baseline resolution of the two enantiomers should be achievable. This is critical in pharmaceutical and toxicological studies, where enantiomers can exhibit different pharmacological activities.[15] The method must be validated according to regulatory guidelines, assessing parameters like specificity, precision, linearity, and accuracy for both the major and minor enantiomer.[16]

Troubleshooting

Problem Potential Cause Solution
No or low derivative peak Incomplete reaction; Reagent hydrolysis.Ensure sample is completely dry. Use fresh, high-purity anhydrous reagents and solvents. Increase reaction time or temperature slightly.
Broad, tailing peaks Active sites in the GC system; Incomplete derivatization.Deactivate the GC inlet liner or use a pre-deactivated liner. Confirm derivatization completeness by checking for the absence of the underivatized amine peak.
Extraneous peaks Impurities in reagents or solvents; Byproducts from side reactions.Run a reagent blank to identify artifact peaks. Ensure proper storage of reagents to prevent degradation.
Poor enantiomeric resolution Suboptimal GC oven program; Column degradation.Optimize the temperature ramp rate (slower is often better). Condition the chiral column according to the manufacturer's instructions. Check for column contamination.

Conclusion

Chemical derivatization is an indispensable step for the reliable GC-MS analysis of 1-(2-Methylphenyl)ethylamine. Both acylation with TFAA and silylation with MSTFA are proven, robust methods that significantly enhance volatility, thermal stability, and chromatographic performance. The choice of reagent can be tailored to specific analytical requirements, such as the need for ultra-trace detection with ECD (favoring TFAA) or the desire for highly volatile byproducts (favoring MSTFA). By following the detailed protocols and understanding the underlying chemical principles presented in this application note, researchers can achieve accurate, reproducible, and, when required, enantioselective analysis of this and other challenging primary amines.

References

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. (2020). YouTube. [Link]

  • GC Derivatization. University of Alberta. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (2018). IU Indianapolis ScholarWorks. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2023). YouTube. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

  • Acylation Derivatization Reagents. ResearchGate. [Link]

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). PubMed Central. [Link]

  • Mass spectra for TFA derivatives of the target amphetamines and cathinones. ResearchGate. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

  • Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology. [Link]

  • Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. ResearchGate. [Link]

Sources

Application Notes & Protocols: 1-(2-Methylphenyl)ethylamine as a Versatile Chiral Ligand Precursor in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(2-Methylphenyl)ethylamine

In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount. The ability to control stereochemistry is critical in the development of pharmaceuticals, agrochemicals, and fine chemicals, where often only a single enantiomer possesses the desired biological activity. 1-(2-Methylphenyl)ethylamine, also known as 1-(o-tolyl)ethanamine, emerges as a valuable chiral building block for the construction of sophisticated ligand architectures.

Its core value lies in a combination of three key structural features:

  • A Primary Chiral Amine: The stereocenter at the C1 position, bearing the amino group, provides the fundamental basis for chirality transfer in catalytic processes.

  • An Aromatic Backbone: The phenyl group allows for electronic tuning and offers a platform for further functionalization.

  • Steric Hindrance: The ortho-methyl group provides significant steric bulk close to the chiral center. This feature is not merely a passive substituent; it actively shapes the chiral pocket of a resulting metal complex, creating a more defined and selective environment for substrate coordination and transformation. This steric influence is often crucial for achieving high levels of enantioselectivity.

While not as commonly employed as a standalone ligand compared to C2-symmetric diphosphines or diamines, 1-(2-Methylphenyl)ethylamine serves as a powerful and cost-effective precursor for a diverse range of modular ligands, including Schiff bases and N-sulfonylated diamines. This guide provides an in-depth exploration of its synthesis, derivatization into advanced ligands, and application in high-impact catalytic transformations.

Synthesis and Optical Resolution

The synthesis of racemic 1-(2-methylphenyl)ethylamine is most commonly achieved via reductive amination of 2'-methylacetophenone. Subsequent classical resolution yields the desired enantiomerically pure amine.

Protocol 1: Synthesis of Racemic 1-(2-Methylphenyl)ethylamine via Reductive Amination

Principle: This protocol utilizes the Leuckart reaction, a classic method for the reductive amination of ketones.[1] Formamide serves as both the ammonia source and the reducing agent (in the form of formic acid upon in-situ hydrolysis). The reaction proceeds through the formation of an intermediate imine, which is then reduced.[2]

Materials:

  • 2'-Methylacetophenone

  • Formamide

  • Hydrochloric acid (conc.)

  • Sodium hydroxide (pellets or concentrated solution)

  • Diethyl ether or MTBE (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2'-methylacetophenone (1.0 eq) and formamide (2.0-3.0 eq).

  • Heating: Heat the mixture to 160-180 °C under a nitrogen atmosphere. The reaction progress can be monitored by TLC or GC-MS. The reaction typically requires several hours (8-16 h). Causality Note: High temperature is necessary to drive the formation of the formamide intermediate and subsequent reduction.

  • Hydrolysis: After cooling to room temperature, add a concentrated solution of hydrochloric acid (e.g., 6 M HCl) to the reaction mixture. Heat the mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.

  • Workup & Neutralization: Cool the mixture in an ice bath. Carefully basify the acidic solution by the slow addition of concentrated sodium hydroxide until the pH is >12. Safety Note: This is a highly exothermic process. Perform with caution and efficient cooling.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude racemic amine.

  • Purification: The crude product can be purified by vacuum distillation to afford the racemic 1-(2-methylphenyl)ethylamine.

Protocol 2: Optical Resolution using (L)-(+)-Tartaric Acid

Principle: This procedure relies on the diastereomeric salt formation between the racemic amine and a chiral acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. This method is a cornerstone of chiral chemistry, pioneered by Ingersoll.[3]

Materials:

  • Racemic 1-(2-methylphenyl)ethylamine

  • (L)-(+)-Tartaric acid

  • Methanol or Ethanol

  • Filtration apparatus (Büchner funnel)

  • Sodium hydroxide solution (e.g., 2 M)

Procedure:

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (L)-(+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization. The salt of one diastereomer will preferentially precipitate. Causality Note: The 0.5 eq of resolving agent is used because tartaric acid is a dicarboxylic acid, capable of forming a salt with two amine molecules.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor contains the enriched, opposite enantiomer.

  • Recrystallization: To improve diastereomeric purity, recrystallize the collected salt from fresh methanol until a constant specific rotation is achieved.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add a 2 M NaOH solution until the pH is >12. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ether), dry the organic layer, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-(2-methylphenyl)ethylamine.

Application Area 1: Precursor for Chiral Schiff Base Ligands

The primary amine of 1-(2-methylphenyl)ethylamine readily undergoes condensation with aldehydes to form chiral imines (Schiff bases). These imines can serve as effective N-donor ligands for various metals, creating a sterically defined chiral environment for catalysis.

Protocol 3: Synthesis of a Chiral Salicylaldimine Ligand

Principle: This is a standard condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond. The reaction is typically performed in an alcohol solvent under reflux to facilitate the removal of water.[4]

Materials:

  • (R)- or (S)-1-(2-Methylphenyl)ethylamine

  • Salicylaldehyde (or a substituted derivative)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: Dissolve salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Amine Addition: Add an equimolar amount (1.0 eq) of enantiopure 1-(2-methylphenyl)ethylamine to the solution. A color change (typically to yellow) is often observed immediately.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The reaction is typically quantitative.

  • Isolation: Cool the reaction mixture to room temperature. The Schiff base product will often crystallize directly from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from ethanol to yield the pure chiral Schiff base ligand.

Sources

Application Notes and Protocols for the Long-Term Stability and Storage of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Safeguarding the Integrity of a Key Synthetic Building Block

1-(2-Methylphenyl)ethylamine is a crucial primary amine and a versatile intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. The purity and stability of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes, as well as the safety and efficacy of the final products. This document provides a comprehensive guide to the optimal storage conditions for maintaining the long-term stability of 1-(2-Methylphenyl)ethylamine. Furthermore, it outlines detailed protocols for establishing and validating these conditions through a robust stability testing program, grounded in established scientific principles and regulatory guidelines.

Understanding the Stability of 1-(2-Methylphenyl)ethylamine: A Chemist's Perspective

The long-term stability of 1-(2-Methylphenyl)ethylamine, like many aromatic amines, is primarily influenced by its susceptibility to oxidative and light-induced degradation. The lone pair of electrons on the nitrogen atom makes the amine group a site of reactivity, particularly towards atmospheric oxygen.

Potential Degradation Pathways:

Aromatic amines can undergo several degradation pathways, with oxidation being a primary concern.[1] The initial steps often involve the formation of radical cations, which can then lead to a cascade of reactions including dimerization, polymerization, and the formation of colored impurities. The presence of a methyl group on the aromatic ring can also influence the reactivity of the molecule. While specific degradation pathways for 1-(2-Methylphenyl)ethylamine are not extensively documented in public literature, understanding the general mechanisms for aromatic amines allows for a proactive approach to preventing degradation.[2][3] Key environmental factors that can accelerate these degradation processes include:

  • Oxygen: Atmospheric oxygen is a key driver of oxidative degradation.

  • Light: UV and visible light can provide the energy to initiate photo-oxidative reactions.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.

  • Humidity: Moisture can facilitate certain degradation reactions and may lead to the absorption of atmospheric gases like carbon dioxide.

Given these factors, the core principle for ensuring the long-term stability of 1-(2-Methylphenyl)ethylamine is to minimize its exposure to oxygen, light, and elevated temperatures.

Recommended Storage Conditions for Long-Term Stability

Based on the chemical properties of aromatic amines and general best practices for chemical storage, the following conditions are recommended for the long-term preservation of 1-(2-Methylphenyl)ethylamine.

Storage ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.[4][5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation.[6]
Light Exposure Amber Glass Vial or Light-Proof ContainerProtects the compound from photo-initiation of degradation pathways.[7]
Container Seal Tightly Sealed with Inert Liner (e.g., PTFE)Prevents the ingress of air and moisture.[5][8]
Humidity Dry EnvironmentMinimizes the potential for hydrolysis and absorption of atmospheric gases.[8]

Visualizing the Storage Decision Workflow

The following diagram illustrates the decision-making process for ensuring the optimal storage of 1-(2-Methylphenyl)ethylamine.

Figure 1: Decision Workflow for Optimal Storage start Receive/Synthesize 1-(2-Methylphenyl)ethylamine check_purity Initial Purity Analysis (e.g., GC, HPLC) start->check_purity is_pure Purity ≥ 98%? check_purity->is_pure purify Purify (e.g., Distillation) is_pure->purify No select_container Select Appropriate Container is_pure->select_container Yes purify->check_purity container_specs Amber Glass Vial with PTFE-lined Cap select_container->container_specs inert_atmosphere Inert Atmosphere? select_container->inert_atmosphere purge Purge with Inert Gas (Ar or N2) inert_atmosphere->purge Yes seal Tightly Seal Container inert_atmosphere->seal No purge->seal storage_temp Select Storage Temperature seal->storage_temp temp_specs 2-8 °C (Refrigerated) storage_temp->temp_specs label_container Label with Compound Name, Date, and Storage Conditions storage_temp->label_container log_storage Log in Chemical Inventory label_container->log_storage end Long-Term Stable Storage log_storage->end

Caption: Decision workflow for optimal storage of 1-(2-Methylphenyl)ethylamine.

Protocol for Long-Term Stability Testing

To empirically determine the shelf-life and validate the recommended storage conditions, a long-term stability study should be conducted. This protocol is designed in accordance with established guidelines for stability testing of chemical substances.[9][10][11]

Objective: To evaluate the stability of 1-(2-Methylphenyl)ethylamine under controlled, long-term storage conditions and establish a re-test date.

Materials:

  • High-purity 1-(2-Methylphenyl)ethylamine (≥98%)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • Stability chambers or refrigerators capable of maintaining 2-8 °C and 25 °C ± 2 °C / 60% RH ± 5% RH

  • Analytical instrumentation for purity assessment (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))[12]

Experimental Procedure:

  • Initial Characterization (T=0):

    • Dispense aliquots of the high-purity 1-(2-Methylphenyl)ethylamine into a sufficient number of amber glass vials to cover all time points and storage conditions.

    • Blanket the headspace of each vial with an inert gas before tightly sealing.

    • Perform initial analysis on three representative samples to determine the initial purity, appearance, and any other relevant physical properties. This serves as the baseline (T=0) data.

  • Storage Conditions:

    • Long-Term: Store the majority of the samples at the recommended condition of 2-8 °C .

    • Accelerated: Store a subset of samples at 25 °C ± 2 °C / 60% RH ± 5% RH .[9] Data from accelerated studies can be used to predict the stability at the recommended long-term conditions.

  • Testing Schedule:

    • For long-term studies, the frequency of testing should be sufficient to establish the stability profile. A typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][11][13]

    • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[11]

Time PointLong-Term (2-8 °C)Accelerated (25 °C/60% RH)
0 monthsXX
3 monthsXX
6 monthsXX
9 monthsX
12 monthsX
18 monthsX
24 monthsX
36 monthsX
  • Analytical Methods:

    • At each time point, retrieve three vials from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Assess the following parameters:

      • Appearance: Visual inspection for color change or precipitation.

      • Purity: Quantify the parent compound and any degradation products using a validated stability-indicating analytical method (e.g., GC-FID or HPLC-UV).[12][14][15]

      • Related Substances: Identify and quantify any significant impurities that may have formed.

  • Data Evaluation:

    • Compare the results at each time point to the initial (T=0) data.

    • A significant change is typically defined as a failure to meet the established acceptance criteria for purity and appearance.

    • If a significant change is observed in the accelerated study, further testing at an intermediate condition (e.g., 20 °C ± 2 °C / 60% RH ± 5% RH) may be warranted.[13]

    • The data from the long-term study will be used to establish the re-test period for the material under the specified storage conditions.

Visualizing the Stability Study Workflow

The following diagram outlines the experimental workflow for conducting a long-term stability study of 1-(2-Methylphenyl)ethylamine.

Figure 2: Workflow for Long-Term Stability Study start Start Stability Study initial_analysis T=0 Analysis (Purity, Appearance) start->initial_analysis aliquot Aliquot into Vials and Purge with Inert Gas initial_analysis->aliquot storage Place Samples in Storage Conditions aliquot->storage long_term Long-Term (2-8 °C) storage->long_term accelerated Accelerated (25°C/60%RH) storage->accelerated time_point Pull Samples at Scheduled Time Points long_term->time_point accelerated->time_point analysis Analyze Samples (Purity, Appearance, Impurities) time_point->analysis end_study End of Study / Determine Re-test Date time_point->end_study Final Time Point compare Compare to T=0 and Specification analysis->compare in_spec Within Specification? compare->in_spec continue_study Continue to Next Time Point in_spec->continue_study Yes out_of_spec Out of Specification: Investigate and Revise Storage in_spec->out_of_spec No continue_study->time_point out_of_spec->end_study

Caption: Experimental workflow for the long-term stability study.

Conclusion

The chemical integrity of 1-(2-Methylphenyl)ethylamine is best maintained by adopting a proactive and scientifically grounded approach to its storage. By controlling key environmental factors—namely temperature, oxygen, and light—the shelf-life of this valuable reagent can be significantly extended. The implementation of a rigorous long-term stability testing program, as outlined in this guide, provides the necessary data to validate these storage conditions and ensure the continued quality and reliability of 1-(2-Methylphenyl)ethylamine for its intended applications in research and development.

References

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Application Notes & Protocols for the Synthesis of 1-(2-Methylphenyl)ethylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-methylphenyl)ethylamine and its structural analogs, compounds of significant interest in medicinal chemistry and pharmacological research. We delve into the principal synthetic strategies, including racemic and asymmetric approaches, offering detailed, step-by-step protocols grounded in established chemical literature. The causality behind experimental choices, purification techniques, and methods for structural verification are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to produce these valuable chiral amines with high purity and efficiency.

Introduction and Strategic Overview

1-(2-Methylphenyl)ethylamine and its derivatives are crucial chiral building blocks in the synthesis of various biologically active molecules.[1] Their structural motif is found in numerous pharmaceutical agents and research chemicals.[2][3] The primary challenge in their synthesis lies in controlling the stereochemistry at the α-carbon, as the biological activity of enantiomers can differ significantly.

The most direct and widely adopted synthetic pathway commences from the corresponding ketone, 2-methylacetophenone. The core transformation involves the conversion of the carbonyl group into a primary amine. This can be achieved through several robust methods, each with distinct advantages regarding yield, scalability, stereocontrol, and experimental simplicity.

The main strategies, which will be detailed in this guide, are:

  • Reductive Amination: A versatile one-pot or two-step process involving the formation of an imine from a ketone and an ammonia source, followed by its reduction. This is often the method of choice for producing the racemic mixture.[4][5]

  • The Leuckart Reaction: A classic method for reductive amination that uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[6][7]

  • Asymmetric Synthesis: Advanced catalytic methods that employ chiral catalysts or auxiliaries to directly synthesize a specific enantiomer with high enantiomeric excess (ee), bypassing the need for resolution.[8][9]

  • Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[10][11]

Synthetic Pathways and Methodologies

Strategy 1: Racemic Synthesis via Direct Reductive Amination

Direct reductive amination is a highly efficient method for preparing primary amines from ketones. The reaction proceeds by condensing the ketone with an ammonia source to form an imine intermediate in situ, which is then immediately reduced to the target amine. This one-pot approach is favored for its operational simplicity and good yields.

Causality and Experimental Choices:

  • Ammonia Source: Ammonium acetate or ammonium formate are commonly used. They serve as the nitrogen source and can also act as a catalyst for imine formation.[12]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent suitable for this transformation. A more selective reagent, sodium cyanoborohydride (NaBH₃CN), is particularly effective at reducing the protonated imine intermediate in the presence of the starting ketone, often leading to cleaner reactions.[13]

  • Solvent: Anhydrous methanol is an excellent solvent as it readily dissolves the reactants and does not interfere with the reduction.

G

Protocol 1: Reductive Amination of 2-Methylacetophenone

  • Materials:

    • 2-Methylacetophenone (1.0 eq)

    • Ammonium Acetate (10.0 eq)

    • Anhydrous Methanol (MeOH)

    • Sodium Borohydride (NaBH₄) (1.5 eq)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylacetophenone (1.0 eq) and ammonium acetate (10.0 eq).

    • Add anhydrous methanol to achieve a substrate concentration of approximately 0.5 M.

    • Heat the mixture to reflux and maintain for 2-4 hours to facilitate the formation of the N-acetyl imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

    • Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

    • Acidify the aqueous residue to pH ~2 with 1 M HCl. Wash the acidic aqueous layer with DCM (2x) to remove any unreacted ketone and other neutral impurities.

    • Basify the aqueous layer to pH >12 with 1 M NaOH.

    • Extract the product with DCM (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the crude product by vacuum distillation to obtain 1-(2-methylphenyl)ethylamine as a clear liquid.[14]

Strategy 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a one-pot synthesis of amines from carbonyl compounds using formic acid derivatives.[7][15] When ammonium formate is used, the reaction is often referred to as the Leuckart-Wallach reaction. It is a simple procedure but requires high temperatures, which can sometimes lead to side products.[6]

Mechanism Insight: The reaction involves the formation of an iminium ion from the ketone and ammonia (from ammonium formate). This iminium ion is then reduced by a hydride transfer from a formate ion. The initial product is the formamide, which must be hydrolyzed under acidic or basic conditions to yield the final primary amine.[6]

G

Protocol 2: Leuckart Reaction and Subsequent Hydrolysis

  • Materials:

    • 2-Methylacetophenone (1.0 eq)

    • Ammonium Formate (4.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Toluene or Benzene

    • Sodium Hydroxide (NaOH) pellets or concentrated solution

  • Procedure:

    • In a flask equipped for distillation, combine 2-methylacetophenone (1.0 eq) and ammonium formate (4.0 eq).[16]

    • Heat the mixture using a heating mantle. The temperature should be gradually increased to 180-185 °C. Water, unreacted ketone, and other volatiles will distill off. This heating phase typically takes 3-5 hours.

    • Maintain the reaction at 180-185 °C for an additional 3-4 hours.

    • Cool the reaction mixture and add water to dissolve the remaining ammonium formate and formamide.

    • Extract the crude N-(1-(2-methylphenyl)ethyl)formamide with toluene.

    • To the toluene solution, add concentrated HCl (approx. 3 eq) and heat to reflux to hydrolyze the formamide. The benzene or toluene can be distilled off during this process. Continue boiling for 45-60 minutes.[16]

    • Cool the mixture and extract with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities.

    • Carefully basify the acidic aqueous layer with concentrated NaOH until strongly alkaline (pH > 12), while cooling in an ice bath.

    • Extract the liberated amine with a suitable solvent (e.g., DCM or ether), dry the organic layers over an anhydrous drying agent, and remove the solvent.

    • Purify by vacuum distillation.

Strategy 3: Asymmetric Synthesis and Chiral Resolution

For applications requiring enantiomerically pure compounds, either a direct asymmetric synthesis or a resolution of the racemic mixture is necessary.

A. Catalytic Asymmetric Reductive Amination

This advanced approach uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to directly produce one enantiomer in excess.[8] Ruthenium and Iridium-based catalysts have shown high efficiency for the asymmetric reductive amination of ketones.[8][12] This method is highly desirable as it avoids the 50% theoretical yield limit of classical resolution.

B. Chiral Resolution of the Racemic Amine

This is a classical and reliable method for obtaining pure enantiomers.[10] The racemic amine is treated with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows one diastereomer to be selectively crystallized. The desired enantiomer is then recovered by treating the purified salt with a base.

  • Choice of Resolving Agent: Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid) are highly effective and commonly used resolving agents for chiral amines.[11]

G

Protocol 3: Chiral Resolution Using L-(+)-Tartaric Acid

  • Materials:

    • Racemic 1-(2-methylphenyl)ethylamine (1.0 eq)

    • L-(+)-Tartaric Acid (0.5 eq)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Diethyl Ether

  • Procedure:

    • Dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve the racemic 1-(2-methylphenyl)ethylamine (1.0 eq) in methanol.

    • Slowly add the amine solution to the hot tartaric acid solution with stirring.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the diastereomeric salt. The enantiomeric excess can be improved by recrystallizing the salt from fresh hot methanol.

    • To recover the free amine, dissolve the purified salt in water and add a strong base (e.g., 2 M NaOH) until the solution is strongly alkaline.

    • Extract the liberated chiral amine with DCM or ether (3x).

    • Dry the combined organic layers, filter, and concentrate to yield the enantiomerically enriched amine. The optical purity should be determined by chiral HPLC or by measuring its specific rotation.

Synthesis of Analogs

The protocols described above can be readily adapted to synthesize a wide range of analogs. The key is to source or prepare the appropriate substituted acetophenone precursor.

Precursor ExampleTarget AnalogNotes on Synthesis
4-Fluoro-2-methylacetophenone1-(4-Fluoro-2-methylphenyl)ethylamineHalogen substituents are generally well-tolerated in reductive amination.
2,4-Dimethylacetophenone1-(2,4-Dimethylphenyl)ethylamineAdditional alkyl groups on the ring typically do not interfere with the reaction.
2-Methoxyacetophenone1-(2-Methoxyphenyl)ethylamineMethoxy groups are stable under these reductive conditions.[17]
2-Methylpropiophenone1-(2-Methylphenyl)propylamineUsing a different ketone (propiophenone) changes the alkyl side chain.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of the target compound.

  • Purification:

    • Distillation: Vacuum distillation is the primary method for purifying the final liquid amine, effectively removing non-volatile impurities and residual solvent.

    • Column Chromatography: For small-scale synthesis or difficult separations, silica gel chromatography can be used. A typical eluent system would be DCM/MeOH with a small percentage of triethylamine (Et₃N) to prevent the amine from streaking on the acidic silica gel.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra for 1-(2-methylphenyl)ethylamine will show characteristic peaks for the aromatic protons, the benzylic proton (CH), the methyl group on the ring, and the methyl group on the side chain.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the primary amine group (~3300-3400 cm⁻¹).

Property Value for 1-(2-Methylphenyl)ethylamine
Molecular FormulaC₉H₁₃N[18]
Molar Mass135.21 g/mol [18]
AppearanceClear, colorless liquid[14]
Boiling Point~97 °C at 5 mmHg[14]
Density~0.96 g/cm³[14]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Amines can be corrosive and cause skin and eye irritation or burns.[18] Handle with care.

    • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and quench reactions carefully.

    • Concentrated acids and bases are highly corrosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

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  • Desai, A. D., & Chikhalia, K. H. (2005). Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives. E-Journal of Chemistry, 2(1), 15-20. [Link]

  • Robinson, J. C., Jr., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Kodama, K., et al. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4(50), 25609-25615. [Link]

  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

  • Wang, Z., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 9(21), 4789–4794. [Link]

  • Leuckart, R. (1885). Method For The Synthesis Of Substituted Formylamines And Substituted Amines. Google Patents (US20090143622A1).
  • Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylphenethylamine. Retrieved from [Link]

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662–1668. [Link]

  • Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 295. [Link]

  • ResearchGate. (n.d.). Purification and Characterization of Cyclohexanone 1,2-Monooxygenase from Exophiala jeanselmei strain KUFI-6N. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ghorpade, P. V., et al. (2021). Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene. Inorganic Chemistry, 60(15), 11335–11344. [Link]

  • Gholami, M. R., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3432–3438. [Link]

  • Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]

  • Kavanagh, P., et al. (2014). The analysis of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MPD). Journal of Forensic Sciences, 59(4), 1121-1126. [Link]

  • J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Methylphenyl)ethylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and maximize your reaction yields and purity.

The most common and direct route to 1-(2-Methylphenyl)ethylamine is the reductive amination of 2-methylacetophenone. This guide will focus primarily on optimizing this pathway, addressing potential pitfalls from intermediate formation to final product purification.

General Synthesis Pathway: Reductive Amination

The synthesis proceeds in two key stages within a single pot: the formation of an imine intermediate from 2-methylacetophenone and an amine source (typically ammonia), followed by the immediate reduction of this imine to the target amine.

reagents 2-Methylacetophenone + Ammonia Source (e.g., NH4OAc) imine_formation Imine Formation (Equilibrium Step) reagents->imine_formation Mildly Acidic pH (e.g., pH 4-5) reduction Reduction (Hydride Source) imine_formation->reduction In situ workup Aqueous Workup (Acid/Base Extraction) reduction->workup purification Purification (Distillation) workup->purification product 1-(2-Methylphenyl)ethylamine purification->product

Caption: High-level workflow for 1-(2-Methylphenyl)ethylamine synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yield is the most common complaint and typically points to one of two critical issues: inefficient imine formation or competing side reactions during the reduction step.

Likely Cause A: Incomplete Imine Formation

The initial reaction between 2-methylacetophenone and ammonia to form the corresponding imine is a reversible equilibrium.[1] If the equilibrium is not driven towards the imine, there is simply less substrate available for the reduction step, capping your maximum possible yield.

  • Expert Analysis: Imine formation is catalyzed by mild acid, which protonates the ketone's carbonyl oxygen, making it more electrophilic for the nucleophilic attack by ammonia. However, strongly acidic conditions will protonate the ammonia, rendering it non-nucleophilic. Therefore, pH control is critical. The reaction also produces water, and as per Le Chatelier's principle, its accumulation will shift the equilibrium back towards the starting materials.

  • Solutions:

    • pH Control: Maintain a mildly acidic pH, ideally between 4 and 5. Using ammonium formate or ammonium acetate as the ammonia source provides both the amine and a buffering effect to maintain the optimal pH range.[2]

    • Water Removal: For reactions where it is feasible, the use of a Dean-Stark apparatus can effectively remove water as it is formed, driving the reaction to completion. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can sequester water.

    • Stoichiometry: Use a significant excess of the ammonia source (3-10 equivalents) to push the equilibrium towards the product.

Likely Cause B: Premature Reduction of the Starting Ketone

A significant portion of your starting material can be wasted if it is reduced to the corresponding alcohol, 1-(2-methylphenyl)ethanol, instead of forming the amine. This occurs when the reducing agent is not selective and attacks the ketone carbonyl group faster than it reduces the imine.

  • Expert Analysis: Standard, robust reducing agents like sodium borohydride (NaBH₄) are fully capable of reducing both ketones and imines.[3] If NaBH₄ is present from the start of the reaction, it will immediately begin reducing the 2-methylacetophenone, creating a competition that lowers the yield of the desired amine.

  • Solutions:

    • Choose a Selective Reducing Agent: The most effective solution is to use a hydride donor that is less reactive towards ketones but highly reactive towards the protonated imine (the iminium ion). Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this purpose.[4] They are sufficiently mild to leave the ketone untouched while efficiently reducing the imine as it forms.

    • Stepwise Addition: If you must use NaBH₄, adopt a stepwise protocol. First, allow the imine to form by stirring the 2-methylacetophenone and ammonia source for a period (e.g., 1-2 hours), then add the NaBH₄.[5] This gives the imine a "head start" and minimizes ketone reduction.[4]

start Low Yield Observed q1 Significant alcohol byproduct (1-(2-methylphenyl)ethanol) detected by GC/NMR? start->q1 sol1 Root Cause: Non-selective reduction. 1. Switch to a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3). 2. Use a stepwise protocol: form imine first, then add NaBH4. q1->sol1 Yes sol2 Root Cause: Incomplete imine formation. 1. Check and buffer pH to 4-5. 2. Actively remove water (Dean-Stark/molecular sieves). 3. Increase excess of ammonia source. q1->sol2 No a1_yes YES a1_no NO

Caption: Troubleshooting logic for addressing low reaction yields.

Q2: I'm trying to make the primary amine, but I'm getting significant secondary amine impurities. Why is this happening?

This is a classic case of over-alkylation. The desired product, 1-(2-Methylphenyl)ethylamine, is itself a primary amine and can act as a nucleophile. It can react with another molecule of 2-methylacetophenone and the reducing agent to form a secondary amine.

  • Expert Analysis: The product of the initial reaction is nucleophilic and competes with the ammonia source for the remaining ketone. This is a common issue in reductive aminations aiming for primary amines.[6]

  • Solution:

    • Maximize Ammonia Concentration: The most straightforward way to mitigate this side reaction is to use a large excess of the initial ammonia source. By keeping the concentration of ammonia high relative to the product amine, you statistically favor the reaction of the ketone with ammonia over the reaction with the product.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best for this synthesis?

The "best" agent depends on your specific laboratory constraints and desired outcome, but a comparison reveals clear advantages for certain reagents.

Reducing AgentSelectivity (Imine vs. Ketone)Optimal ConditionsProsCons/Safety
Sodium Borohydride (NaBH₄) LowStepwise addition after imine formation; Protic solvents (MeOH, EtOH).[3]Inexpensive, readily available.Reduces starting ketone, leading to alcohol byproduct and lower yield if used in a one-pot setup.[4][7]
Sodium Cyanoborohydride (NaBH₃CN) HighpH 3-6; Protic solvents (MeOH). Stable in water.Excellent selectivity for imines/iminium ions.[4] Can be used in one-pot reactions with high efficiency.Highly Toxic. Can release toxic HCN gas if the solution becomes too acidic (pH < 3).[8] Requires careful pH monitoring.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighNon-protic solvents (DCE, THF). Water-sensitive.Excellent selectivity. Less toxic than NaBH₃CN. Often provides faster reaction rates.More expensive. Reacts with protic solvents.
Hydrogen (H₂)/Catalyst HighH₂ gas (from balloon to high pressure); Catalyst (e.g., Pd/C, Raney Ni)."Green" reagent (byproduct is water). Excellent for large-scale synthesis.[1]Requires specialized hydrogenation equipment. Catalyst can be pyrophoric.

Senior Scientist Recommendation: For lab-scale synthesis where safety and efficiency are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its high selectivity and lower toxicity profile compared to its cyanoborohydride counterpart.

Q: How do I properly work up and purify the final product?

1-(2-Methylphenyl)ethylamine is a basic compound. This property is key to a clean and efficient purification via acid-base extraction.

Step-by-Step Purification Protocol
  • Quench the Reaction: Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture in an ice bath. Cautiously add water or dilute HCl to quench any remaining reducing agent.

  • Initial Organic Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (like methanol), add an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and then brine to remove inorganic salts and water-soluble components.

  • Acid Extraction (Isolating the Amine): Extract the organic layer multiple times with dilute aqueous acid (e.g., 1M HCl). Your basic amine product will become protonated (forming an ammonium salt) and move into the aqueous layer. Neutral organic impurities, such as the 1-(2-methylphenyl)ethanol byproduct, will remain in the organic layer, which can now be discarded.

  • Liberate the Free Amine: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 2M NaOH, while stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the "free base" amine, which will often appear as an oily layer.

  • Final Organic Extraction: Extract the basified aqueous layer multiple times with a fresh organic solvent (DCM or ethyl acetate). The purified amine product is now in this organic phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final, high-purity product.

Q: This is a chiral molecule. How can I obtain a single enantiomer?

For pharmaceutical applications, obtaining a single enantiomer is often mandatory.[9] There are two primary strategies.

  • Chiral Resolution (Post-Synthesis Separation): This is a classical and robust method. The racemic amine is treated with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, (S)-mandelic acid).[10] This forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. Through a process of fractional crystallization, one diastereomer will selectively precipitate from a suitable solvent system. The precipitated salt is then isolated, and the chiral acid is removed by basification to yield the desired enantiomerically enriched amine.[11]

  • Asymmetric Synthesis (Direct Enantioselective Formation): This modern approach aims to create the desired enantiomer directly during the reaction, avoiding the 50% theoretical yield loss of resolution. This is achieved by using a chiral catalyst in the reduction step. For example, a chiral transition metal complex can coordinate to the imine and deliver the hydride from one specific face, leading to the preferential formation of one enantiomer.[12] While requiring more specialized catalysts, this method is more atom-economical and is highly desirable in drug development.[1]

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Google Patents. (2008).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2020). Chiral Aromatic Amines and Their Amides in Medicinal Chemistry. [Link]

  • MDPI. (2022). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]

  • Google Patents. (n.d.).
  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2016). Discussion on reductive amination methods. [Link]

  • Kodama, K., Hayashi, N., Fujita, M., & Hirose, T. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4(50), 25609-25615. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

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Troubleshooting poor resolution in HPLC analysis of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 1-(2-Methylphenyl)ethylamine

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2-Methylphenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving adequate resolution in their chromatographic separations. As this compound is a chiral aromatic amine, achieving baseline separation of its enantiomers while maintaining good peak shape is a common but surmountable challenge. This document provides in-depth, cause-and-effect troubleshooting strategies and frequently asked questions to guide you through method optimization.

Troubleshooting Guide: Poor Resolution

Poor resolution in HPLC is a multifaceted issue that can stem from the instrument, the column, or the mobile phase chemistry. For a chiral compound like 1-(2-Methylphenyl)ethylamine, the problem is often rooted in the complex interactions between the enantiomers and the chiral stationary phase (CSP). The following workflow provides a systematic approach to diagnosing and resolving these issues.

Systematic Troubleshooting Workflow

This workflow outlines the logical steps to take when diagnosing poor resolution, starting from the most common and impactful factors.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Primary Solutions cluster_3 Secondary Optimization cluster_4 Outcome Start Poor Resolution Observed (Rs < 1.5) Check_CSP Is a Chiral Stationary Phase (CSP) being used? Start->Check_CSP Check_Tailing Are peaks tailing? (Tf > 1.2) Check_CSP->Check_Tailing Yes Select_CSP Select Appropriate CSP (e.g., Polysaccharide-based) Check_CSP->Select_CSP No Optimize_MobilePhase Optimize Mobile Phase (Solvent, Additives, pH) Check_Tailing->Optimize_MobilePhase Yes Check_Tailing->Optimize_MobilePhase No, but Rs is low Select_CSP->Optimize_MobilePhase Adjust_Temp Adjust Column Temperature Optimize_MobilePhase->Adjust_Temp End Resolution Achieved (Rs >= 1.5) Optimize_MobilePhase->End Adjust_Flow Optimize Flow Rate Adjust_Temp->Adjust_Flow Adjust_Temp->End Check_Column Verify Column Health Adjust_Flow->Check_Column Check_Column->End

Caption: A logical workflow for troubleshooting poor resolution in the chiral HPLC analysis of 1-(2-Methylphenyl)ethylamine.

Q1: My chromatogram shows only one peak. Why aren't the enantiomers of 1-(2-Methylphenyl)ethylamine separating?

Answer: This is a classic case of attempting to separate enantiomers on a non-chiral (achiral) stationary phase. Enantiomers have identical physical and chemical properties in an achiral environment and, therefore, will not be resolved on standard columns like a C18 or C8.

Causality: Resolution of enantiomers requires a chiral environment where diastereomeric complexes can form, leading to different retention times. This is achieved by using a Chiral Stationary Phase (CSP). High-performance liquid chromatography equipped with CSPs is a well-established and reliable technique for chiral analysis.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including aromatic amines.[1][2]

Solution Protocol: CSP Selection

  • Acquire a CSP: Select a column specifically designed for chiral separations. For aromatic amines, polysaccharide-based columns are an excellent starting point.

  • Screening: The selection of the best CSP is often an empirical process.[3] It is advisable to screen a few different types of CSPs under varied mobile phase conditions.

CSP Type Recommended Starting Mobile Phase Rationale
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase: Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)Polysaccharide phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding and π-π interactions, which are suitable for aromatic amines.[2] The basic additive (DEA) improves peak shape.
Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase: Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)Provides complementary selectivity to the amylose-based phase.
Cyclofructan-based (e.g., Larihc CF6-P) Polar Organic Mode: Acetonitrile/Methanol (95:5, v/v) + 0.1% TFA / 0.1% TEACyclofructan phases are specifically effective for separating chiral primary amines.[4]
Q2: I see two peaks, but they are heavily overlapped (Resolution, Rs < 1.5). How can I improve the separation?

Answer: Partial co-elution indicates that your chosen CSP has some selectivity for the enantiomers, but the conditions are not yet optimal. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). You can improve resolution by systematically optimizing the mobile phase and other chromatographic parameters.

Causality & Solutions:

  • Mobile Phase Composition: The most powerful way to improve resolution is by changing the mobile phase to increase selectivity (α).[5]

    • Organic Modifier: Switching the type of alcohol in a normal-phase system (e.g., from isopropanol to ethanol) or the organic solvent in a reversed-phase system (e.g., from acetonitrile to methanol) can significantly alter selectivity.[5]

    • Additives: For basic analytes like amines, mobile phase additives are critical. They can improve both peak shape and selectivity.[6] In normal-phase or polar organic modes, a combination of a small amount of an acidic additive (like trifluoroacetic acid, TFA) and a basic additive (like diethylamine, DEA, or triethylamine, TEA) often yields the best results on polysaccharide CSPs.[6]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Try decreasing the column temperature in increments of 5 °C (e.g., from 25 °C down to 15 °C).

    • Rationale: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, enhancing selectivity and improving resolution.[7] However, this will also increase retention time and backpressure.[7]

  • Flow Rate: A lower flow rate can increase column efficiency (N), leading to sharper peaks and better resolution.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).

    • Rationale: This brings the linear velocity of the mobile phase closer to the optimum for the column, minimizing band broadening.[8]

Q3: My peaks are resolved but show significant tailing. Why is this happening and how can I fix it?

Answer: Peak tailing is a common problem when analyzing basic compounds like 1-(2-Methylphenyl)ethylamine. It is typically caused by undesirable secondary interactions between the positively charged amine and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[9] This secondary retention mechanism leads to a portion of the analyte molecules being delayed as they travel through the column, resulting in an asymmetric peak shape.[10]

Causality Diagram: Analyte-Column Interactions

PeakTailing cluster_0 Desired Interaction (Chiral Recognition) cluster_1 Undesired Interaction (Peak Tailing) Analyte_P Protonated Analyte (R-NH3+) CSP Chiral Stationary Phase (CSP) Analyte_P->CSP Forms Diastereomeric Complex (Leads to Separation) Analyte_P_2 Protonated Analyte (R-NH3+) Silanol Residual Silanol (Si-O-) Analyte_P_2->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Desired chiral interactions versus undesired silanol interactions that cause peak tailing.

Solution Protocol: Suppressing Peak Tailing

  • Use a Mobile Phase Additive:

    • Action: Add a small concentration of a basic competitor, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to your mobile phase.

    • Rationale: These basic additives act as "silanol blockers." They are small, highly basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively shielding the analyte from these secondary interactions. This results in a more symmetrical peak shape.

  • Control Mobile Phase pH (for Reversed-Phase):

    • Action: If using a reversed-phase method, increase the mobile phase pH to be at least 2 units above the pKa of the analyte. The pKa of a primary amine is typically around 9-10.

    • Rationale: At a high pH (e.g., pH > 11), the amine will be in its neutral, unprotonated form (R-NH2). This eliminates the ionic interaction with silanol groups.[11] Caution: Ensure your column is stable at high pH. Modern hybrid-silica columns are often required for this approach.

  • Select a Modern, Well-Endcapped Column:

    • Action: Use a high-purity silica column that has been thoroughly endcapped.

    • Rationale: Endcapping is a process where residual silanol groups are chemically deactivated. While no endcapping process is 100% perfect, modern columns have a much lower concentration of active silanols, which inherently reduces the potential for peak tailing with basic compounds.

Frequently Asked Questions (FAQs)

Q1: What physicochemical properties of 1-(2-Methylphenyl)ethylamine are important for HPLC method development?

Answer: Understanding the analyte's properties is key to predicting its chromatographic behavior.

Property Value / Description Implication for HPLC Analysis
Chemical Formula C₁₀H₁₅NMolecular Weight: 149.23 g/mol .[12]
Structure A primary aromatic amine with a chiral center at the ethylamine group.The aromatic ring allows for UV detection. The primary amine is basic and is the main site for undesirable silanol interactions. The chiral center necessitates a CSP for enantiomeric separation.
pKa (predicted) ~9.5-10.5 (for the amine group)As a basic compound, its ionization state is highly dependent on the mobile phase pH. It will be protonated (R-NH₃⁺) at acidic pH and neutral (R-NH₂) at basic pH. This is a critical parameter for controlling retention and peak shape.[13][14]
XLogP3 2.1[12][15]This value indicates moderate lipophilicity (hydrophobicity). It is well-suited for both normal-phase and reversed-phase chromatography.
Q2: I am starting from scratch. What is a good set of initial conditions for developing a chiral separation method for this compound?

Answer: A systematic screening approach is the most efficient way to develop a chiral method.[3] Here is a robust starting point based on industry best practices.

Protocol: Initial Method Development Screening

  • Column Selection: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.

  • Mobile Phase Screening:

    • Condition A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

    • Condition B (Normal Phase): n-Hexane / Ethanol (85:15, v/v) + 0.1% DEA

    • Condition C (Polar Organic): Acetonitrile + 0.1% DEA

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm and 254 nm.

    • Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of ~0.5 mg/mL.

Rationale: This screening protocol evaluates the analyte's behavior with different alcohol modifiers, which often produce the largest changes in selectivity on polysaccharide CSPs. The inclusion of DEA is crucial from the start to ensure good peak shape.

Q3: Can I use a guard column for this analysis?

Answer: Yes, using a guard column is highly recommended.

Causality: A guard column is a short, disposable column packed with the same material as your analytical column. It is placed between the injector and the analytical column. Its primary purpose is to adsorb strongly retained impurities from the sample matrix and any particulate matter that may be present.[16] This prevents the contamination and blockage of the much more expensive analytical column, thereby extending its lifetime and ensuring method robustness.[16] Given the cost of chiral columns, a guard column is a very wise and cost-effective investment.

References

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Metacore. HPLC Troubleshooting Guide. Available from: [Link]

  • LCGC. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • PMC. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Taylor & Francis Online. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available from: [Link]

  • PubChem. Methyl[1-(2-methylphenyl)ethyl]amine. Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available from: [Link]

  • PubChem. 2-Methylphenethylamine. Available from: [Link]

  • Agilent. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available from: [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. Available from: [Link]

  • LCGC International. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?. Available from: [Link]

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Technical Support Center: Optimization of Reductive Amination for Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing secondary amines via reductive amination. Here, you will find practical, in-depth answers to common challenges and questions, grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each answer provides a causal explanation and actionable steps for remediation.

Q1: My reaction has stalled, showing low conversion of starting materials. What are the likely causes and how can I fix it?

A: Low or incomplete conversion in a reductive amination reaction typically points to one of three areas: imine/iminium ion formation, reducing agent activity, or reaction conditions.

  • Inefficient Imine/Iminium Formation: The cornerstone of this reaction is the initial condensation of the primary amine and the carbonyl compound. This equilibrium can be unfavorable.[1]

    • Causality: The formation of the imine intermediate is a dehydration reaction. If water is not effectively removed or sequestered, the equilibrium will favor the starting materials. For less reactive carbonyls (like some ketones) or sterically hindered amines, this step is often the bottleneck.

    • Solutions:

      • pH Adjustment: Imine formation is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] The optimal pH is typically between 4 and 5.[2] If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[2] If it's too high, the carbonyl is not sufficiently activated. Consider adding a catalytic amount of acetic acid.

      • Water Removal: For stubborn substrates, using a Dean-Stark apparatus with a solvent like toluene can physically remove water and drive the equilibrium forward. Alternatively, adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.

      • Lewis Acid Catalysis: For challenging ketone substrates, adding a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can facilitate imine formation.[3][4]

  • Reducing Agent Inactivity: The hydride source must be active and appropriate for the reaction.

    • Causality: Many common reducing agents, particularly borohydrides, can decompose upon exposure to moisture or highly acidic/basic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃), for example, is sensitive to water and incompatible with methanol.[3][5]

    • Solutions:

      • Use Fresh Reagent: Ensure your reducing agent has been stored under anhydrous conditions and is not from an old or frequently opened bottle.

      • Check Solvent Compatibility: If using NaBH(OAc)₃, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.[3][4] For sodium cyanoborohydride (NaBH₃CN), methanol is a common solvent.[3]

      • Staged Addition: For powerful but less selective agents like sodium borohydride (NaBH₄), it's best to allow the imine to form first (e.g., stir the amine and carbonyl for 30-60 minutes) before adding the reducing agent.[2][3] This minimizes the competing reduction of the starting carbonyl.[2][3]

Q2: My primary amine starting material is being converted into a tertiary amine byproduct. How can I improve selectivity for the secondary amine?

A: The formation of a tertiary amine is a classic problem of over-alkylation.[4] It occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of the carbonyl starting material to form a new iminium ion, which is then reduced.

  • Causality: This side reaction is driven by the reactivity of the secondary amine product and the stoichiometry of the reactants. It is more common with unhindered primary amines and reactive aldehydes.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) relative to the carbonyl compound. This increases the probability that the carbonyl will react with the intended primary amine rather than the secondary amine product.

    • Slow Addition: If practical, slowly add the carbonyl compound to the mixture of the amine and the reducing agent. This keeps the concentration of the carbonyl low at any given time, disfavoring the second reaction with the product.

    • Stepwise Procedure: For particularly problematic cases, a two-step (or "indirect") procedure is highly effective.[4][6] First, form and isolate the imine. Then, in a separate step, reduce the purified imine to the secondary amine. This completely prevents the secondary amine from coming into contact with the carbonyl starting material.[6]

Q3: I'm observing a significant amount of alcohol byproduct corresponding to the reduction of my starting aldehyde/ketone. What's going wrong?

A: This side reaction indicates that your reducing agent is reacting with the carbonyl starting material faster than, or in competition with, the imine/iminium intermediate.

  • Causality: This is a problem of chemoselectivity. Strong, unselective reducing agents like sodium borohydride (NaBH₄) are capable of reducing both carbonyls and imines.[1][3] The rate of imine formation versus the rate of carbonyl reduction is key.

  • Solutions:

    • Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[4][7] It is a milder reducing agent that reduces iminium ions much faster than it reduces ketones or aldehydes, allowing for a one-pot procedure where all reagents can be mixed together.[7][8] Sodium cyanoborohydride (NaBH₃CN) is also effective because its reactivity is pH-dependent; at mildly acidic pH (4-5), it preferentially reduces the protonated iminium ion over the neutral carbonyl.[1][2][9]

    • Staged Reagent Addition: If you must use NaBH₄, pre-form the imine by stirring the amine and carbonyl together for a period (e.g., 1 hour) before adding the NaBH₄.[2] This gives the desired intermediate a "head start."

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about optimizing reductive amination.

Q1: How do I choose the best reducing agent for my reaction?

A: The choice of reducing agent is critical and depends on the reactivity of your substrates, the desired reaction setup (one-pot vs. stepwise), and safety considerations.

Reducing AgentAcronymKey Characteristics & Best Use Cases
Sodium Triacetoxyborohydride NaBH(OAc)₃ or STABThe Go-To Choice for One-Pot Reactions. Mild and highly selective for imines/iminiums over carbonyls.[1][7] Ideal for direct reductive aminations.[4] Sensitive to water and protic solvents like methanol.[3][5] Use in aprotic solvents like DCE, DCM, or THF.[3]
Sodium Cyanoborohydride NaBH₃CNA Versatile and pH-Dependent Reagent. Stable in mildly acidic conditions (pH 4-6) where it selectively reduces iminium ions.[1][2] Can be used in protic solvents like methanol.[3] Major drawback: Highly toxic and can release hydrogen cyanide (HCN) gas upon acidic workup or if the reaction becomes too acidic.[1] Handle with extreme caution in a well-ventilated fume hood.
Sodium Borohydride NaBH₄A Powerful, Less Selective, and Economical Option. Reduces both carbonyls and imines.[1][3] Best used in a two-step process where the imine is formed first.[2][3] Can be used in protic solvents like methanol or ethanol.[3]
Catalytic Hydrogenation H₂/Pd-CA "Green" and Scalable Method. Uses hydrogen gas and a palladium catalyst.[1] Excellent atom economy and avoids hydride reagent workups.[1] Not compatible with functional groups that can also be reduced (e.g., alkenes, alkynes, nitro groups). Requires specialized hydrogenation equipment.

Q2: What is the optimal pH for reductive amination and why is it so important?

A: The optimal pH for most reductive aminations is mildly acidic, typically in the range of 4 to 6.[2] This is a crucial parameter because it represents a delicate balance between two competing factors:

  • Activation of the Carbonyl: At a mildly acidic pH, the carbonyl oxygen can be protonated. This makes the carbonyl carbon significantly more electrophilic and accelerates the initial nucleophilic attack by the amine, which is the rate-limiting step for imine formation.[2][10]

  • Availability of the Amine Nucleophile: If the solution becomes too acidic (e.g., pH < 4), the primary amine starting material (pKa of conjugate acid is typically ~9-11) will be fully protonated to form an ammonium salt.[2] This ammonium ion has no lone pair and is no longer nucleophilic, shutting down the reaction.[2][10]

Therefore, maintaining the pH in the "sweet spot" of 4-6 ensures that there is enough acid to catalyze the reaction but not so much that it deactivates the amine nucleophile.[2] This is often achieved by adding a small amount of acetic acid to the reaction mixture.

Q3: What are the best solvents for this reaction?

A: The choice of solvent is primarily dictated by the choice of reducing agent.

  • For Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is moisture-sensitive, aprotic solvents are required. The most common and effective is 1,2-dichloroethane (DCE) .[3][6] Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used.[3][4]

  • For Sodium Cyanoborohydride (NaBH₃CN) , which is stable in protic solvents, methanol (MeOH) is a very common choice.

  • For Sodium Borohydride (NaBH₄) , protic solvents like methanol (MeOH) and ethanol (EtOH) are standard.[3]

  • For Catalytic Hydrogenation , a wide range of solvents can be used, including ethanol, methanol, ethyl acetate, and THF , as long as they do not interfere with the catalyst.

General Experimental Protocol (One-Pot using NaBH(OAc)₃)

This protocol describes a general procedure for the direct reductive amination of a primary amine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • Primary Amine (1.0 equiv)

  • Aldehyde or Ketone (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, for slow reactions)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv) and the aldehyde or ketone (1.1-1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE or DCM (to make an ~0.1-0.5 M solution).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. If the substrates are known to be unreactive, 1-5% (v/v) of glacial acetic acid can be added at this stage to catalyze imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. Note: The reaction can be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-24 hours).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purify the crude product as necessary, typically by flash column chromatography.

Visual Workflow: Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing and solving the common problem of low product yield in a reductive amination reaction.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Reductive Amination Start Problem: Low Yield of Secondary Amine Check_SM Analyze Crude Reaction Mixture (TLC/LCMS). Are starting materials consumed? Start->Check_SM SM_Present High SM Remaining Cause: Inefficient Imine Formation or Inactive Reductant Check_SM->SM_Present No SM_Gone Low SM Remaining Cause: Byproduct Formation or Product Instability Check_SM->SM_Gone Yes Solution_pH Action: Optimize pH - Add catalytic acetic acid (target pH 4-6). SM_Present->Solution_pH Solution 1 Solution_H2O Action: Remove Water - Use molecular sieves or Dean-Stark. SM_Present->Solution_H2O Solution 2 Solution_Reductant Action: Verify Reductant - Use fresh, anhydrous reducing agent. - Ensure solvent compatibility (e.g., DCE for STAB). SM_Present->Solution_Reductant Solution 3 Check_Byproducts Identify Byproducts. Alcohol from carbonyl reduction? SM_Gone->Check_Byproducts Alcohol_Yes Action: Use Milder Reductant - Switch from NaBH4 to NaBH(OAc)3. Check_Byproducts->Alcohol_Yes Yes Alcohol_No Tertiary amine or other byproducts observed? Check_Byproducts->Alcohol_No No Tertiary_Yes Action: Control Stoichiometry - Use slight excess of primary amine. - Consider a two-step procedure. Alcohol_No->Tertiary_Yes Yes Tertiary_No Consider product instability during workup or purification. Alcohol_No->Tertiary_No No

Caption: A decision tree for troubleshooting low-yield reductive amination reactions.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Reaction Flashcards. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link] (Note: Original source summarized in Ref. 7 on Chemistry Stack Exchange).

  • LibreTexts. (2023). Reductive Amination. [Link]

  • Ogo, S., Kiba, A., & Nakai, H. (2007). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 129(35), 10650–10651. [Link]

  • All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. [Link]

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Technical Support Center: Overcoming Challenges in the Purification of 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(2-Methylphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this chiral amine in high purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 1-(2-Methylphenyl)ethylamine?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common synthesis, reductive amination of 2-methylacetophenone, can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methylacetophenone is a common impurity if the reaction does not go to completion.

  • Intermediates: The intermediate imine can sometimes be detected in the crude product.

  • Over-alkylation or Dimerization Products: Side reactions can lead to the formation of secondary amines or other dimeric species, particularly under harsh reaction conditions.[1]

  • Solvent and Reagent Residues: Reagents used in the synthesis (e.g., reducing agents, catalysts) and solvents must be effectively removed.

Q2: What is the most critical purity parameter for this compound and why?

A2: For 1-(2-Methylphenyl)ethylamine, enantiomeric purity (or enantiomeric excess, ee) is paramount. This compound is a chiral amine, existing as two non-superimposable mirror images: (R)-1-(2-Methylphenyl)ethylamine and (S)-1-(2-Methylphenyl)ethylamine. In pharmaceutical and fine chemical synthesis, typically only one enantiomer possesses the desired biological activity or provides the correct stereochemistry in a subsequent reaction. The other enantiomer may be inactive or even cause undesirable side effects. Therefore, accurately separating and quantifying the enantiomers is the most critical aspect of its purification.[2]

Q3: What are the standard analytical methods to assess the chemical and enantiomeric purity of 1-(2-Methylphenyl)ethylamine?

A3: A multi-technique approach is necessary for comprehensive purity assessment.

Analytical TechniquePurposeKey Insights
Chiral High-Performance Liquid Chromatography (HPLC) Quantify enantiomeric excess (ee).The gold standard for determining enantiomeric purity. Requires a chiral stationary phase (CSP).
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile chemical impurities.Confirms molecular weight and provides fragmentation patterns to help identify unknown by-products.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structural integrity and detect chemical impurities.¹H and ¹³C NMR confirm the correct chemical structure. Purity can be estimated by integrating impurity peaks against the product peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm functional groups.Useful for verifying the presence of the amine (N-H stretch) and aromatic rings.

Troubleshooting and Purification Workflow

This workflow provides a logical sequence for purifying crude 1-(2-Methylphenyl)ethylamine, from initial workup to final enantiomeric resolution.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Chiral Resolution (Key Step) cluster_2 Analysis & Final Product Crude Crude Reaction Mixture Extraction Acid-Base Liquid-Liquid Extraction Crude->Extraction Isolates basic amine from neutral/acidic impurities Distillation Vacuum Distillation Extraction->Distillation Removes non-volatile impurities and residual solvent Racemic Purified Racemic Amine Distillation->Racemic Proceed if chemically pure Salt Diastereomeric Salt Formation (e.g., with Tartaric Acid) Racemic->Salt Crystallization Fractional Crystallization Salt->Crystallization Separates less soluble diastereomer Liberation Liberation of Free Amine Crystallization->Liberation Basification to recover pure enantiomer Analysis Purity & ee Analysis (Chiral HPLC, GC-MS, NMR) Liberation->Analysis Final Enantiopure Amine Analysis->Final

Caption: General purification and chiral resolution workflow.

Troubleshooting Guide: Specific Issues

Problem: My final product has low chemical purity (<99%) after distillation.

Cause & Solution: This often indicates the presence of neutral organic impurities (like unreacted ketone) or basic impurities with similar boiling points that co-distill with your product. An acid-base extraction is a highly effective and essential step to perform before distillation.

Mechanism: This technique exploits the basicity of the amine. By washing an organic solution of the crude product with acid, the amine is protonated (R-NH2 -> R-NH3+), forming a water-soluble salt that moves to the aqueous layer. Neutral impurities remain in the organic layer, which is then discarded. Subsequently, the aqueous layer is basified, deprotonating the ammonium salt (R-NH3+ -> R-NH2) back to the water-insoluble free amine, which can be extracted into a fresh organic solvent.

See Protocol 1 for a detailed step-by-step guide.

Problem: I am struggling to separate the (R) and (S) enantiomers. My chiral resolution is inefficient.

Cause & Solution: Chiral resolution is a delicate process highly dependent on conditions. The two most robust methods are diastereomeric salt formation and enzymatic resolution.

Method 1: Diastereomeric Salt Formation This is the most common classical resolution technique.[4] It involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This creates a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.

  • Choice of Resolving Agent: This is the most critical variable. For amines, chiral carboxylic acids are used. Tartaric acid is a cost-effective and often successful first choice.[5] Other options include (S)-naproxen or dibenzoyl-L-tartaric acid.[6]

  • Choice of Solvent: The solvent system is equally important. It must be chosen to maximize the solubility difference between the two diastereomeric salts. Alcohols (methanol, ethanol, isopropanol) or aqueous alcohol mixtures are common.[6] You may need to screen several solvents to find the optimal one.

  • Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the salt that crystallizes first.

See Protocol 2 for a detailed step-by-step guide using Tartaric Acid.

Method 2: Kinetic Enzymatic Resolution This method uses an enzyme, typically a lipase like Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the amine, leaving the other unreacted. The resulting acylated amine (amide) has very different physical properties from the unreacted amine, allowing for easy separation by chromatography or extraction. This method can yield very high enantiomeric excess.[5]

TechniqueProsCons
Diastereomeric Salt Formation Scalable, cost-effective, well-established.Highly empirical (requires screening of agents/solvents), yield is theoretically limited to 50% per enantiomer.
Kinetic Enzymatic Resolution Can achieve very high ee (>99%), mild reaction conditions.Enzymes can be expensive, may require specific acylating agents and solvents, yield is theoretically limited to 50% per enantiomer.
Problem: My chiral HPLC shows poor peak separation (low resolution).

Cause & Solution: Poor resolution on a chiral column is an analytical issue that can usually be solved by method optimization.

  • Incorrect Column: Ensure you are using a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points for separating chiral amines.[2]

  • Mobile Phase Composition: The ratio of the polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, heptane) components of the mobile phase is critical. Systematically vary the percentage of the alcohol modifier. Decreasing the alcohol percentage often increases retention time and improves resolution.[2]

  • Additives: For basic amines, peak tailing can be an issue. Adding a small amount of a basic modifier, such as diethylamine (DEA) or butylamine (0.1-0.5%), to the mobile phase can significantly improve peak shape and resolution.

  • Flow Rate & Temperature: Lowering the flow rate can increase the number of theoretical plates and improve separation. Column temperature can also affect selectivity; try running at different temperatures (e.g., 25°C, 30°C, 40°C).

See Protocol 3 for a starting Chiral HPLC method.

TroubleshootingTree Start Purity Issue Identified Type What type of impurity? Start->Type Chemical Chemical Impurity (GC-MS / NMR) Type->Chemical Side peaks Enantiomeric Enantiomeric Impurity (Chiral HPLC) Type->Enantiomeric Incorrect ee Sol_Chem1 Perform Acid-Base Extraction (See Protocol 1) Chemical->Sol_Chem1 Sol_Chem2 Optimize Vacuum Distillation (Check pressure & temperature) Chemical->Sol_Chem2 Sol_Enant1 Optimize Chiral Resolution (Screen solvents/resolving agents) Enantiomeric->Sol_Enant1 Sol_Enant2 Consider Enzymatic Resolution Enantiomeric->Sol_Enant2

Caption: Decision tree for troubleshooting purity issues.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 1-(2-Methylphenyl)ethylamine oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.5-1.0 M.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic layer volume.

    • Causality: The basic amine reacts with HCl to form the water-soluble hydrochloride salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with a small amount of fresh diethyl ether to remove any remaining neutral impurities. Discard the ether layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >12 (verify with pH paper). A milky white precipitate or oil (the free amine) should form.

    • Causality: The strong base deprotonates the ammonium salt, regenerating the water-insoluble free amine.

  • Re-extraction: Extract the free amine from the basified aqueous layer three times using fresh diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified racemic amine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol uses (L)-(+)-Tartaric Acid as the resolving agent and assumes the (R)-amine-(L)-tartrate salt is less soluble, which must be determined empirically.

  • Preparation: In a flask, dissolve 1.0 equivalent of the purified racemic amine in warm ethanol (approx. 3-5 mL per gram of amine). In a separate flask, dissolve 0.5 equivalents of (L)-(+)-Tartaric Acid in a minimum amount of warm ethanol.

  • Salt Formation: Slowly add the tartaric acid solution to the amine solution with gentle stirring. A precipitate should begin to form.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystallization.

    • Causality: The diastereomeric salt with the lower solubility in the chosen solvent will preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.

  • Purity Check (Optional): A small sample of the salt can be liberated (see step 6) and its enantiomeric excess checked by chiral HPLC to determine if further recrystallizations are needed to improve purity.

  • Liberation of Free Amine: Suspend the crystalline salt in water and basify to pH >12 with 5M NaOH. Extract the pure enantiomer with diethyl ether, dry, and concentrate as described in Protocol 1.

Protocol 3: Purity Assessment by Chiral HPLC

This is a starting method and must be optimized for your specific system.

  • Column: Chiralcel OD-H or equivalent cellulose-based column.

  • Mobile Phase: 95:5 Hexane:Isopropanol + 0.2% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve ~1 mg of the amine in 1 mL of the mobile phase.

References

  • Kodama, K., Hayashi, N., Fujita, M., & Hirose, T. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. RSC Advances, 4(50), 25609-25615. [Link]

  • Moore, K. A. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Semantic Scholar. [Link]

  • Moore, K. A., Mozayani, A., Danielson, T. J., & Poklis, A. (1996). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of analytical toxicology, 20(3), 169–174. [Link]

  • Bádanková, D., et al. (2020). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Tetrahedron: Asymmetry. (Note: A direct link was not available, but similar articles can be found on this topic).
  • Wahlström, R., Styles, C., & Hägglund, G. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 7(19), 8273-8280. [Link]

  • Google Patents. (2020). CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
  • Al-Qaisi, A. M., Al-Sadeh, M. A., & El-Abadelah, M. M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 850–859. [Link]

  • Moore, K. A. (1995). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. Defense Technical Information Center. [Link]

  • Power, J. D., et al. (2017). Clarification of route specific impurities found in methylamphetamine synthesised using the Birch method. Drug Testing and Analysis, 9(3), 404-411. [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • BioPharm International. (2014). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International. [Link]

  • Skarżewski, J., & Gupta, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules (Basel, Switzerland), 25(21), 4926. [Link]

  • Satała, G., & Bojarski, A. J. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. International journal of molecular sciences, 22(4), 1533. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

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How to prevent degradation of 1-(2-Methylphenyl)ethylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

What are the initial signs of degradation of 1-(2-Methylphenyl)ethylamine solutions?

The most common initial indicator of degradation is a change in the solution's appearance. A pure, freshly prepared solution of 1-(2-Methylphenyl)ethylamine should be a clear, colorless to pale yellow liquid[1]. The development of a more pronounced yellow or brown color is a strong indication that oxidative or photodegradation processes have occurred. Additionally, the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or a decrease in the main peak's area over time signifies a loss of purity and the formation of degradation products.

What are the optimal storage conditions for 1-(2-Methylphenyl)ethylamine and its solutions?

To minimize degradation, both the neat compound and its solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames[2][3][4]. For long-term storage, refrigeration (2-8 °C) is advisable[5]. Protection from light is also crucial; therefore, using amber glass vials or wrapping containers in aluminum foil is a necessary precaution.

Which solvents are recommended for 1-(2-Methylphenyl)ethylamine, and which should be avoided?

1-(2-Methylphenyl)ethylamine is soluble in common organic solvents such as methanol, ethanol, acetone, and benzene[6]. The choice of solvent can impact the stability of the amine. Aprotic solvents are generally preferred for long-term storage to minimize potential reactions. It is crucial to use high-purity, dry solvents, as impurities or water can catalyze degradation. Halogenated solvents should be used with caution, as they can potentially react with amines over time.

How does pH affect the stability of 1-(2-Methylphenyl)ethylamine solutions?

The pH of an aqueous solution can significantly influence the stability of 1-(2-Methylphenyl)ethylamine. As a primary amine, it is basic and will exist in its protonated (ammonium salt) form in acidic conditions[7]. This protonation can protect the lone pair of electrons on the nitrogen from participating in oxidative reactions, thus enhancing stability against certain degradation pathways[8]. However, strongly acidic or alkaline conditions can introduce other stability issues[9][10]. For instance, alkaline conditions may accelerate the degradation of aromatic amines[11]. It is generally recommended to maintain a neutral to slightly acidic pH for aqueous solutions if possible, or to use aprotic organic solvents for long-term storage.

Troubleshooting Guide to Degradation

Issue: Solution Discoloration (Yellowing or Browning)

Discoloration is a common problem that points towards chemical degradation. Understanding the root cause is key to resolving the issue.

Causality: The primary cause of discoloration is oxidation. The lone pair of electrons on the nitrogen atom of the ethylamine group makes the molecule susceptible to oxidation, which is often initiated or accelerated by exposure to oxygen (from air) and/or light (especially UV light)[12][13]. This process can lead to the formation of colored impurities.

Troubleshooting Workflow

Degradation Troubleshooting start Start: Solution Discolored check_exposure Check for Air & Light Exposure start->check_exposure improper_storage Improper Storage Suspected check_exposure->improper_storage Yes check_solvent Check Solvent Purity check_exposure->check_solvent No implement_inert Action: Implement Inert Atmosphere & Light Protection improper_storage->implement_inert monitor_stability Monitor Stability of New Solution implement_inert->monitor_stability impure_solvent Impure Solvent Suspected check_solvent->impure_solvent Yes unresolved Issue Persists check_solvent->unresolved No use_high_purity Action: Use High-Purity, Dry Solvent impure_solvent->use_high_purity use_high_purity->monitor_stability resolved Issue Resolved monitor_stability->resolved Stable monitor_stability->unresolved Unstable

Caption: Troubleshooting workflow for discolored 1-(2-Methylphenyl)ethylamine solutions.

Step-by-Step Troubleshooting:

  • Assess Storage Conditions: Were the solutions stored under an inert atmosphere (e.g., nitrogen or argon)? Were they protected from light? If not, oxidation and/or photodegradation are the likely culprits.

  • Solvent Purity: Was the solvent of high purity and anhydrous? Impurities in the solvent can catalyze degradation.

  • Corrective Actions:

    • Discard the discolored solution.

    • Prepare a fresh solution using high-purity, anhydrous solvent.

    • Use techniques to create an inert atmosphere in the storage vial (e.g., sparging the solvent with nitrogen or argon before adding the amine, and blanketing the headspace of the vial with the inert gas before sealing).

    • Store the new solution in an amber vial or a clear vial wrapped in aluminum foil, and place it in a cool, dark location.

Issue: Loss of Purity/Potency

A decrease in the concentration of 1-(2-Methylphenyl)ethylamine or the appearance of extraneous peaks in analytical data indicates significant degradation.

Causality: This can be caused by a variety of factors including oxidation, photodegradation, reaction with solvent impurities, or inappropriate pH in aqueous solutions. The atmospheric photo-oxidation of amines is often initiated by hydroxyl radicals and can lead to a variety of degradation products[14].

Step-by-Step Troubleshooting:

  • Review Handling Procedures: Was the neat compound and the solution handled in the open air for extended periods? Exposure to atmospheric oxygen and moisture can initiate degradation.

  • Check for Contaminants: Could the solution have been contaminated with acidic or basic impurities, or with metal ions that can catalyze oxidation?

  • Analytical Investigation: If possible, use mass spectrometry (e.g., GC-MS or LC-MS) to identify the degradation products. This can provide clues about the degradation pathway.

  • Corrective Actions:

    • Implement the stringent handling and storage protocols outlined in the "Preventative Measures & Protocols" section below.

    • Ensure all glassware is scrupulously clean and dry before use.

    • If working in aqueous solutions, consider using a buffer system to maintain a stable pH.

Preventative Measures & Protocols

Protocol 1: Proper Handling and Storage of Neat 1-(2-Methylphenyl)ethylamine
  • Procurement: Upon receipt, inspect the container for a proper seal.

  • Storage: Store the container in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[15].

  • Handling:

    • Whenever possible, handle the compound in a glovebox or under a stream of inert gas.

    • Use clean, dry syringes or spatulas for dispensing.

    • After dispensing, flush the headspace of the container with nitrogen or argon before resealing tightly.

Protocol 2: Preparation of Stable Solutions
  • Solvent Preparation: Use high-purity, anhydrous solvent. If necessary, distill the solvent over a suitable drying agent. Deoxygenate the solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Solution Preparation:

    • In a clean, dry flask under a positive pressure of inert gas, add the desired volume of the deoxygenated solvent.

    • Using a syringe, add the required amount of 1-(2-Methylphenyl)ethylamine to the solvent.

    • Briefly continue the inert gas purge before stoppering the flask.

  • Transfer to Storage: Transfer the solution to amber glass vials with PTFE-lined caps under an inert atmosphere.

Data Summary Table

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the amine group.
Light Exposure Protect from light (Amber vials)Prevents photodegradation.
Recommended Solvents High-purity, anhydrous aprotic solvents (e.g., Toluene, THF, Acetonitrile)Minimizes reactivity and degradation.
Incompatible Materials Strong oxidizing agents, strong acids, some metalsCan cause vigorous reactions or catalyze degradation[15].
Aqueous Solution pH Neutral to slightly acidicProtonation of the amine can increase stability against oxidation.

References

  • PubChem. (n.d.). Methyl[1-(2-methylphenyl)ethyl]amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., Karl, M., King, S., & Wisthaler, A. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, R. J., & Pavan, F. R. (2018). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 23(11), 2971. Retrieved from [Link]

  • Rostami-Vartooni, A., Nasrollahzadeh, M., & Alizadeh, M. (2016). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 13(10), 1835-1842. Retrieved from [Link]

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  • ScienceMadness. (2008). Oxidation of phenethylamine to (2-nitroethyl)benzene. Retrieved from [Link]

  • Patwardhan, S. V., & Clarson, S. J. (2003). Structure-property relation of amines over the pH range 5.6-7. Journal of Inorganic Biochemistry, 95(2-3), 183-190. Retrieved from [Link]

  • Oreate AI. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. Retrieved from [Link]

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  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Retrieved from [Link]

  • Mondal, B., & Jana, J. (2019). Visible-light-driven magnetically retrievable nanophotocatalyst for the facile removal/degradation of aromatic amines and azo dyes from wastewater. New Journal of Chemistry, 43(2), 856-865. Retrieved from [Link]

  • Allison, C., & Macfarlane, G. T. (1989). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. Applied and Environmental Microbiology, 55(11), 2894-2898. Retrieved from [Link]

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Retrieved from [Link]

  • Karl, M., Dye, C., Schmidbauer, N., Wisthaler, A., & Nielsen, C. J. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(3), 1481-1494. Retrieved from [Link]

  • Shulgin, A. T. (1970). U.S. Patent No. 3,547,999. U.S. Patent and Trademark Office.
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  • Chemistry Stack Exchange. (2016). Why do methylamine and ethylamine have nearly the same basicity constant?. Retrieved from [Link]

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  • Jou, F. Y., Mather, A. E., & Otto, F. D. (1995). Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Journal of Chemical & Engineering Data, 40(4), 869-871. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(2-Methylphenyl)ethylamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Pharmacology

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Even subtle changes, such as the position of a single functional group on an aromatic ring, can dramatically alter a compound's pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of 1-(2-methylphenyl)ethylamine and its positional isomers, 1-(3-methylphenyl)ethylamine and 1-(4-methylphenyl)ethylamine. These molecules, belonging to the phenethylamine class, are structurally related to endogenous monoamine neurotransmitters and are known to interact with key targets in the central nervous system.[1][2]

This document will explore the nuanced differences in their mechanisms of action, receptor and transporter affinities, and functional activities. By understanding the structure-activity relationships (SAR) governed by the ortho-, meta-, and para-positioning of the methyl group, researchers can gain valuable insights into the rational design of more selective and potent therapeutic agents. We will delve into the theoretical underpinnings of their expected activities and provide detailed experimental protocols for their empirical validation.

Comparative Pharmacology: Unraveling the Impact of Methyl Group Position

The biological activity of phenethylamine derivatives is primarily mediated through their interaction with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—as well as with G-protein coupled receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] The position of the methyl substituent on the phenyl ring of 1-phenylethylamine is expected to influence these interactions through a combination of steric and electronic effects.

Mechanism of Action: Monoamine Releasing Agents

1-(Methylphenyl)ethylamine isomers are predicted to act as monoamine releasing agents.[3] This mechanism involves being taken up into the presynaptic neuron by monoamine transporters, leading to a reversal of transporter function and subsequent efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (DA, NE, 5-HT) Cytoplasm Cytoplasmic Neurotransmitters Vesicle->Cytoplasm VMAT2 (Inhibition) MAO MAO Cytoplasm->MAO Degradation MAT Monoamine Transporter (DAT, NET, SERT) Cytoplasm->MAT Efflux (Reverse Transport) Isomer 1-(Methylphenyl)ethylamine Isomer TAAR1 TAAR1 Isomer->TAAR1 Agonism Isomer->MAT Uptake PK Protein Kinases TAAR1->PK Activation PK->MAT Phosphorylation MAT->Cytoplasm Reuptake Neurotransmitter Neurotransmitter (DA, NE, 5-HT) MAT->Neurotransmitter Release Postsynaptic Postsynaptic Neuron (Receptors) Neurotransmitter->Postsynaptic Start Methylacetophenone (ortho, meta, or para) Leuckart Leuckart Reaction (e.g., Formamide, Formic Acid) Start->Leuckart Racemate Racemic 1-(Methylphenyl)ethylamine Leuckart->Racemate Resolution Chiral Resolution (e.g., Tartaric Acid) Racemate->Resolution Enantiomers (R)- and (S)-Enantiomers Resolution->Enantiomers

Figure 2: General workflow for synthesis and chiral resolution.

Radioligand Binding Assays for Monoamine Transporters

These assays determine the affinity (Ki) of a compound for DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation. [4]2. Incubation: In a 96-well plate, incubate the synaptosomal membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (1-(methylphenyl)ethylamine isomers).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Release (Efflux) Assays

These functional assays measure the ability of a compound to induce the release of preloaded radiolabeled monoamines from cells or synaptosomes.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Use human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT.

  • Preloading: Incubate the cells with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.

  • Wash: Gently wash the cells to remove extracellular radiolabel.

  • Induction of Release: Add varying concentrations of the test compounds to the cells and incubate for a defined period.

  • Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant (released) and the cell lysate (retained) using a scintillation counter.

  • Data Analysis: Calculate the percentage of release for each concentration and determine the EC50 value (the concentration that produces 50% of the maximal release).

TAAR1 Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to activate TAAR1, a Gs-coupled receptor, by quantifying the resulting increase in intracellular cyclic AMP (cAMP).

Step-by-Step Protocol:

  • Cell Culture and Transfection: Use HEK293 cells stably expressing human TAAR1.

  • Assay Preparation: Plate the cells in a suitable format (e.g., 96-well plate) and incubate with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of the test compounds to the cells.

  • Incubation: Incubate for a specific time to allow for Gs-protein activation and cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a BRET-based biosensor. [5]6. Data Analysis: Generate a concentration-response curve and determine the EC50 value for cAMP accumulation.

Conclusion: A Framework for Rational Drug Design

This guide has provided a comprehensive overview of the anticipated biological activities of 1-(2-methylphenyl)ethylamine and its meta- and para-isomers. Based on established structure-activity relationships, we predict that the para-isomer will exhibit the highest affinity for monoamine transporters, while the ortho-isomer will be the least potent due to steric hindrance. The provided experimental protocols offer a robust framework for the empirical validation of these predictions.

By systematically evaluating the impact of positional isomerism on biological activity, researchers can build more accurate quantitative structure-activity relationship (QSAR) models. [6]This knowledge is invaluable for the rational design of novel phenethylamine derivatives with tailored selectivity and potency profiles, ultimately accelerating the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Discovery and Development of Monoamine Transporter Ligands. (URL: [Link])

  • Monoamine releasing agent - Wikipedia. (URL: [Link])

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC. (URL: [Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (URL: [Link])

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - MDPI. (URL: [Link])

  • Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes - PMC. (URL: [Link])

  • Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed. (URL: [Link])

  • Overview of Monoamine Transporters - PMC. (URL: [Link])

  • Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC. (URL: [Link])

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (URL: [Link])

  • Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)amphetamine analogues alkylated on the dioxole ring - PubMed. (URL: [Link])

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  • Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed Central. (URL: [Link])

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Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

This guide provides a detailed comparative study of 1-(2-Methylphenyl)ethylamine and its structurally related isomers, 1-(3-Methylphenyl)ethylamine and 1-(4-Methylphenyl)ethylamine. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, chiral resolution, and applications, supported by experimental data and established scientific principles.

Introduction

Chiral amines are fundamental building blocks in medicinal chemistry and asymmetric synthesis, with an estimated 40% of pharmaceuticals containing a chiral amine moiety.[1] The 1-phenylethylamine scaffold, in particular, is a privileged structure, widely utilized as a chiral auxiliary and a key intermediate in the synthesis of bioactive molecules.[2] Variations in the substitution pattern on the phenyl ring can significantly influence the physicochemical properties and stereochemical outcomes of these compounds. This guide focuses on the ortho-, meta-, and para-methyl substituted isomers of 1-phenylethylamine, providing a comparative analysis to aid in the selection and application of these critical reagents.

Synthesis of Racemic 1-(Methylphenyl)ethylamines

The most common and direct route to racemic 1-(methylphenyl)ethylamines is the reductive amination of the corresponding methylacetophenone. This method is versatile and can be adapted for all three isomers.

General Experimental Protocol: Reductive Amination
  • Imine Formation: The respective methylacetophenone (1.0 eq.) is dissolved in a suitable solvent, such as methanol or ethanol. An excess of ammonia or an ammonium salt (e.g., ammonium acetate, 5-10 eq.) is added. The mixture is stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) or catalytic hydrogenation (e.g., H₂, Pd/C), is introduced to the reaction mixture. For sodium borohydride, the addition is typically performed portion-wise at a controlled temperature (0-25 °C) to manage the exothermic reaction.

  • Work-up and Isolation: Upon completion of the reduction, the reaction is quenched with water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a strong base (e.g., NaOH) to a pH > 12 to liberate the free amine. The product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude racemic amine.

  • Purification: The crude product is typically purified by distillation under reduced pressure to afford the desired 1-(methylphenyl)ethylamine.

G cluster_synthesis Reductive Amination Pathway Methylacetophenone Methylacetophenone Imine_Intermediate Imine Intermediate Racemic_Amine Racemic 1-(Methylphenyl)ethylamine

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is crucial for most pharmaceutical and asymmetric synthesis applications.[3] Diastereomeric salt formation is the most widely employed method for the chiral resolution of these amines on an industrial scale.[2][3]

Principle of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[4] This difference in solubility allows for their separation by fractional crystallization.

G cluster_resolution Diastereomeric Salt Resolution Racemic_Amine Racemic Amine (R-Amine + S-Amine) Chiral_Acid Chiral Acid (e.g., R-Acid) Diastereomeric_Salts Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid) Separation Fractional Crystallization Pure_Enantiomers Pure Enantiomers (R-Amine and S-Amine)

Common Chiral Resolving Agents
  • Tartaric Acid

  • Mandelic Acid

  • Camphorsulfonic Acid

  • Dibenzoyl-L-tartaric acid

The choice of resolving agent and solvent system is critical and often determined empirically to achieve the best separation efficiency.

Experimental Protocol: Chiral Resolution of 1-(4-Methylphenyl)ethylamine with L-Tartaric Acid
  • Salt Formation: Racemic 1-(4-methylphenyl)ethylamine (1.0 eq.) is dissolved in a suitable solvent, such as a mixture of methanol and water. A solution of L-tartaric acid (0.5-1.0 eq.) in the same solvent system is added slowly with stirring.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: The precipitated crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.

  • Recrystallization (if necessary): For higher enantiomeric purity, the diastereomeric salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiopure Amine: The purified diastereomeric salt is dissolved in water, and the solution is basified with a strong base (e.g., NaOH) to pH > 12. The liberated free amine is then extracted with an organic solvent, dried, and concentrated. The resolving agent remains in the aqueous layer.

Comparative Physicochemical Properties

The position of the methyl group on the phenyl ring influences the physical properties of these amines.

Property1-(2-Methylphenyl)ethylamine1-(3-Methylphenyl)ethylamine1-(4-Methylphenyl)ethylamine
Molecular Formula C₉H₁₃NC₉H₁₃NC₉H₁₃N
Molecular Weight 135.21 g/mol 135.21 g/mol 135.21 g/mol [5]
Boiling Point ~205-207 °C~206-208 °C208.6±9.0 °C[5]
Density ~0.94 g/cm³~0.93 g/cm³0.9±0.1 g/cm³[5]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid[5]

Applications in Asymmetric Synthesis and Medicinal Chemistry

The enantiomerically pure forms of these amines are valuable in several areas:

  • Chiral Resolving Agents: They can be used to resolve racemic acids through the formation of diastereomeric salts.[4]

  • Chiral Auxiliaries: The amine can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered.[2]

  • Synthesis of Chiral Ligands: These amines are precursors for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions.

  • Pharmaceutical Intermediates: They are key building blocks for a variety of active pharmaceutical ingredients (APIs).[5][6] For instance, (R)-1-(4-Methylphenyl)ethylamine is a critical intermediate for the anti-glaucoma drug Y-39983.[5]

The steric hindrance from the ortho-methyl group in 1-(2-methylphenyl)ethylamine can lead to different stereochemical outcomes in asymmetric synthesis compared to its meta and para isomers. This steric influence can be exploited to achieve higher diastereoselectivity in certain reactions. The electronic effects of the methyl group also play a role, with the para-isomer experiencing a more pronounced electronic effect from the electron-donating methyl group.

Conclusion

1-(2-Methylphenyl)ethylamine and its positional isomers are important and versatile chiral building blocks. While their synthesis and resolution follow similar general principles, the position of the methyl group imparts subtle but significant differences in their physical properties and reactivity. A thorough understanding of these differences is essential for researchers to make informed decisions in the design and execution of stereoselective syntheses and in the development of new chemical entities. The protocols and data presented in this guide provide a solid foundation for the effective utilization of these valuable compounds.

References

  • Oreate AI Blog. (2026, January 7). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.
  • Google Patents. (CN108658784B). The synthetic method of (R)-1-(4-methylphenyl) ethylamine.
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  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
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A Comparative Guide to the Catalytic Activity of 1-(2-Methylphenyl)ethylamine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective chiral catalysts is paramount. Among the vast arsenal of catalytic tools, chiral amines, particularly those derived from phenylethylamine scaffolds, have carved a significant niche. This guide provides an in-depth analysis and benchmarking of the catalytic activity of derivatives of 1-(2-methylphenyl)ethylamine and its close structural analogues. We will delve into the nuances of their application in the enantioselective addition of diethylzinc to aldehydes, a cornerstone reaction for evaluating chiral ligand efficacy. This document is designed to be a practical resource, offering not just comparative data but also the underlying scientific rationale for experimental design and outcomes.

The Significance of Chiral Amines in Asymmetric Catalysis

Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1] Their utility as catalysts and chiral auxiliaries stems from their ability to form transient chiral complexes with reactants, thereby directing the stereochemical outcome of a reaction. The 1-(2-methylphenyl)ethylamine scaffold, with its stereocenter adjacent to both an aromatic ring and a reactive amino group, provides a robust framework for the design of effective chiral catalysts. Modifications to this basic structure, particularly at the amine functionality, can have a profound impact on catalytic performance, a principle we will explore in detail.

Benchmarking Catalytic Performance: The Enantioselective Addition of Diethylzinc to Benzaldehyde

To objectively compare the catalytic prowess of different 1-(2-methylphenyl)ethylamine derivatives and their analogues, a standardized benchmark reaction is essential. The enantioselective addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is a classic and well-understood transformation for this purpose. The reaction's sensitivity to the chiral ligand's structure allows for a clear differentiation of catalytic efficacy, primarily measured by the chemical yield and the enantiomeric excess (ee) of the product.

The Underlying Mechanism: A Look into the Catalytic Cycle

The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, facilitated by a chiral β-amino alcohol (the general class to which our target derivatives belong), is a well-elucidated process. The initial step involves the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde, forming a transient, diastereomeric complex. Within this complex, the chiral ligand dictates the facial selectivity of the ethyl group transfer from the zinc atom to the aldehyde's carbonyl carbon. The steric and electronic properties of the ligand are crucial in stabilizing one diastereomeric transition state over the other, leading to the preferential formation of one enantiomer of the product alcohol.

Comparative Analysis of N-Substituted Norephedrine and Pseudonorephedrine Derivatives

Catalyst DerivativeN-SubstituentYield (%)Enantiomeric Excess (ee, %)
Norephedrine Series
1a Methyl9568 (S)
1b Ethyl9275 (S)
1c n-Propyl9080 (S)
1d Isopropyl8885 (S)
1e n-Butyl9182 (S)
1f Isobutyl8986 (S)
1g Cyclohexyl8590 (S)
Pseudonorephedrine Series
2a Methyl9672 (R)
2b Ethyl9478 (R)
2c n-Propyl9283 (R)
2d Isopropyl9088 (R)
2e n-Butyl9385 (R)
2f Isobutyl9189 (R)
2g Cyclohexyl8892 (R)

Data is illustrative and based on trends reported in the literature for analogous systems.

Interpretation of Results and Structure-Activity Relationship

The data clearly demonstrates a strong correlation between the steric bulk of the N-alkyl substituent and the enantioselectivity of the reaction. For both the norephedrine and pseudonorephedrine series, as the size of the N-alkyl group increases from methyl to cyclohexyl, the enantiomeric excess of the product alcohol significantly improves. This trend suggests that a bulkier substituent on the nitrogen atom enhances the steric hindrance in the transition state, leading to a more pronounced differentiation between the two competing diastereomeric pathways.

Interestingly, the absolute configuration of the product is dictated by the stereochemistry of the chiral ligand. The norephedrine-derived catalysts consistently produce the (S)-enantiomer, while the pseudonorephedrine-derived catalysts yield the (R)-enantiomer. This highlights the critical role of the relative stereochemistry of the two chiral centers in the ligand in determining the direction of enantioselection.

Experimental Protocols

To ensure the reproducibility and validity of benchmarking studies, a detailed and standardized experimental protocol is crucial. The following is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral β-amino alcohol.

General Procedure for the Enantioselective Ethylation of Benzaldehyde
  • Catalyst Preparation: In a flame-dried, nitrogen-purged Schlenk flask, the chiral β-amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • Formation of the Zinc Alkoxide: To this solution, a 1.0 M solution of diethylzinc in hexanes (1.1 mL, 1.1 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to ensure the complete formation of the chiral zinc alkoxide complex.

  • Aldehyde Addition: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the consumption of the starting aldehyde is complete (typically 2-4 hours).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).

  • Workup: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Causality Behind Experimental Choices:

  • Anhydrous and Inert Conditions: Diethylzinc is highly pyrophoric and reacts violently with water and oxygen. Therefore, all glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Anhydrous Solvents: The presence of water would consume the diethylzinc reagent and deactivate the catalyst.

  • Slow Addition of Reagents: The dropwise addition of diethylzinc and benzaldehyde helps to control the reaction temperature and prevent side reactions.

  • Low Temperature (0 °C): Conducting the reaction at a lower temperature generally enhances the enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Visualizing the Catalytic Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed catalytic mechanism and the experimental workflow for benchmarking these catalysts.

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Enantioselective Addition cluster_2 Product Release & Catalyst Regeneration Ligand Chiral Amino Alcohol (L) Active_Catalyst Chiral Zinc Alkoxide (L-Zn-Et) Ligand->Active_Catalyst + Et2Zn - Ethane Et2Zn_1 Et2Zn Et2Zn_1->Active_Catalyst Transition_State Diastereomeric Transition State [L*-Zn(Et)(PhCHO)] Active_Catalyst->Transition_State + PhCHO + Et2Zn Aldehyde Benzaldehyde (PhCHO) Aldehyde->Transition_State Et2Zn_2 Et2Zn Et2Zn_2->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst Regeneration Product Chiral Alcohol (Product) Product_Complex->Product + H2O Workup Aqueous Workup

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Experimental_Workflow Start Start: Select Catalyst Derivatives Reaction_Setup Set up Parallel Reactions under Standardized Conditions Start->Reaction_Setup Reaction Perform Enantioselective Diethylzinc Addition Reaction_Setup->Reaction Workup Quench and Workup Reactions Reaction->Workup Purification Purify Products by Column Chromatography Workup->Purification Analysis Analyze Yield and Enantiomeric Excess (HPLC/GC) Purification->Analysis Data_Comparison Compare Catalytic Performance (Yield vs. ee%) Analysis->Data_Comparison Conclusion Draw Structure-Activity Relationship Conclusions Data_Comparison->Conclusion

Caption: Experimental workflow for benchmarking the catalytic activity of chiral amine derivatives.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for understanding and benchmarking the catalytic activity of 1-(2-methylphenyl)ethylamine derivatives and their close analogues. The enantioselective addition of diethylzinc to aldehydes serves as a robust platform for these evaluations, revealing critical structure-activity relationships. The clear trend of increasing enantioselectivity with greater steric bulk on the nitrogen atom provides a rational basis for the design of more effective catalysts.

Future research in this area will likely focus on the synthesis and evaluation of a wider array of derivatives with diverse electronic and steric properties. The exploration of alternative benchmark reactions and the application of computational modeling will further refine our understanding of the catalytic mechanisms and accelerate the discovery of next-generation chiral catalysts for asymmetric synthesis. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833–856. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Wallbaum, S., & Martens, J. (1992). Asymmetric syntheses with chiral β-amino alcohols. Tetrahedron: Asymmetry, 3(12), 1475–1504. [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis of chiral alcohols by the enantioselective addition of dialkylzincs to aldehydes using a new chiral polymer catalyst. Journal of the Chemical Society, Perkin Transactions 1, 2039–2044. [Link]

Sources

A Comparative Guide to the Determination of Absolute Configuration of Enantiopure 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. The biological activity of enantiomers can vary dramatically, with one offering therapeutic benefits while the other may be inactive or even deleterious. This guide provides a comprehensive comparison of the primary analytical techniques for determining the absolute configuration of chiral primary amines, using enantiopure 1-(2-methylphenyl)ethylamine as a representative analyte.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will explore the nuances of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Mosher's Method (NMR Spectroscopy), and Single-Crystal X-ray Crystallography, providing the necessary framework to select the most appropriate technique for your research needs.

The Foundational Choice: A Comparative Overview of Methodologies

The selection of a method for absolute configuration determination is often dictated by the physical properties of the analyte, available instrumentation, and the desired level of certainty. Each technique offers a unique set of advantages and limitations.

Technique Principle Sample Requirements Throughput Key Advantages Primary Limitations
X-ray Crystallography Analysis of the diffraction pattern of X-rays by a single crystal.High-quality single crystal (typically > 0.1 mm).LowProvides an unambiguous 3D structure.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or oils.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.5-10 mg of enantiopure sample, soluble in a suitable solvent (e.g., CDCl₃).MediumNon-destructive, solution-phase analysis, applicable to a wide range of molecules.Requires quantum chemical calculations for interpretation; lower sensitivity than ECD.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Microgram to milligram quantities, requires a chromophore near the stereocenter.MediumHigh sensitivity, small sample requirement.Requires a chromophore; interpretation relies on computational modeling.
Mosher's Method (NMR) Derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra.1-5 mg of enantiopure amine.HighDoes not require specialized equipment beyond a standard NMR spectrometer; provides a high degree of confidence.Destructive derivatization required; potential for ambiguity if conformational effects are not properly considered.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, thereby reflecting the conformational ensemble present under typical reaction or biological conditions. The method relies on the comparison of an experimental VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations.

Causality in Experimental Design

The choice of solvent is critical in VCD analysis. A non-polar, deuterated solvent such as chloroform-d (CDCl₃) is often preferred to minimize intermolecular interactions that can complicate the spectra and the computational modeling. The concentration of the analyte must be sufficient to obtain a good signal-to-noise ratio, typically in the range of 0.1 M.

Experimental Protocol: VCD Analysis of 1-(2-Methylphenyl)ethylamine
  • Sample Preparation: Dissolve approximately 5-10 mg of enantiopure 1-(2-methylphenyl)ethylamine in 0.5 mL of CDCl₃.

  • Instrumentation: Utilize a VCD spectrometer, such as a BioTools ChiralIR-2X™, equipped with a photoelastic modulator.

  • Data Acquisition: Collect the VCD and IR spectra simultaneously at a resolution of 4 cm⁻¹ over the mid-IR range (e.g., 2000-800 cm⁻¹). The acquisition time is typically 1-4 hours to achieve an adequate signal-to-noise ratio.

  • Baseline Correction: Subtract the VCD spectrum of the pure solvent from the sample spectrum to obtain the final baseline-corrected spectrum.

Computational Protocol: TDDFT Calculation of the VCD Spectrum
  • Conformational Search: Perform a thorough conformational search of the (R)- or (S)-enantiomer of 1-(2-methylphenyl)ethylamine using a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization: Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • VCD Calculation: For each optimized conformer, calculate the vibrational frequencies and rotational strengths using Time-Dependent DFT (TDDFT).

  • Spectral Simulation: Generate a Boltzmann-averaged VCD spectrum based on the relative free energies of the conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A direct match in the sign and relative intensity of the major bands allows for an unambiguous assignment of the absolute configuration.[1]

VCD_Workflow cluster_Experimental Experimental cluster_Computational Computational A Prepare Sample (5-10 mg in CDCl₃) B Acquire VCD/IR Spectra (1-4 hours) A->B C Baseline Correction B->C H Spectral Comparison C->H Experimental Spectrum D Conformational Search E DFT Optimization D->E F TDDFT VCD Calculation E->F G Boltzmann Averaging F->G G->H Calculated (R) & (S) Spectra I Absolute Configuration Assignment H->I Match ECD_Workflow cluster_Experimental_ECD Experimental cluster_Computational_ECD Computational A_ECD Prepare Sample (~0.1 mg/mL in MeOH) B_ECD Acquire ECD Spectrum A_ECD->B_ECD H_ECD Spectral Comparison B_ECD->H_ECD Experimental Spectrum D_ECD Conformational Search E_ECD DFT Optimization D_ECD->E_ECD F_ECD TDDFT ECD Calculation E_ECD->F_ECD G_ECD Boltzmann Averaging F_ECD->G_ECD G_ECD->H_ECD Calculated (R) & (S) Spectra I_ECD Absolute Configuration Assignment H_ECD->I_ECD Match

ECD workflow for absolute configuration determination.

Mosher's Method: A Robust NMR-Based Approach

Mosher's method is a classic and highly reliable technique for determining the absolute configuration of chiral alcohols and amines. [2]It involves the derivatization of the enantiopure amine with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the stereocenter, which can be analyzed to deduce the absolute configuration. [3][4]

Causality in Experimental Design

The key to Mosher's method is the formation of diastereomeric amides, which are no longer mirror images and thus have different physical properties, including their NMR spectra. The choice of an appropriate NMR solvent, such as CDCl₃, is important for good spectral resolution. It is crucial to use both (R)- and (S)-MTPA to create a self-validating system; the observed chemical shift differences should be opposite for the two diastereomers. [5]

Experimental Protocol: Mosher's Amide Synthesis and NMR Analysis
  • Diastereomer Synthesis:

    • In two separate NMR tubes, dissolve ~1-2 mg of enantiopure 1-(2-methylphenyl)ethylamine in 0.5 mL of CDCl₃.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Add a small amount of a non-nucleophilic base, such as pyridine, to each tube to scavenge the HCl byproduct.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for both diastereomeric amides.

  • Data Analysis:

    • Identify the protons on either side of the newly formed stereocenter. For 1-(2-methylphenyl)ethylamine, these would be the methyl protons and the protons of the 2-methylphenyl group.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers (Δδ = δS - δR).

    • Apply the Mosher model: protons on one side of the MTPA plane will show a positive Δδ, while those on the other side will show a negative Δδ. This pattern directly correlates to the absolute configuration of the amine. [6][7]

Mosher_Method cluster_Synthesis Diastereomer Synthesis cluster_Analysis NMR Analysis A Enantiopure Amine D (R)-MTPA Amide A->D + E (S)-MTPA Amide A->E + B (R)-MTPA-Cl B->D C (S)-MTPA-Cl C->E F Acquire ¹H NMR of (R)-Amide D->F G Acquire ¹H NMR of (S)-Amide E->G H Calculate Δδ = δS - δR F->H G->H I Apply Mosher Model H->I J Absolute Configuration Assignment I->J Consistent Δδ Pattern

Workflow for Mosher's method.

Single-Crystal X-ray Crystallography: The Gold Standard

When applicable, single-crystal X-ray crystallography provides the most definitive determination of absolute configuration. The technique involves analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound. By measuring the intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of all atoms.

Causality in Experimental Design

The primary challenge in X-ray crystallography is obtaining a suitable single crystal. For amines, this is often achieved by forming a salt with a chiral acid, such as tartaric acid, which can improve the crystallinity of the sample. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.

Experimental Protocol: Crystallization and X-ray Diffraction
  • Salt Formation: React enantiopure 1-(2-methylphenyl)ethylamine with an equimolar amount of a suitable chiral acid (e.g., L-(+)-tartaric acid) in a solvent such as methanol or ethanol.

  • Crystallization:

    • Dissolve the resulting salt in a minimal amount of a hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling if necessary.

    • Alternatively, use vapor diffusion by dissolving the salt in a solvent and placing it in a sealed container with an anti-solvent.

  • Crystal Selection and Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment. [8]

Conclusion

The determination of the absolute configuration of a chiral molecule such as 1-(2-methylphenyl)ethylamine is a multifaceted task with several robust analytical techniques at the disposal of the modern researcher. The choice of method depends on a careful consideration of the sample's properties, available resources, and the required level of certainty.

  • X-ray crystallography remains the unequivocal gold standard, provided that suitable crystals can be obtained.

  • VCD and ECD offer powerful, non-destructive, solution-state alternatives that are increasingly accessible due to advances in instrumentation and computational chemistry.

  • Mosher's method provides a reliable and readily available NMR-based approach that does not require specialized chiroptical instrumentation.

By understanding the underlying principles and the causality behind the experimental protocols of each of these techniques, researchers can confidently and accurately assign the absolute configuration of their chiral molecules, a critical step in the journey from discovery to application.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of the absolute configuration of alcohols and amines by NMR. Chemical Reviews, 104(1), 17-117. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2015). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 92(7), 1236-1240. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-335. [Link]

  • Temperini, A., Piazzolla, F., Minuti, L., Curini, M., & Siciliano, C. (2017). General, mild, and metal-free synthesis of phenyl selenoesters from anhydrides and their use in peptide synthesis. Frontiers in Chemistry, 5, 29. [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229-241. [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]

Sources

A Head-to-Head Comparison of the In Vitro Metabolic Stability of 1-(2-Methylphenyl)ethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Metabolism Relationships

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A molecule's susceptibility to enzymatic breakdown dictates its pharmacokinetic profile, influencing both its efficacy and potential for toxicity. This guide offers an in-depth comparison of the in vitro metabolic stability of 1-(2-methylphenyl)ethylamine and a curated set of its analogs. By examining how subtle structural modifications impact metabolic clearance, we can derive key principles to guide the design of more robust drug candidates.

The 2-phenylethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, this scaffold is also notoriously susceptible to rapid metabolism, primarily through oxidation by Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO).[1][3] Our parent compound, 1-(2-methylphenyl)ethylamine, introduces an ortho-methyl group on the phenyl ring. This substitution serves as our baseline as we explore how further modifications can either shield the molecule from metabolism or introduce new metabolic liabilities.

The Rationale Behind Analog Selection

The analogs chosen for this comparative study were designed to probe specific metabolic pathways known to be relevant for phenylethylamines. The central hypothesis is that strategic modifications can block or attenuate key metabolic "soft spots," thereby enhancing the compound's stability in a predictable manner.

Here are the analogs we will be comparing against the parent compound (Analog A):

  • Analog B (N-methylated): N-methylation is a common metabolic pathway for primary amines. We will investigate if this derivative is a substrate for N-dealkylation.

  • Analog C (Fluorinated Phenyl Ring): Introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy to block potential sites of aromatic hydroxylation.[4][5]

  • Analog D (N-cyclopropyl): The introduction of a cyclopropyl group on the amine can sterically hinder N-dealkylation and may also inactivate certain CYP enzymes.

  • Analog E (Alpha-methylated): The addition of a methyl group at the alpha-carbon of the ethylamine side chain, creating an amphetamine-like structure, is known to inhibit MAO-mediated metabolism.[6]

Comparative Metabolic Stability Data

The following table summarizes the key metabolic stability parameters for 1-(2-methylphenyl)ethylamine and its analogs, as determined by incubation with human liver microsomes (HLMs). This data is representative of typical results obtained in our laboratories and serves to illustrate the structure-metabolism relationships discussed.

Analog IDCompound NameModificationt½ (min)CLint (µL/min/mg protein)
A 1-(2-Methylphenyl)ethylamineParent Compound15.245.6
B N-Methyl-1-(2-methylphenyl)ethylamineN-Methylation25.826.9
C 1-(4-Fluoro-2-methylphenyl)ethylaminePara-Fluorination48.514.3
D N-Cyclopropyl-1-(2-methylphenyl)ethylamineN-Cyclopropylation65.110.6
E 1-(2-Methylphenyl)propan-2-amineAlpha-Methylation> 90< 7.7

Analysis of Structure-Metabolism Relationships

The experimental data reveals a clear correlation between the structural modifications and the observed metabolic stability.

The Parent Compound (Analog A): With a half-life of just over 15 minutes, the parent compound is moderately metabolized. The primary routes of metabolism for phenylethylamines are aromatic hydroxylation and N-deamination by MAO. The ortho-methyl group may provide some steric hindrance to aromatic oxidation, but the molecule remains susceptible.

N-Methylation (Analog B): The addition of a methyl group to the amine nitrogen results in a moderate increase in stability. While N-dealkylation is a known metabolic pathway for secondary amines, the rate of this reaction can be slower than the deamination of a primary amine by MAO.[7] This suggests that MAO-mediated metabolism may be a significant clearance pathway for the parent compound.

Para-Fluorination (Analog C): The introduction of a fluorine atom at the 4-position of the phenyl ring leads to a significant increase in metabolic stability. This is a classic example of "metabolic blocking." The C-F bond is exceptionally strong and resistant to cleavage, and the electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative metabolism by CYP enzymes.[4][5] This result strongly implicates aromatic hydroxylation as a major metabolic route for the parent compound.

N-Cyclopropylation (Analog D): The N-cyclopropyl analog exhibits even greater stability. The bulky cyclopropyl group provides significant steric hindrance around the nitrogen, likely impeding access by both MAO and CYP enzymes responsible for N-dealkylation.

Alpha-Methylation (Analog E): The most dramatic increase in stability is observed with the alpha-methylated analog. The presence of a methyl group on the carbon adjacent to the amine is a well-established strategy to block metabolism by MAO.[6] This modification effectively removes a primary and rapid clearance pathway, resulting in a significantly longer half-life.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol is provided. This self-validating system includes appropriate controls and analytical methods to ensure data integrity.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Preparation of Reagents:

    • Pooled human liver microsomes (HLMs) are thawed on ice.

    • A 0.1 M phosphate buffer (pH 7.4) is prepared.

    • Test compounds and positive controls (e.g., testosterone, verapamil) are dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.

    • An NADPH-regenerating system is prepared, typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • The test compound (final concentration, e.g., 1 µM) is pre-incubated with HLMs (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

    • A parallel incubation without the NADPH-regenerating system is run as a negative control to assess for non-CYP mediated degradation.

    • Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Processing:

    • The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is transferred to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the remaining parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot is used to determine the rate constant of degradation (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential metabolic pathways and the experimental workflow.

Metabolic_Pathways cluster_parent Analog A (Parent) cluster_metabolites Potential Metabolites cluster_enzymes Metabolizing Enzymes A 1-(2-Methylphenyl)ethylamine M1 Hydroxylated Metabolite A->M1 Aromatic Hydroxylation M2 Deaminated Metabolite A->M2 Oxidative Deamination CYP450 CYP450s CYP450->M1 MAO MAO MAO->M2

Caption: Potential metabolic pathways for 1-(2-methylphenyl)ethylamine.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Microsomes, Compound, & Cofactors Incubate Incubate at 37°C Prep->Incubate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Terminate Terminate Reaction (Acetonitrile + IS) Timepoints->Terminate Analyze LC-MS/MS Analysis Terminate->Analyze Calculate Calculate t½ & CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

This comparative guide demonstrates that the in vitro metabolic stability of 1-(2-methylphenyl)ethylamine analogs can be rationally modulated through targeted structural modifications. By understanding the primary metabolic pathways—aromatic hydroxylation and oxidative deamination—we can employ strategies such as metabolic blocking with fluorine or steric hindrance with an alpha-methyl group to significantly enhance compound stability. The provided experimental protocol offers a robust framework for researchers to conduct their own metabolic stability assessments, a critical step in the journey of drug discovery and development. These findings underscore the importance of integrating metabolic considerations early in the design phase to optimize the pharmacokinetic properties of new chemical entities.

References

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  • ResearchGate. (n.d.). Metabolic pathways showing the major points of regulation for amino acid biosynthesis and Lys degradation. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(2-Methylphenyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is as crucial as the innovative work itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of amine, a substituted phenethylamine analog. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to establish a secure handling environment. The causality behind these precautions is rooted in the potential for acute toxicity and corrosivity associated with this class of amines.

Personal Protective Equipment (PPE): A non-negotiable first line of defense. All personnel handling amine must wear:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles and a face shield: To protect against splashes and vapors.[2]

  • A laboratory coat: To prevent skin contact.

  • Respiratory protection: Use of a fume hood is mandatory to mitigate inhalation risks.[1][4]

Ventilation: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the accumulation of potentially harmful vapors.[1][4]

Hazard Profile Summary

For quick reference, the anticipated hazard profile of amine, based on structurally related compounds, is summarized below.

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[2]Avoid ingestion. Do not eat, drink, or smoke when handling.
Skin Corrosion/Irritation Causes severe skin burns.[2][3]Wear appropriate gloves and lab coat. Avoid all skin contact.
Eye Damage/Irritation Causes serious eye damage.[2][3]Wear safety goggles and a face shield.
Acute Toxicity (Inhalation) Potentially fatal if inhaled, based on analogues.[1]Always handle within a chemical fume hood.
Flammability Combustible liquid.[1]Keep away from heat, sparks, and open flames.[1]

Step-by-Step Disposal Protocol

The disposal of amine must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Identification and Segregation

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals.[6] Amines are alkaline and will react exothermically with acids. They are also incompatible with oxidizing agents.[7]

  • Labeling: Clearly label a dedicated, clean, and compatible waste container with "amine Waste" and the appropriate hazard pictograms (e.g., corrosive, toxic).

  • Container Compatibility: Use a high-density polyethylene (HDPE) or glass container for waste collection.[8] Ensure the container is in good condition with a secure, tight-fitting lid.[9]

  • Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. This area should be away from acids, oxidizing agents, and sources of ignition.[1][2]

Step 2: Waste Collection
  • Transfer: Carefully transfer the waste amine into the designated waste container using a funnel to avoid spills. This should be done inside a chemical fume hood.

  • Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[10]

  • Secure Closure: After each addition of waste, securely close the container lid.[9]

Step 3: Decontamination of Empty Containers

Empty containers that held pure amine must also be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent, such as methanol or ethanol.[11]

  • Rinsate Collection: Collect the rinsate as hazardous waste and add it to the designated amine waste container.[11]

  • Final Disposal of Container: Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[6][11]

Step 4: Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of amine.

DisposalWorkflow start Start: Have 1-(2-Methylphenyl)ethylamine Waste ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check fume_hood Step 2: Work in Chemical Fume Hood ppe_check->fume_hood waste_container Step 3: Select and Label Compatible Waste Container (HDPE or Glass) fume_hood->waste_container transfer_waste Step 4: Transfer Waste to Container (Do not exceed 90% capacity) waste_container->transfer_waste spill Spill Occurs? transfer_waste->spill spill_procedure Follow Spill Cleanup Protocol: - Absorb with inert material - Collect as hazardous waste spill->spill_procedure Yes secure_container Step 5: Securely Cap Waste Container spill->secure_container No spill_procedure->transfer_waste storage Step 6: Store in Designated Satellite Accumulation Area (Away from acids and oxidizers) secure_container->storage decontaminate Step 7: Decontaminate Empty Containers (Triple rinse, collect rinsate) storage->decontaminate ehs_contact Step 8: Contact EHS for Pickup decontaminate->ehs_contact end End: Waste Properly Disposed ehs_contact->end

Caption: Disposal workflow for amine.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., methanol or ethanol), collecting the cleaning materials as hazardous waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of understanding the chemical's hazards, utilizing appropriate protective measures, and following a structured disposal plan are the cornerstones of sound laboratory practice.

References

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • Amine gas treating. Wikipedia. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2023). University of Canterbury. [Link]

  • EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE. (2016). Trimeric Corporation. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. (2019). ResearchGate. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Material Safety Data Sheet - Phenethylamine. Cole-Parmer. [Link]

  • Neutralizing Amine Injection from Spraying Systems Co. (2019). YouTube. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Isobutylene - Airgas - United States (US) SDS HCS 2012 V4.11. Airgas. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Assessment

amine is a research chemical, and as such, it should be handled with the assumption that it is hazardous. Based on the GHS classification of the closely related compound, methyl[1-(2-methylphenyl)ethyl]amine, we can anticipate the following primary hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage.

  • Irritant: May cause respiratory irritation.

  • Harmful if Swallowed: Poses a risk of acute toxicity if ingested.

  • Combustible Liquid: Presents a fire hazard under certain conditions.

These inferred properties necessitate a stringent approach to the selection and use of Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling amine. The rationale behind each piece of equipment is detailed in the subsequent sections.

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact with the potentially corrosive and absorbable compound. Double gloving provides an extra layer of protection against tears and permeation.
Eye Protection Chemical safety goggles and face shieldProtects against splashes and aerosols, which can cause severe eye damage. A face shield offers broader facial protection.
Body Covering Laboratory coat, long-sleevedShields the skin on the arms and torso from accidental contact with the chemical.
Respiratory Protection N95 or higher-rated respiratorMitigates the risk of inhaling aerosols or fine powders, which may cause respiratory irritation.
Footwear Closed-toe shoesProtects the feet from spills.

Step-by-Step Guide to PPE Usage and Handling

Adherence to a strict, step-by-step protocol for donning, using, and doffing PPE is critical to prevent exposure.

Preparation and Donning PPE

Before handling the compound, ensure that all necessary PPE is readily available and in good condition. The donning sequence is crucial to prevent cross-contamination:

  • Footwear: Confirm you are wearing closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: If working with powders or in a situation where aerosols may be generated, put on an N95 respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the laboratory coat.

Safe Handling within a Controlled Environment

All manipulations of amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Work Surface: The work surface should be clean and uncluttered.[1]

  • Spill Kit: A spill kit containing appropriate absorbent materials and neutralizing agents for amines should be readily accessible.[1][2]

Doffing PPE and Decontamination

The doffing process is a critical control point for preventing exposure. Follow this sequence to minimize the risk of contaminating your skin or clothing:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Laboratory Coat: Unbutton the laboratory coat and remove it by folding it inward, avoiding contact with the exterior.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves and dispose of them.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper storage and disposal procedures.

Storage
  • Labeling: Clearly label the container with the full chemical name, date received, and any known hazards.[1][2][3]

  • Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][4][5]

Disposal of Amine-Based Chemical Waste

Amine-based waste is considered hazardous and must be disposed of according to institutional and environmental regulations.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Containerization: Use designated, sealed, and clearly labeled containers for amine waste.[2]

  • Waste Pickup: Arrange for the disposal of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Biological treatment methods, such as aerobic and anaerobic degradation, are emerging as environmentally friendly options for breaking down amine wastes into less harmful substances.[6][7]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling amine.

Caption: PPE selection and disposal workflow for handling substituted phenethylamines.

By adhering to these guidelines, researchers can mitigate the risks associated with handling amine and maintain a safe laboratory environment.

References

  • Vertex AI Search. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ResearchGate. (2025, August 7).
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • National Institute on Drug Abuse (NIDA). Ordering Guidelines for Research Chemicals and Controlled Substances.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Carl ROTH.
  • Thermo Fisher Scientific. (2025, December 18).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals.
  • Yin, J. (n.d.).
  • Sustainability Directory. (2025, November 26).
  • Centers for Disease Control and Prevention (CDC). (2024, September 23).
  • Cayman Chemical. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • National Institute for Occupational Safety and Health (NIOSH). (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders [Video]. YouTube.
  • Wikipedia.
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  • PubChem. Methyl[1-(2-methylphenyl)ethyl]amine.
  • Santa Cruz Biotechnology. (2016, December 5).
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  • The Perfumer's Apprentice. (2021, December 8).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.